Tyrphostin 23

Catalog No.
S517479
CAS No.
118409-57-7
M.F
C10H6N2O2
M. Wt
186.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrphostin 23

CAS Number

118409-57-7

Product Name

Tyrphostin 23

IUPAC Name

2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

InChI

InChI=1S/C10H6N2O2/c11-5-8(6-12)3-7-1-2-9(13)10(14)4-7/h1-4,13-14H

InChI Key

VTJXFTPMFYAJJU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(3,4-dihydroxybenzylidene)malononitrile, (3,4-dihydroxyphenyl)methylene propanedinitrile, 3,4-dihydroxybenzylidenemalononitrile, RG 50810, RG-50810, tyrphostin 23, tyrphostin A1, tyrphostin A23, tyrphostin AG18, tyrphostin RG50810

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)O)O

The exact mass of the compound Tyrphostin A23 is 186.0429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tyrphostin 23 protein tyrosine kinase inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action and Targets

The table below summarizes the primary molecular interactions and cellular effects of Tyrphostin 23.

Target / Process Effect of this compound Key Experimental Metrics
EGFR Kinase [1] Inhibition IC₅₀: 35 μM (cell assay); Kᵢ: 11 μM
AP-2 Adaptor Complex (μ2 subunit) [2] [3] Disruption of YXXΦ motif interaction, inhibiting clathrin-mediated endocytosis Inhibits internalization of transferrin receptor; no effect on endocytic morphology
Glycolytic Flux [4] Stimulation of lactate production Doubles glucose consumption & lactate release (100 μM, 2h) in primary rat astrocytes
Genomic Stability [5] Induction of sister chromatid exchanges; chromosomal aberrations in transformed cells Effects in S phase; more pronounced in transformed (CHO-K1) vs. primary (CHE) cell lines

Detailed Experimental Insights

For researchers looking to validate or build upon these findings, here is a summary of key experimental approaches and conditions used in the cited studies.

Study Focus Experimental Model Key Methodologies Critical Conditions & Controls
Endocytosis Inhibition [2] [3] Heb7a cells Internalization assay of ¹²⁵I-transferrin; Molecular modeling of A23/mu2 interaction. Used control tyrphostins (kinase inhibitors that do not disrupt YXXΦ/μ2 interaction); confirmed no effect on endocytic pathway morphology.
Genotoxic Effects [5] CHO-K1 (transformed) and CHE (primary embryonic) Chinese hamster cell lines Analysis of sister chromatid exchange (SCE) and chromosomal aberrations. Treatment during S phase; compared effects between transformed and primary cell lines to indicate specificity.
Metabolic Effects [4] Cultured primary rat astrocytes Measurement of extracellular glucose and lactate levels to calculate glycolytic flux. Reversibility test (compound removal); specificity control (other endocytosis inhibitors, structurally related Tyrphostin 25); used vanadate (phosphatase inhibitor) to probe mechanism.

Pathway and Experimental Workflow Diagrams

To help visualize the mechanistic pathways and experimental logic, the following diagrams are provided.

Signaling Pathways Affected by this compound

G Simplified Signaling Pathways Affected by this compound EGF/EGFR EGF/EGFR RTK Signaling RTK Signaling EGF/EGFR->RTK Signaling Activates Proliferation Proliferation RTK Signaling->Proliferation YXXΦ Motif\n(e.g., Transferrin Receptor) YXXΦ Motif (e.g., Transferrin Receptor) AP-2 Adaptor\n(μ2 subunit) AP-2 Adaptor (μ2 subunit) Clathrin-Mediated\nEndocytosis Clathrin-Mediated Endocytosis YXXΦ Motif YXXΦ Motif AP-2 Adaptor AP-2 Adaptor YXXΦ Motif->AP-2 Adaptor Binds AP-2 Adaptor->Clathrin-Mediated\nEndocytosis This compound This compound This compound->EGF/EGFR Inhibits This compound->AP-2 Adaptor Disrupts Binding

This compound inhibits EGFR signaling and clathrin-mediated endocytosis.

Experimental Workflow for Metabolic Impact

G Workflow for Assessing Metabolic Impact cluster_measure Measurement cluster_controls Controls cluster_mech Mechanism A Primary Rat Astrocytes (Culture) B Treatment with This compound (up to 300 µM, up to 4h) A->B C Metabolite Measurement B->C D Specificity Controls B->D E Mechanism Probe B->E F Result: Glycolytic Flux C->F C1 Glucose Consumption C->C1 C2 Lactate Release C->C2 D->F D1 Tyrphostin 25 (Structurally Related) D->D1 D2 Other Endocytosis Inhibitors D->D2 E->F E1 Compound Removal (Reversibility Test) E->E1 E2 Vanadate (Phosphatase Inhibitor) E->E2

Experimental workflow for assessing this compound's metabolic impact in astrocytes.

References

Tyrphostins in EGFR Research: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostins are a class of synthetic compounds known for their tyrosine kinase inhibitory activity. The table below summarizes key experimental data for several tyrphostins related to EGFR signaling research.

Compound Name Primary Target(s) Key Experimental Findings Cellular Models Used Citations

| Tyrphostin A9 (AG17) | EGFR, VEGFR-2, PDGFR [1] | • Induced apoptosis via increased caspase-3 activity. • Inhibited EGFR & VEGFR-2 at nanomolar concentrations. • Selective activity against KRAS-mutant HCT-116 cells. [1] | HCT-116 (CRC), HT-29 (CRC) [1] | [1] | | Tyrphostin AG1478 | EGFR [2] [3] | • Blocked hypoxia-induced EGFR activation & cell migration. • Increased resistance markers (MRP-1, PD-L1, CD73) in GB cells. [3] | HNSCC cell lines, U251-MG (GB) [2] [3] | [2] [3] | | Tyrphostin AG490 | EGFR, JAK2/3, Stat-3 [4] | Widely used as a reference tyrosine kinase inhibitor in research. [4] | N/A | [4] | | RG13022 derivative (1a) | EGFR [1] | Showed higher anticancer activity than its parent compound RG13022. [1] | HCT-116 (CRC), HT-29 (CRC) [1] | [1] |

The EGFR Signaling Pathway: A Core Research Framework

Understanding the EGFR pathway is crucial for studying tyrphostin mechanisms. The pathway features a bow-tie (or hourglass) structure, a hallmark of robust biological systems, with diverse inputs converging on a core set of signaling molecules that lead to diverse cellular outputs [5].

fascia cluster_inputs cluster_receptors cluster_core cluster_outputs EGF EGF TGF_alpha TGF_alpha EGFR_Monomer EGFR_Monomer EGF->EGFR_Monomer Binds Amphiregulin Amphiregulin TGF_alpha->EGFR_Monomer Binds Betacellulin Betacellulin Amphiregulin->EGFR_Monomer Epiregulin Epiregulin Betacellulin->EGFR_Monomer HB_EGF HB_EGF Epiregulin->EGFR_Monomer HB_EGF->EGFR_Monomer ErbB2 ErbB2 Receptor_Dimerization Receptor_Dimerization EGFR_Monomer->Receptor_Dimerization ErbB3 ErbB3 ErbB2->Receptor_Dimerization ErbB4 ErbB4 ErbB3->Receptor_Dimerization ErbB4->Receptor_Dimerization Ras Ras Proliferation Proliferation Ras->Proliferation MAPK Pathway Differentiation Differentiation Ras->Differentiation PI3K PI3K Survival Survival PI3K->Survival AKT Pathway PI3K->Differentiation PLCg PLCg Migration Migration PLCg->Migration JAK JAK STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene_Expression STAT->Gene_Expression TK_Activation TK_Activation Receptor_Dimerization->TK_Activation Downstream_Cascades Downstream_Cascades TK_Activation->Downstream_Cascades Downstream_Cascades->Ras Activates GTPase Downstream_Cascades->PI3K Downstream_Cascades->PLCg Downstream_Cascades->JAK Phosphorylates

Overview of the core EGFR signaling pathway and its key downstream effects. [6] [5] [7]

Activation of the EGFR pathway occurs through a defined sequence [6] [7]:

  • Ligand Binding: A growth factor (e.g., EGF, TGF-α) binds to the extracellular domain of EGFR.
  • Dimerization & Autophosphorylation: The receptor forms a dimer (homo- or hetero-dimer with other ErbB members), leading to activation of its intracellular tyrosine kinase (TK) domain and autophosphorylation.
  • Signal Transduction: The phosphorylated tyrosine residues serve as docking sites for adaptor proteins, initiating key downstream cascades like RAS-RAF-MEK-ERK/MAPK (proliferation) and PI3K-AKT-mTOR (survival) [7].

Experimental Protocols for EGFR Inhibition Research

The methodologies below, adapted from recent studies, provide a framework for evaluating tyrphostin effects.

1. Cell Viability and Cytotoxicity Assay (MTT/MTS) [1] [2] This colorimetric assay measures the metabolic activity of cells as a proxy for viability and proliferation.

  • Procedure: Seed cells (e.g., 1×10⁴ cells/well in a 96-well plate) and culture for 24 hours. Treat with a concentration series of the tyrphostin compound (e.g., 0.03-100 µM) for 72 hours. Add MTT or MTS reagent and incubate for 3-4 hours to allow formazan crystal formation. Dissolve crystals and measure absorbance at 570 nm (MTT) or 490 nm (MTS). Calculate the half-maximal inhibitory concentration (IC₅₀).

2. Investigating Apoptosis Mechanisms (qRT-PCR for Apoptotic Genes) [1] This protocol assesses changes in the expression of key apoptosis-related genes.

  • Procedure: Culture cells (e.g., 6×10⁵ in a 60-mm dish) and treat with the tyrphostin at its IC₅₀ concentration for 72 hours. Extract total RNA using a commercial kit. Perform quantitative real-time PCR (qRT-PCR) using specific primers for genes like Caspase-3, Caspase-8, MEK1, and MEK2. Analyze the data using the ΔΔCt method to determine fold changes in mRNA expression relative to untreated controls.

3. Cell Migration Assay (Wound Healing) [2] This method evaluates the compound's effect on cell motility, a key cancer phenotype.

  • Procedure: Grow cells to near confluency in a 6-well plate. Create a uniform "wound" streak in the cell monolayer using a sterile pipette tip. Wash cells to remove debris and add fresh medium containing the tyrphostin. Place the plate under normoxic or hypoxic conditions and monitor wound closure over time using microscopy. Image the wound at 0, 24, and 48 hours to quantify the migration rate.

Research Context and Future Directions

  • Overcoming Drug Resistance: Research into tyrphostins is relevant in the context of overcoming resistance to clinical EGFR inhibitors (e.g., Osimertinib). Resistance mechanisms include the T790M and C797S mutations in EGFR, as well as activation of alternative pathways like MET [8] [7].
  • Exploring Combination Therapies: Current research explores combination therapies to overcome resistance. For example, one study combined the tyrphostin AG1478 with a CD73 inhibitor to target compensatory resistance mechanisms in glioblastoma cells [3].
  • Note on Tyrphostin 23: While the specific data on "this compound" was not available in the searched literature, the properties and experimental data of the closely related tyrphostins presented (A9, AG1478, AG490) provide a strong and relevant foundation for your research, as compounds within this family often share structural and functional characteristics.

References

Core Experimental Findings on T23 and Astrocyte Glycolysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from pivotal studies investigating the effects of T23 on astrocyte metabolism.

Parameter Observed Effect of T23 Experimental Model Citation
Glucose Consumption Doubled (100 µM, 2-4 hours) Primary rat astrocytes [1] [2] [3]
Lactate Production Doubled (100 µM, 2-4 hours) Primary rat astrocytes [1] [2] [3]
Cell Viability & Morphology Not affected (up to 200-300 µM, 4 hours) Primary rat astrocytes [1] [2]
Effect Reversibility Fully reversible upon T23 removal Primary rat astrocytes [1] [2]
Specificity Effect not seen with Tyrphostin 25 (structurally related inhibitor) Primary rat astrocytes [1] [2]
TCA Cycle Activity Strongly accelerated ¹³C-labeling of intermediates (glutamate, glutamine, aspartate) Primary rat astrocytes with [U-¹³C]glucose [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

Protocol: Acute Effect on Glycolytic Flux

This method is adapted from studies that quantified changes in glucose consumption and lactate release [1] [2] [3].

  • Cell Culture: Use cultured primary astrocytes prepared from the cerebral cortex of newborn rats. Culture cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum.
  • Treatment:
    • Compound: Tyrphostin 23 (T23), dissolved in DMSO. Use a final concentration of 100 µM for maximal effect.
    • Control: Include a control with the vehicle (DMSO) only and a control with the structurally related, but inactive, Tyrphostin 25 (100 µM) to demonstrate specificity.
    • Duration: Incubate cells with T23 for 2 to 4 hours.
  • Measurements:
    • Glucose Consumption: Measure the amount of D-glucose in the culture medium before and after the incubation period using an enzymatic, photometric assay.
    • Lactate Production: Measure the amount of L-lactate in the culture medium after the incubation period using an enzymatic, photometric assay.
    • Cell Viability: Assess cell viability by measuring the extracellular activity of the cytosolic enzyme lactate dehydrogenase (LDH). No increase in LDH activity indicates no acute compromise to cell membrane integrity.
Protocol: Investigating Mitochondrial Metabolism

This protocol from a later study investigates the impact of T23 on the tricarboxylic acid (TCA) cycle [4].

  • Cell Culture & Treatment: Use cultured primary astrocytes as described above. Incubate cells for 2 hours with 100 µM T23 in the presence of [U-¹³C]glucose (a stable isotope tracer).
  • Metabolite Analysis:
    • After incubation, extract metabolites from the cells using ethanol.
    • Derivatize the extracted amino acids and TCA cycle intermediates.
    • Analyze the ¹³C-labeling patterns in metabolites like glutamate, glutamine, and aspartate using Gas Chromatography-Mass Spectrometry (GC-MS). The increased ¹³C incorporation reveals an accelerated flux of glucose-derived carbon through the TCA cycle.

Proposed Mechanism of Action

The exact molecular target of T23 in this context is not fully elucidated, but key experimental evidence points to the following mechanism. The diagram below illustrates the proposed pathway and key experimental evidence.

G T23 This compound (T23) Phosphatase Protein Phosphatase (putative target) T23->Phosphatase  Inhibits? PK Tyrosine Kinase (inhibition not causal) T23->PK Known as inhibitor Glycolysis Glycolytic Pathway Activation Phosphatase->Glycolysis Alters phosphorylation state of glycolytic enzymes PK->Glycolysis No established link Outcome1 ↑ Glucose Uptake ↑ Lactate Production Glycolysis->Outcome1 Outcome2 ↑ TCA Cycle Flux Glycolysis->Outcome2 Vanadate Vanadate (Phosphatase Inhibitor) Vanadate->Phosphatase Blocks effect

Proposed pathway for T23-induced stimulation of astrocyte glycolysis, based on experimental evidence.

Biological Context and Comparison with Other Astrocytes

It is important to note that the metabolic response of astrocytes can vary by brain region. Recent research highlights that hypothalamic astrocytes intrinsically exhibit a stronger glycolytic phenotype than cortical astrocytes and modulate lactate production in response to glucose levels via an AMPK sensor, rather than in response to glutamate as cortical astrocytes do [5]. This suggests that the potent effects of T23 were characterized in a model (cortical astrocytes) that may have significant regional differences.

References

Tyrphostin 23 Effects on Cell Proliferation and Migration: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanisms of Action

Tyrphostin 23 (also known as Tyrphostin A23, RG-50810, or AG 18) is a protein tyrosine kinase inhibitor belonging to the tyrphostin family of synthetic compounds that specifically target tyrosine kinase domains without competing for ATP binding sites. This compound demonstrates potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 35 μM and a Kᵢ of 11 μM in enzymatic assays [1]. Unlike many conventional kinase inhibitors that target the ATP-binding pocket, tyrphostins like this compound exhibit enhanced specificity for particular tyrosine kinases, resulting in reduced cytotoxicity compared to traditional chemotherapeutic agents while maintaining effective anti-proliferative properties [2].

The molecular mechanism of this compound extends beyond canonical kinase inhibition to include modulation of intracellular trafficking. Research has demonstrated that this compound specifically inhibits the interaction between YXXΦ motifs (tyrosine-containing sorting signals) and the μ₂ subunit of the AP-2 adaptor complex, thereby disrupting clathrin-mediated endocytosis [3]. This unique dual mechanism—affecting both kinase signaling and membrane trafficking—underlies the diverse cellular effects observed across different experimental systems. Structural analyses through molecular modeling have confirmed that this compound effectively occupies the tyrosine-binding pocket in the μ₂ subunit, providing a structural basis for its inhibition of YXXΦ motif/μ₂ interactions and consequent impairment of receptor internalization, particularly impacting transferrin receptor endocytosis [3].

Cellular Effects and Functional Outcomes

Comprehensive Effects on Cell Proliferation, Migration, and Metabolism

The effects of this compound on cellular processes vary significantly depending on cell type, concentration, and exposure duration. The compound demonstrates differential cytotoxicity between transformed and primary cells, with more pronounced effects on proliferating cancer cells. In pancreatic cancer models, this compound effectively inhibited EGF and serum-stimulated DNA synthesis across multiple human pancreatic cancer cell lines (MiaPaCa-2, Panc-1, and CAV) [4]. This anti-proliferative effect appears to be at least partially reversible upon removal, suggesting a cytostatic rather than directly cytotoxic mechanism in some cellular contexts.

Research has revealed that this compound exhibits cell type-specific responses regarding genotoxicity. In transformed CHO-K1 cells, this compound induced chromosomal aberrations specifically when treatment occurred during the S phase of the cell cycle, while primary embryonic Chinese hamster (CHE) cells showed no such clastogenic effects under identical conditions [2]. This differential effect suggests that cells with pre-existing deficits in cell cycle control mechanisms are more vulnerable to this compound-induced genotoxicity, highlighting its potential therapeutic window where transformed cells might be selectively targeted. Both cell types, however, demonstrated increased sister chromatid exchange frequency following treatment, indicating that this compound does interact with genetic material across different cellular contexts [2].

Beyond its direct anti-proliferative effects, this compound significantly impacts cellular metabolism, particularly in non-transformed cells. In cultured primary rat astrocytes, this compound (100 μM) stimulated a rapid, time-dependent increase in glycolytic flux, doubling both glucose consumption and lactate production within 2 hours of exposure [5]. This metabolic effect was reversible upon compound removal and not observed with other tyrphostin analogs (Tyrphostin 25) or standard endocytosis inhibitors, suggesting a specific mechanism unrelated to its kinase inhibitory properties. The stimulation was completely abolished by the phosphatase inhibitor vanadate in a concentration-dependent manner, indicating involvement of phosphorylation/dephosphorylation equilibrium in regulating astrocytic glycolysis [5].

Table 1: Concentration-Dependent Effects of this compound on Various Cell Types

Cell Type Proliferation Effects Migration/Invasion Effects Other Effects Effective Concentration
Pancreatic cancer cells (MiaPaCa-2, Panc-1, CAV) Inhibition of EGF and serum-stimulated DNA synthesis Information not available in search results Reversible growth inhibition Varies by cell line [4]
Transformed CHO-K1 cells Information not available in search results Information not available in search results S phase-dependent chromosomal aberrations; Increased sister chromatid exchange Treatment during S phase [2]
Primary embryonic Chinese hamster (CHE) cells Information not available in search results Information not available in search results No chromosomal aberrations; Increased sister chromatid exchange Same as CHO-K1 cells [2]
Primary rat astrocytes No acute effect on viability Information not available in search results Doubled glycolytic lactate production 100 μM for 2 hours [5]
Rabbit platelets Information not available in search results Information not available in search results Inhibited zooxanthellatoxin-A-induced aggregation 500 μM [6]
Effects on Cell Migration and Signaling Pathways

This compound demonstrates significant effects on intracellular signaling pathways that regulate cell migration and cytoskeletal organization. In rabbit platelet models, this compound (500 μM) effectively inhibited zooxanthellatoxin-A-induced platelet aggregation, establishing the importance of tyrosine phosphorylation in this process [6]. Mechanistic studies revealed that this compound selectively blocks phosphorylation of p42 MAPK without affecting p38 MAPK phosphorylation, demonstrating its isoform-specific regulation of MAP kinase signaling pathways [6]. This selective inhibition suggests that this compound may differentially affect signaling modules based on their composition and activation mechanisms.

The compound's impact on cytoskeletal reorganization and migration-related signaling is further evidenced by its inhibition of endothelial cell functions. Though the exact molecular targets vary by cell type, the consistent theme across studies is this compound's ability to disrupt signal transduction pathways critical for cell motility and adhesion processes. The inhibition of YXXΦ motif interactions with adaptor protein complexes likely contributes to these anti-migratory effects by impairing the recycling of motility-related receptors and adhesion molecules [3].

Table 2: this compound Effects on Specific Molecular Targets and Pathways

Target/Pathway Effect Experimental System Functional Outcome
EGFR tyrosine kinase Inhibition (IC₅₀ = 35 μM) Enzyme assay Reduced proliferation in EGFR-dependent cancers [1]
YXXΦ motif/μ₂ subunit interaction Inhibition In vitro and yeast two-hybrid assays Impaired clathrin-mediated endocytosis [3]
p42 MAPK phosphorylation Blocked Rabbit platelets Inhibition of zooxanthellatoxin-A-induced aggregation [6]
p38 MAPK phosphorylation No effect Rabbit platelets Selective pathway inhibition [6]
Glycolytic flux Stimulation Primary rat astrocytes Doubled lactate production [5]
Sister chromatid exchange Increased CHO-K1 and CHE cells Elevated genetic recombination [2]

Quantitative Data Summary

Table 3: Key Experimental Parameters for this compound Studies

Experimental Approach Key Parameters Measured Detection Method Relevant Controls
Cell viability/proliferation assays DNA synthesis, cell counts, metabolic activity ³H-thymidine incorporation, CellTiter-Glo assay, direct counting Untreated cells, vehicle controls, growth factor stimulation [4]
Metabolic studies Glucose consumption, lactate production Enzymatic assays, metabolic flux analysis Baseline measurements, compound solvent controls [5]
Genotoxicity assessment Chromosomal aberrations, sister chromatid exchanges Microscopic analysis of chromosome spreads Untreated cells, phase-specific synchronization [2]
Signaling pathway analysis Protein phosphorylation, kinase activity Western blotting, immunoprecipitation, kinase assays Phospho-specific antibodies, pathway activators [6]
Endocytosis assays Receptor internalization, membrane trafficking Radiolabeled transferrin uptake, fluorescence microscopy Untreated cells, trafficking inhibitors [3]

Detailed Experimental Protocols and Methodologies

Cell Proliferation and Viability Assessment

Protocol for Cell Viability Assay Using CellTiter-Glo The CellTiter-Glo Luminescent Cell Viability Assay provides a sensitive method for determining the number of viable cells in culture based on quantitation of ATP presence. Cells should be seeded in 96-well plates at optimal density (e.g., 1-5×10³ cells/well for most tumor lines) and allowed to attach for 24 hours. Prepare this compound working concentrations (typically 0.3125-20 μM) in complete culture medium, with DMSO concentration normalized across all treatments (not exceeding 0.1%). Following 24-72 hours of treatment, equilibrate plates and CellTiter-Glo reagent to room temperature for 30 minutes. Add equal volume of reagent to each well, mix for 2 minutes on an orbital shaker, and allow stable signal development for 10 minutes before recording luminescence. Include vehicle controls (DMSO only) and positive controls (e.g., staurosporine for cytotoxicity) in each experiment. Normalize treatment values to untreated controls to calculate percentage viability [7].

DNA Synthesis Measurement via ³H-Thymidine Incorporation For assessment of DNA synthesis as a proliferation indicator, seed cells in 24-well or 96-well plates and culture until 60-70% confluent. Serum-starve cells for 24 hours to synchronize in G₀/G₁ phase, then stimulate with appropriate mitogens (EGF, serum, etc.) concurrently with this compound treatment. After 18-22 hours, pulse cells with ³H-thymidine (0.5-1 μCi/well) for 4-6 hours. Terminate incorporation by washing with cold PBS, fix with cold trichloroacetic acid (10% for 15 minutes), and solubilize incorporated radioactivity with 0.1N NaOH/1% SDS. Transfer lysates to scintillation vials, add scintillation fluid, and count in a β-counter. Calculate percentage inhibition relative to mitogen-stimulated controls without inhibitor [4].

Cell Migration and Invasion Analysis

Transwell Migration Assay Protocol Cell migration capacity can be quantitatively assessed using Transwell (Boyden chamber) assays. For invasion measurements, coat the upper surface of polycarbonate membranes (8 μm pore size) with Matrigel (100 μg/mL) and allow to polymerize for 1 hour at 37°C. Prepare cell suspension (1×10⁶ cells/mL) in serum-free medium containing appropriate concentrations of this compound. Add cell suspension to upper chambers and place in 24-well plates containing chemoattractant medium (e.g., with 10% FBS) in lower chambers. Incubate for 6-24 hours at 37°C (duration depends on cell type motility). Following incubation, remove non-migrated cells from upper membrane surface with cotton swabs. Fix migrated cells on lower membrane surface with methanol (10 minutes) and stain with 0.1% crystal violet (20 minutes). Capture images of migrated cells under microscope, then extract dye with 10% acetic acid and measure absorbance at 595 nm. Normalize values to untreated controls to determine percentage migration inhibition [7].

Molecular Mechanism Elucidation

Receptor Internalization Assay To assess this compound effects on clathrin-mediated endocytosis, perform transferrin internalization assays. Grow cells on glass coverslips to 70-80% confluence and pre-treat with this compound (10-100 μM) or vehicle control for 30-60 minutes. Incubate with Alexa Fluor 488-conjugated transferrin (25 μg/mL) for 5-15 minutes at 37°C. Terminate internalization by washing with ice-cold acid strip buffer (0.2M acetic acid, 0.2M NaCl, pH 2.5) to remove surface-bound transferrin. Fix cells with 4% paraformaldehyde, mount with antifade mounting medium, and image using confocal microscopy. Quantify internalized transferrin by measuring fluorescence intensity per cell using ImageJ or similar software. Compare treated samples to controls and to cells incubated with transferrin at 4°C (non-internalizing condition) [3].

MAPK Phosphorylation Analysis To evaluate this compound effects on specific signaling pathways, assess phosphorylation status of MAPK isoforms. Culture cells in 6-well plates until 70-80% confluent, serum-starve for 24 hours, then pre-treat with this compound (50-500 μM) for 60 minutes before stimulating with appropriate agonist (e.g., zooxanthellatoxin-A for platelets). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration, separate equal amounts by SDS-PAGE, and transfer to PVDF membranes. Probe with phospho-specific antibodies for p42/p44 MAPK (Thr202/Tyr204) and p38 MAPK (Thr180/Tyr182), followed by appropriate HRP-conjugated secondary antibodies. Detect using enhanced chemiluminescence and normalize phospho-protein levels to total protein or loading controls. This compound should demonstrate differential inhibition of p42 versus p38 MAPK phosphorylation [6].

Research Applications and Therapeutic Implications

The experimental data on this compound reveals several important therapeutic implications for targeted cancer therapy. The differential genotoxic effects observed between transformed and primary cells suggest a potential selective vulnerability of cancer cells to this compound treatment, particularly those with dysregulated cell cycle checkpoints [2]. This selectivity is further evidenced in pancreatic cancer models, where this compound effectively inhibited EGF and serum-stimulated DNA synthesis across multiple human pancreatic cancer cell lines [4]. The reversible nature of its anti-proliferative effects in some systems suggests potential applications in combination therapy approaches where sustained inhibition might be achieved through sequential or concurrent dosing with other targeted agents.

The unique dual mechanism of this compound—simultaneously inhibiting tyrosine kinase signaling and receptor internalization—presents both challenges and opportunities for therapeutic development. The inhibition of YXXΦ motif interactions with adaptor protein complexes represents a novel therapeutic strategy potentially complementary to kinase inhibition alone [3]. This dual activity could help overcome resistance mechanisms that often develop with single-target agents in cancer therapy. Furthermore, the metabolic effects observed in astrocytes highlight the importance of considering cell-type specific responses when developing tyrosine kinase inhibitors for clinical applications [5].

The following diagram illustrates the key molecular mechanisms and cellular effects of this compound:

G cluster_molecular Molecular Targets cluster_signaling Signaling Effects cluster_cellular Cellular Outcomes Tyrphostin23 Tyrphostin23 EGFR EGFR Tyrphostin23->EGFR Inhibits AP2 AP2 Tyrphostin23->AP2 Disrupts Kinases Kinases Tyrphostin23->Kinases Blocks p42MAPK p42MAPK EGFR->p42MAPK Reduces phosphorylation Endocytosis Endocytosis AP2->Endocytosis Impairs Metabolism Metabolism Kinases->Metabolism Alters Genotoxicity Genotoxicity Kinases->Genotoxicity Induces in transformed cells Proliferation Proliferation p42MAPK->Proliferation Decreases Migration Migration p42MAPK->Migration Inhibits Endocytosis->Proliferation Metabolism->Proliferation

References

Comprehensive Scientific Review: Tyrphostin 23 - Mechanisms, Protocols, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Historical Context

Tyrphostin 23 (T23) represents a seminal member of the tyrphostin family of synthetic tyrosine kinase inhibitors originally developed in the late 1980s through pioneering work by Alexander Levitzki and colleagues. These compounds were strategically designed to compete with ATP or substrate binding sites on tyrosine kinases, thereby offering a more targeted approach compared to broader kinase inhibitors. The structural foundation of tyrphostins derives from the natural product erbstatin, with T23 specifically featuring a catechol chemical moiety that is critical to its biological activity. Unlike many early kinase inhibitors that lacked specificity, T23 and its analogs represented a significant advancement in targeted molecular therapy, enabling researchers to dissect complex signaling pathways with greater precision [1].

The primary mechanism of T23 centers on its ability to inhibit specific protein tyrosine kinases, particularly through competitive binding at enzyme active sites. However, research has revealed that T23 possesses additional, unexpected cellular activities beyond its originally intended kinase inhibition. Notably, T23 has been demonstrated to strongly accelerate glycolytic lactate production in cultured primary astrocytes, effectively doubling both glucose consumption and lactate output at optimal concentrations. This metabolic effect appears independent of traditional kinase inhibition pathways and is instead linked to phosphorylation/dephosphorylation events sensitive to vanadate, a phosphatase inhibitor. This unexpected metabolic role has expanded our understanding of T23's potential research applications beyond its original design as a kinase inhibitor [2].

Key Experimental Findings and Data Summary

Quantitative Research Findings on this compound

Table 1: Key Experimental Findings for this compound

Experimental System Concentration Range Key Parameters Measured Observed Effects Citation
Primary rat astrocytes 100-300 µM Glucose consumption, Lactate production Up to 2-fold increase in glycolytic flux; concentration- and time-dependent [2]
HEK 293 cells (BK channels) Not specified BK channel current, Tyrosine phosphorylation Increased BK channel activity; decreased tyrosine phosphorylation [3]
Rabbit platelets 500 µM p42 MAPK phosphorylation, Platelet aggregation Inhibited tyrosine phosphorylation of p42 MAPK; blocked platelet aggregation [4]
HeLa cells 500 µM AAV transduction efficiency Augmented transgene expression via ssD-BP dephosphorylation [5]
Heb7a cells Not specified Transferrin internalization Inhibited clathrin-mediated endocytosis via YXXΦ-AP-2 interaction disruption [6]
Experimental Parameters and Research Conditions

Table 2: Experimental Protocols and Technical Parameters

| Research Context | Cell Lines/Models | Treatment Duration | Key Methodologies | Critical Controls | |---------------------|------------------------|------------------------|----------------------|----------------------| | Glycolytic studies | Primary rat astrocytes | Up to 4 hours | Glucose consumption assays, Lactate measurements | Tyrphostin 25 (inactive analog), Vanadate co-treatment | [2] | | Kinase inhibition studies | Rabbit platelets, HeLa cells | 2 hours | Immunoprecipitation, Western blotting, EMSA | Genistein, Other tyrphostin analogs | [5] [4] | | BK channel regulation | BK-HEK 293 cells, Rat CASMCs | 15 minutes to 2 hours | Electrophysiology, Vascular tension measurements | Orthovanadate, Paxilline | [3] | | Endocytosis inhibition | Heb7a cells | Not specified | Transferrin internalization assays, Molecular modeling | Control tyrphostins (kinase-active) | [6] |

Comprehensive Mechanisms of Action and Cellular Effects

Metabolic Regulation and Glycolytic Stimulation

The most pronounced effect of T23 observed in scientific literature is its dramatic stimulation of glycolytic flux in primary astrocytes. At a concentration of 100 µM applied over 2 hours, T23 consistently doubles both glucose consumption and lactate production in these neural support cells. This metabolic effect demonstrates clear time and concentration dependence, with maximal stimulation achieved at 2-4 hours of treatment. Importantly, this glycolytic acceleration is rapidly reversible upon T23 removal, indicating a direct pharmacological effect rather than permanent metabolic reprogramming. The specificity of this response is highlighted by the fact that structurally similar compounds like Tyrphostin 25 (which lacks the catechol functional group) fail to reproduce this metabolic effect, confirming that specific structural elements are essential for T23's activity on glucose metabolism [2] [1].

The molecular mechanism underlying T23's glycolytic effects appears to involve sophisticated phosphorylation/dephosphorylation pathways rather than direct allosteric regulation of glycolytic enzymes. Research indicates that the phosphatase inhibitor vanadate completely abolishes T23-stimulated lactate production in a concentration-dependent manner. This crucial finding suggests that T23 interferes with tyrosine phosphorylation events that normally suppress glycolytic activity, possibly through inhibition of a kinase or activation of a phosphatase that regulates glycolytic control points. This mechanism distinguishes T23 from other metabolic modulators and positions it as a valuable tool for investigating the intersection of tyrosine phosphorylation and cellular metabolism. The finding that AMP kinase modulators do not affect T23-stimulated lactate production further narrows the potential mechanisms and suggests a specific tyrosine phosphorylation pathway is involved [2].

Kinase Inhibition and Signaling Pathway Modulation

As a namesake member of the tyrphostin family, T23 demonstrates significant activity against specific protein tyrosine kinases, though its specificity profile differs from other well-characterized tyrphostins. In rabbit platelets, T23 at 500 µM concentration effectively inhibits zooxanthellatoxin-A-induced phosphorylation of p42 mitogen-activated protein kinase (MAPK) while curiously sparing p38 MAPK phosphorylation under identical conditions. This selective inhibition contrasts with the broader spectrum tyrosine kinase inhibitor genistein, which blocks phosphorylation of both MAPK isoforms. This differential effect provides valuable insight into signaling hierarchy and demonstrates that T23 can discriminate between closely related kinases in the same cellular context [4].

The significance of T23 in kinase research extends to its effects on epidermal growth factor receptor (EGFR) tyrosine kinase, where it and other tyrphostins have proven instrumental in understanding viral transduction mechanisms. Studies demonstrate that T23 treatment leads to dephosphorylation of ssD-BP, a cellular tyrosine phosphoprotein that normally inhibits adeno-associated virus (AAV) second-strand DNA synthesis when in its phosphorylated state. By promoting the dephosphorylated form of ssD-BP, T23 significantly augments AAV transduction efficiency in HeLa and other cell lines. This application highlights how T23's kinase inhibitory activity can be harnessed to improve gene therapy vectors and provides insight into the regulation of viral transduction at the molecular level [5].

Cellular Trafficking and Endocytosis Inhibition

Beyond its metabolic and kinase inhibitory properties, T23 demonstrates a remarkable ability to disrupt specific membrane trafficking events through a novel mechanism. Research has revealed that T23 directly inhibits clathrin-mediated endocytosis by interfering with the interaction between YXXΦ motifs (tyrosine-containing sorting signals in cytosolic domains of membrane proteins) and the μ2 subunit of the AP-2 adaptor complex. This interaction is essential for the formation of clathrin-coated vesicles during endocytosis. Molecular modeling studies provide a structural explanation for this activity, showing how T23 fits into the tyrosine-binding pocket of the μ2 subunit, thereby competitively inhibiting normal protein-protein interactions required for efficient endocytosis [6].

The functional consequence of this mechanism is clearly demonstrated in T23's inhibition of transferrin internalization in Heb7a cells. Importantly, control tyrphostins that retain tyrosine kinase inhibitory activity but cannot disrupt YXXΦ-AP-2 interactions fail to block endocytosis, confirming the specificity of T23's action on the trafficking machinery rather than through kinase inhibition. This unique activity expands T23's research utility beyond signaling applications to include studies of membrane dynamics, receptor internalization, and intracellular trafficking pathways. The ability to selectively inhibit specific endocytic processes with small molecules like T23 provides a powerful alternative to genetic approaches for manipulating membrane trafficking [6].

Technical Protocols and Experimental Applications

Standardized Treatment Protocols

The effective concentration range for T23 varies substantially depending on the experimental system and desired effect. For metabolic studies in primary astrocytes, concentrations between 50-300 µM produce significant effects, with 100 µM representing the optimal concentration for maximal glycolytic stimulation without apparent cytotoxicity. In signaling studies using platelet aggregation assays, considerably higher concentrations (500 µM) are required to achieve effective inhibition of MAPK phosphorylation. For cellular trafficking studies, the effective concentration must be determined empirically for each cell type, though published protocols typically use concentrations in the mid-micromolar range. These variations highlight the importance of conducting careful dose-response studies when applying T23 to new experimental systems [2] [4].

Treatment duration represents another critical variable in T23 experimental design. Metabolic effects in astrocytes manifest within 30-60 minutes and peak around 2-4 hours. Kinase inhibition and subsequent signaling changes typically require at least 2 hours of pretreatment, while effects on viral transduction efficiency generally employ 2-hour pretreatment followed by viral infection in the continued presence of the compound. For electrophysiology studies examining BK channel regulation, effects of related tyrphostins can be observed within 15-30 minutes of application. Most protocols involve dissolving T23 in DMSO at high concentration (typically 500 mM stocks) followed by dilution into appropriate cell culture media, with final DMSO concentrations not exceeding 0.1% to maintain cell viability [2] [5] [3].

Experimental Workflow and Validation

G Start Experimental Design Prep Compound Preparation 500 mM stock in DMSO Start->Prep Cell Cell Culture Preparation Primary astrocytes/Relevant cell line Prep->Cell Treatment T23 Application 50-500 µM in culture medium Cell->Treatment Duration Incubation 2-4 hours at 37°C Treatment->Duration Analysis Endpoint Analysis Duration->Analysis G1 Glucose/Lactate Assays Analysis->G1 G2 Western Blotting Analysis->G2 G3 Electrophysiology Analysis->G3 G4 Immunoprecipitation Analysis->G4 G5 Trafficking Assays Analysis->G5

Experimental workflow for this compound studies illustrating key steps from compound preparation to endpoint analysis.

Proper experimental controls are essential when working with T23 due to its multiple mechanisms of action and potential off-target effects. Critical controls should include structural analogs like Tyrphostin 25 (which lacks catechol functionality) to determine specificity of observed effects, vanadate co-treatment to test phosphatase involvement in the response, and vehicle controls with appropriate DMSO concentrations to exclude solvent effects. For kinase inhibition studies, comparison with other tyrosine kinase inhibitors like genistein provides context for the specificity of T23's effects. In metabolic studies, measurement of both basal and stimulated conditions establishes the magnitude of T23's effect and helps differentiate specific modulation from general metabolic stimulation [2] [1].

Validation methodologies for T23 experiments depend on the specific research question but typically include phosphoprotein analysis by Western blotting to confirm intended effects on tyrosine phosphorylation, metabolic measurements using glucose and lactate assays, functional readouts such as electrophysiological recordings for channel activity, and trafficking assays using labeled transferrin or other cargo molecules. For gene therapy applications, reporter gene expression quantification provides the most relevant validation. Regardless of the application, appropriate statistical analysis with multiple biological replicates is essential given the potential variability in T23 responsiveness across cell preparations and experimental conditions [2] [5] [6].

Research Applications and Therapeutic Potential

Basic Research Applications

The unique combination of metabolic, signaling, and trafficking effects makes T23 an invaluable tool for dissecting complex cellular processes in basic research. In neuroscience, T23 has emerged as particularly useful for investigating neuron-glia metabolic coupling and the role of lactate shuttling in brain energy homeostasis. The ability of T23 to selectively enhance astrocytic glycolytic flux without direct neuronal effects enables researchers to probe the functional significance of the astrocyte-neuron lactate shuttle hypothesis. Additionally, T23's selective inhibition of p42 MAPK phosphorylation without affecting p38 MAPK provides a pharmacological approach to differentiate between these closely related signaling pathways in various cellular contexts [2] [4].

In cellular trafficking research, T23 offers a distinct advantage over genetic approaches for acutely inhibiting specific endocytic pathways. The ability to rapidly and reversibly block clathrin-mediated endocytosis through disruption of YXXΦ-AP-2 interactions enables researchers to study the kinetics of membrane protein internalization and the acute functional consequences of inhibited endocytosis. This application has proven particularly valuable in studies of receptor signaling, where endocytosis plays a crucial role in signal attenuation and downstream responses. The fact that T23 blocks endocytosis through a mechanism independent of its kinase inhibitory activity further expands its research utility by providing a more specific tool than general kinase inhibitors [6].

Technical Research Applications

In technical applications, T23 has proven valuable for improving the efficiency of gene therapy approaches using adeno-associated virus (AAV) vectors. The variability of AAV transduction efficiency across different cell types has represented a significant limitation in gene therapy development. Treatment with T23 and related tyrphostins significantly augments AAV transduction efficiency by promoting dephosphorylation of the single-stranded D-sequence-binding protein (ssD-BP), thereby facilitating viral second-strand DNA synthesis. This application demonstrates how understanding the specific cellular factors that limit gene therapy can lead to pharmacological approaches that overcome these barriers. The finding that EGFR tyrosine kinase activity regulates ssD-BP phosphorylation status positions T23 as a tool to manipulate this pathway for enhanced transgene expression [5].

The utility of T23 in electrophysiology research has been demonstrated through studies of large conductance calcium-activated potassium (BK) channels. Though most research has focused on related tyrphostin AG556, these studies establish the principle that EGFR tyrosine kinase activity regulates BK channel function through tyrosine phosphorylation. Given T23's activity against EGFR kinase, it represents a potential tool for manipulating BK channel activity in vascular smooth muscle and other tissues where these channels play important roles in regulating membrane potential and excitability. The ability to enhance BK channel activity through tyrosine kinase inhibition has particular relevance for vascular physiology and the regulation of cerebral blood flow [3].

Comparative Analysis and Research Utility Assessment

Structure-Activity Relationship Profile

The research utility of T23 must be understood in the context of its structure-activity relationship compared to other tyrphostins. T23 contains a catechol functional group that is essential for many of its unique effects, particularly its stimulation of glycolytic flux. The critical importance of this structural element is demonstrated by the inactivity of Tyrphostin 25, which differs from T23 primarily in lacking catechol functionality. Catechol-containing compounds have been noted to undergo cellular oxidation to generate more reactive species that may account for some biological activities, potentially explaining certain off-target effects or unique applications of specific tyrphostins [1].

When compared to more widely used tyrphostins like AG490 (a potent Jak-Stat inhibitor) or AG1478 (a selective EGFR kinase inhibitor), T23 demonstrates a distinct activity profile that may make it preferable for certain applications. While AG490 shows significant effects on glucose metabolism and diabetes-related transcription factors in animal models, and AG1478 displays potent anti-proliferative activity in non-small cell lung cancer models, T23 offers unique advantages for metabolic studies and selective MAPK pathway inhibition. Researchers must carefully consider these structure-activity relationships when selecting the most appropriate tyrphostin for specific experimental applications [1] [7].

Research Applications and Limitations

Table 3: Research Applications of this compound and Related Compounds

Research Application Most Suitable Tyrphostin Key Advantages Important Limitations
Astrocyte glycolysis studies This compound Specific doubling of glycolytic flux; reversible effect Catechol oxidation potential; narrower concentration window
Jak-Stat signaling inhibition AG490 High potency for Jak2; minimal effects on other kinases Limited efficacy in some metabolic contexts
EGFR kinase inhibition AG1478 High specificity for EGFR; well-characterized in cancer models Does not stimulate glycolysis like T23
PDGFR kinase inhibition AG1295/AG1296 Selective for PDGFR; efficacy in restenosis models Different specificity profile than T23
Enhanced AAV transduction This compound Effective ssD-BP dephosphorylation; improves gene therapy Requires optimization for different cell types

The appropriate applications for T23 must be considered in the context of its specific mechanisms and limitations. T23 is particularly well-suited for studies of astrocyte metabolism, selective inhibition of p42 versus p38 MAPK, acute inhibition of clathrin-mediated endocytosis, and enhancement of AAV transduction efficiency. In each of these applications, T23 offers specific advantages over alternative pharmacological or genetic approaches, particularly when acute, reversible manipulation of these processes is desired. The concentration-dependent and time-dependent nature of T23's effects enables researchers to titrate its activity for specific experimental needs [2] [5] [6].

The principal limitations of T23 include its potential for off-target effects given its multiple mechanisms of action, the relatively high concentrations required for some effects (raising potential solubility issues), and the chemical instability associated with its catechol moiety. Researchers should also be aware that the commercial availability of T23 may be more limited than more widely used tyrphostins, and its specific activity may vary between suppliers and lots. These limitations can be mitigated through careful experimental design including appropriate controls, dose-response characterization, and verification of key findings using complementary approaches such as genetic manipulation of putative targets [2] [1].

Conclusion and Future Research Directions

This compound represents a versatile research tool with unique applications in metabolic studies, signaling pathway dissection, and membrane trafficking research. Its unexpected ability to stimulate astrocytic glycolysis while inhibiting specific kinase pathways and endocytic processes makes it particularly valuable for investigating connections between these fundamental cellular processes. The structured experimental protocols and mechanistic insights presented in this review provide researchers with a foundation for applying T23 in their specific experimental systems, while the highlighted limitations and appropriate controls encourage rigorous application of this compound.

References

Quantitative Data from Primary Research

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary quantitative findings on Tyrphostin 23's effects on biological targets and cellular processes.

Experimental Context Observed Effect Reported Values (IC₅₀, Kᵢ, etc.) Citation
Cultured primary rat astrocytes Doubling of glucose consumption and lactate release (glycolytic flux) Maximal effect at 100 µM [1]
In vitro kinase assay Inhibition of Src tyrosine kinase Kᵢ = 6 µM [2]
In vitro kinase assay Inhibition of EGF-receptor kinase Kᵢ = 35 µM [2]
In vitro kinase assay Inhibition of FGF-receptor kinase Kᵢ = 300 µM [2]
Cellular viability (HT-29 cells) Inhibition of growth and colony formation IC₅₀ ≈ 10 µM [2]
Cellular viability (HT-22 cells) Protection from oxidative stress (oxytosis) Protective concentration range: 0.5 - 200 µM [3]

Detailed Experimental Protocols

To assist with experimental replication, here are the methodologies from the cited primary research.

Protocol: Assessing Glycolytic Flux in Astrocytes

This protocol is adapted from the study that reported the doubling of glycolytic flux [1].

  • Cell Culture Preparation: Use cultured primary rat astrocytes.
  • Compound Exposure: Expose cell cultures to this compound dissolved in the culture medium. Test a concentration range up to 200 µM for a duration of up to 4 hours.
  • Measurement of Glycolysis:
    • Glucose Consumption: Measure the concentration of glucose in the culture medium before and after the incubation period.
    • Lactate Production: Measure the amount of lactate released into the culture medium as a key glycolytic byproduct.
  • Reversibility Test: Remove the compound-containing medium after exposure, replace with fresh medium, and measure glucose consumption and lactate production again to confirm the effect is reversible.
  • Control Experiment: Use the structurally related Tyrphostin 25 under identical conditions as a negative control, as it does not stimulate glycolysis.
Protocol: Isolating and Characterizing a T23-Derived Inhibitor

This protocol describes the process that led to the identification of a more potent, dimeric degradation product of T23, referred to as P3 [2].

  • Compound Degradation: First, a solution of this compound is intentionally oxidized to form degradation products.
  • Purification:
    • Solvent Extraction: The reaction mixture is subjected to solvent extraction to isolate the compounds of interest.
    • Flash Chromatography: The extract is purified using silica-gel flash chromatography.
    • HPLC: Final purification is achieved using reverse-phase high-pressure liquid chromatography (HPLC).
  • Structural Elucidation: The physical characteristics of the isolated compound (P3) are determined. Its structure is elucidated using ¹H and ¹³C NMR spectroscopy, revealing a dimer of this compound joined at the benzylidene carbon.
  • Kinase Inhibition Assay: The inhibitory activity of P3 is evaluated in vitro against a panel of protein tyrosine kinases (Src, Csk, EGF-receptor, FGF-receptor) and serine kinases (PK-A, PK-C). The Kᵢ value is determined for each.

Documented Signaling Pathways & Mechanisms

Based on the search results, the molecular mechanisms of this compound are described but not fully mapped. The following diagram synthesizes the reported targets and effects into a logical pathway.

Diagram of this compound's reported molecular targets and downstream cellular effects, based on compiled research data.

Key Research Gaps and Future Directions

The available data reveals several areas where further investigation is needed:

  • Mechanism of Glycolytic Stimulation: The precise molecular mechanism by which T23 stimulates glycolysis in astrocytes remains unresolved and requires elucidation [1].
  • Degradation and Metabolites: The finding that T23 can degrade into more potent inhibitors (like the P3 dimer) highlights the need for stability studies and metabolite identification in biological systems [2].
  • Covalent Binding Potential: While not reported for T23 specifically, recent research on related tyrphostins with cyanoacrylate moieties (e.g., AG556, Degrasyn) shows they can act as covalent Michael acceptors, binding to cysteine residues on targets like 5-lipoxygenase. This suggests a potential, unexplored mechanism for T23 [4].

Important Note on Research Currency

The core primary research studies on this compound's specific biochemical and cellular functions are from 2015 and earlier. While highly informative for foundational knowledge, they may not reflect the current state of research. For the most up-to-date investigations, you may need to search for recent reviews or new primary literature that cites these older works, focusing on the broader tyrphostin family or specific tyrosine kinase inhibitors.

References

Tyrphostin 23 background and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Mechanism of Action

The development of tyrphostins, a term coined by Alexander Levitzki, marked a pivotal shift in the 1980s and 1990s, proving that targeting the highly conserved kinase domain with selective small molecules was feasible [1].

  • Origins: Tyrphostins are synthetic compounds structurally based on the natural product erbstatin [1]. They were systematically designed to act primarily as competitive inhibitors of ATP binding and/or substrate binding at the tyrosine kinase active site [1].
  • Initial Target & Selectivity: Tyrphostin 23 was initially characterized as an inhibitor of the epidermal growth factor receptor (EGFR/ErbB-1) kinase [1]. However, research showed it could also inhibit other kinases. One study found it suppressed a volume-sensitive chloride current in human atrial myocytes, an effect mimicked by the selective EGFR inhibitor Tyrphostin B56, suggesting a role for EGFR kinase in that pathway [2].
  • Complex Cellular Effects: Beyond direct kinase inhibition, this compound has diverse and sometimes opposing cellular effects depending on the system. In primary rat astrocytes, it strongly accelerates glycolytic lactate production, an effect unrelated to its inhibition of endocytosis and dependent on phosphorylation/dephosphorylation events [3].
  • Stability and Potency Issues: A key finding was that This compound is unstable in solution [4]. Some of its degradation products are better inhibitors of Src and EGFR kinase activity than the parent compound. One isolated degradation product, a proposed dimer of this compound, exhibited a Ki of 6 μM against Src and inhibited the growth of colon adenocarcinoma cells [4].

Key Experimental Findings and Protocols

The diverse biological activities of this compound are demonstrated in several key experimental contexts.

Stimulation of Glycolysis in Astrocytes

A 2016 study investigated the acute effects of this compound on primary rat astrocytes [3].

  • Cell Culture: Cultured primary rat astrocytes.
  • Compound Exposure: Astrocytes were exposed to this compound at concentrations of up to 300 µM for periods of up to 4 hours.
  • Viability Assessment: Cell viability and morphology were not affected by these treatments.
  • Metabolic Measurement: Glucose consumption and lactate release in the culture medium were measured. Incubation with 100 µM this compound for 2 hours doubled both glucose consumption and lactate production.
  • Control Experiments: The effect was not replicated by other endocytosis inhibitors, structurally related Tyrphostin 25, or catechol. The stimulatory effect was reversed upon compound removal.
  • Mechanism Investigation: Co-treatment with the phosphatase inhibitor vanadate abolished the T23-stimulated lactate production, indicating involvement of phosphorylation/dephosphorylation events in regulating astrocytic glycolysis [3].

This experimental workflow can be summarized as follows:

G start Primary Rat Astrocytes step1 Expose to this compound (up to 300 µM, up to 4h) start->step1 step2 Measure Metabolic Output: Glucose Consumption & Lactate Release step1->step2 step3 Key Finding: 100 µM for 2h Doubles Glycolytic Flux step2->step3 step4 Investigate Mechanism: Co-treat with Vanadate (PTP inhibitor) step3->step4 control Control Experiments step3->control Effect is specific and reversible step5 Result: Effect Abolished step4->step5 Indicates phosphorylation mechanism

Regulation of Ion Channels in Atrial Myocytes

A 2004 study on human atrial myocytes showed this compound's role in regulating volume-sensitive chloride current (ICl.vol) [2].

  • Cell Isolation: Human atrial myocytes were isolated from right atrial appendage specimens from patients undergoing coronary artery bypass.
  • Electrophysiology: ICl.vol was evoked by exposing cells to a hyposmotic bath solution (0.6-times isosmotic).
  • Drug Application: Cells were treated with 100 µM Tyrphostin A23 (AG 18), which inhibited ICl.vol by 38.2 ± 4.9%.
  • Comparative Inhibition: The effect was similar to the selective EGFR kinase inhibitor Tyrphostin B56 (AG 556), suggesting EGFR involvement. In contrast, the broad-spectrum PTK inhibitor genistein enhanced the current.
  • PTP Inhibition: The protein tyrosine phosphatase (PTP) inhibitor orthovanadate (VO4−3) also reduced ICl.vol. Pretreatment with vanadate antagonized the suppressive effects of Tyrphostin A23.

The following table summarizes these key quantitative findings:

Experimental Context Observed Effect of this compound Key Quantitative Data Proposed Mechanism / Significance
Kinase Inhibition (in vitro) [4] Inhibition of Src kinase. Ki = 6 µM (for purified Src). A degradation product (dimer P3) is a more stable and potent inhibitor than the parent compound.
Cancer Cells (in vitro) [4] Inhibition of growth and colony formation of HT-29 colon adenocarcinoma cells. IC50 ≈ 10 µM. Suggests potential anticancer activity via inhibition of activated Src.
Primary Rat Astrocytes [3] Stimulation of glycolytic flux (lactate production). 100 µM for 2h doubled lactate production. A phosphorylation-dependent mechanism independent of initial tyrosine kinase inhibition.
Human Atrial Myocytes [2] Suppression of volume-sensitive chloride current (ICl.vol). 100 µM inhibited ICl.vol by 38.2 ± 4.9%. Suggests a role for EGFR kinase in regulating cardiac electrophysiology.

Practical Considerations for Research Use

  • Stability is a Key Concern: The compound is unstable in solution [4]. Prepare fresh solutions for critical experiments and be aware that biological effects could be influenced by degradation products.
  • Handling and Storage: It is a solid that should be stored refrigerated (0-10°C) and is heat-sensitive [5].
  • Beyond Initial Target: Exercise caution in interpreting results. Effects observed in cellular models may not be due solely to initial EGFR inhibition but could involve off-target effects or downstream metabolic pathways [3] [2].

References

Comprehensive Application Notes and Protocols for Tyrphostin 23 in Cell Culture Research

Author: Smolecule Technical Support Team. Date: February 2026

Target Audience: Researchers, scientists, and drug development professionals

Introduction to Tyrphostin 23

This compound (also known as Tyrphostin A23 or AG-18) is a protein tyrosine kinase inhibitor with significant effects on cellular metabolism and receptor trafficking. This cell-permeable compound belongs to the benzylidenemalononitrile class of tyrphostins and has demonstrated intriguing dual functionality in experimental systems. While originally characterized as an epidermal growth factor receptor (EGFR) inhibitor with an IC₅₀ of 35 μM in cell assays [1], subsequent research has revealed its potent stimulatory effects on cellular metabolism in specific cell types, particularly astrocytes [2] [3] [4]. Additionally, this compound inhibits clathrin-mediated endocytosis by disrupting the interaction between the AP-2 adaptor complex and tyrosine-based motifs in receptor cytoplasmic domains [5]. These diverse biological activities make this compound a valuable tool for investigating tyrosine kinase signaling, metabolic regulation, and receptor trafficking pathways.

Table 1: Key Characteristics of this compound

Parameter Specification
Chemical Name (3,4-Dihydroxybenzylidene)malononitrile
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol
CAS RN 118409-57-7
Purity >98.0% [6]
Physical Form Light yellow to green yellow powder [1]
Melting Point 222°C (decomposition) [6]

Key Biological Effects and Mechanisms of Action

Metabolic Stimulation in Astrocytes

In cultured primary astrocytes, this compound produces a marked stimulation of glycolytic flux, doubling both glucose consumption and lactate production at optimal concentrations [2] [4]. This effect is rapid, concentration-dependent, and fully reversible upon compound removal. Importantly, these metabolic changes occur without acute compromise to cell viability or morphology at concentrations up to 200-300 μM during incubations of up to 4 hours [2] [4].

Beyond glycolysis, this compound also strongly accelerates tricarboxylic acid (TCA) cycle activity in astrocytes. Studies using [U-¹³C]glucose demonstrated enhanced ¹³C incorporation into TCA cycle intermediates (citrate, succinate, fumarate, malate) and associated amino acids (glutamate, glutamine, aspartate) [3]. This dual stimulation of both glycolysis and oxidative metabolism suggests this compound affects a fundamental regulatory mechanism controlling astrocyte energy metabolism.

Inhibition of Endocytosis

In plant and animal systems, this compound effectively inhibits clathrin-mediated endocytosis by specifically disrupting the interaction between tyrosine-based motifs (YTRF) in receptor cytoplasmic domains and the μ2 subunit of the AP-2 adaptor complex [5]. This activity has been demonstrated for the human transferrin receptor expressed in Arabidopsis protoplasts, where this compound treatment inhibits transferrin internalization and redistributes the receptor to the plasma membrane [5]. This mechanism is distinct from the metabolic effects and appears unrelated to tyrosine kinase inhibition, as structurally related tyrphostins (e.g., tyrphostin 25) do not produce similar effects [2] [4].

Table 2: Documented Biological Effects of this compound

Biological System Observed Effects Effective Concentration
Primary rat astrocytes Doubling of glycolytic flux (glucose consumption and lactate release) 100 μM, 2-4 hours [2] [4]
Primary rat astrocytes Strong acceleration of TCA cycle activity 100 μM, 2 hours [3]
Arabidopsis protoplasts expressing hTfR Inhibition of transferrin internalization, redistribution of hTfR to plasma membrane Not specified [5]
Various cell lines EGFR inhibition IC₅₀ = 35 μM [1]

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound (CAS 118409-57-7, >98% purity) [6]
  • Dimethyl sulfoxide (DMSO), anhydrous grade
  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Primary Stock Solution: Prepare a 100 mM stock solution by dissolving 18.6 mg of this compound powder in 1 mL of anhydrous DMSO. Vortex until completely dissolved.
  • Working Stock Solution: Dilute the primary stock in sterile PBS to create a 10 mM working solution.
  • Aliquoting: Divide stock solutions into small aliquots to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -20°C for monthly use or -80°C for long-term storage (6 months) [1]. Protect from light.

Note: DMSO concentration in final cell culture assays should not exceed 0.1% (v/v) to maintain cell viability. Freshly prepare working solutions from frozen stocks for each experiment.

Metabolic Stimulation Assay in Primary Astrocytes

Materials:

  • Cultured primary rat astrocytes (≥14 days in vitro)
  • Glucose-containing culture medium (e.g., DMEM with 25 mM glucose)
  • This compound stock solutions (10 mM in DMSO)
  • Lactate assay kit
  • Glucose assay kit
  • [U-¹³C]glucose for metabolic flux analysis (optional)

Procedure:

  • Cell Preparation: Plate primary rat astrocytes at 80-90% confluence in appropriate culture vessels.
  • Treatment: Replace medium with fresh pre-warmed medium containing this compound at final concentrations ranging from 10-200 μM. Include vehicle control (0.1% DMSO).
  • Incubation: Maintain cells at 37°C in a 5% CO₂ humidified incubator for 2-4 hours.
  • Sample Collection: Collect conditioned medium for metabolite analysis. For intracellular metabolites, rapidly wash cells with ice-cold PBS and extract with appropriate solvents.
  • Analysis:
    • Lactate Production: Measure extracellular lactate concentration using a commercial lactate assay kit.
    • Glucose Consumption: Determine glucose concentration in conditioned medium.
    • Metabolic Flux: For TCA cycle analysis, use [U-¹³C]glucose and measure ¹³C incorporation into metabolites via GC-MS [3].

Expected Results: Optimal stimulation typically occurs at 100 μM this compound with 2-hour incubation, resulting in approximately 2-fold increases in both glucose consumption and lactate production [2] [4].

Endocytosis Inhibition Assay

Materials:

  • Cells expressing target receptor (e.g., transferrin receptor)
  • Fluorescently-labeled ligand (e.g., transferrin-Alexa Fluor)
  • This compound stock solutions
  • Appropriate cell culture medium
  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Plate cells at appropriate density and culture until 70-80% confluence.
  • Pre-treatment: Incubate cells with this compound (typical range: 25-100 μM) or vehicle control for 15-30 minutes at 37°C.
  • Pulse Phase: Add fluorescent ligand to medium and incubate for 5-15 minutes at 37°C to allow internalization.
  • Wash: Remove unbound ligand by washing with ice-cold acidic buffer (pH 2.0) or PBS containing EDTA to remove surface-bound ligand.
  • Analysis: Quantify internalized fluorescence by microscopy or flow cytometry.

Expected Results: this compound treatment should significantly reduce ligand internalization compared to vehicle control, with concomitant increase in cell surface receptor localization [5].

Signaling Pathways and Mechanisms

The diagrams below illustrate the documented molecular pathways affected by this compound in different experimental systems.

tyrphostin_23_mechanisms cluster_metabolic Metabolic Effects (Astrocytes) cluster_endocytosis Endocytosis Inhibition cluster_egfr EGFR Signaling Tyrphostin23 Tyrphostin23 Glycolysis Glycolytic Flux Tyrphostin23->Glycolysis Stimulates TCA TCA Cycle Activity Tyrphostin23->TCA Accelerates AP2 AP-2 Adaptor Complex Tyrphostin23->AP2 Disrupts EGFR EGFR Kinase Activity Tyrphostin23->EGFR Inhibits (IC₅₀=35μM) Lactate Lactate Production Glycolysis->Lactate Increases Glucose Glucose Consumption Glycolysis->Glucose Increases TyrosineMotif Tyrosine Motif (YTRF) AP2->TyrosineMotif Interaction Clathrin Clathrin-coated Pit Formation TyrosineMotif->Clathrin Inhibits ReceptorInternalization Receptor Internalization Clathrin->ReceptorInternalization Blocks Downstream Downstream Signaling EGFR->Downstream Reduces

Critical Experimental Considerations

Concentration Optimization

The effects of this compound are highly concentration-dependent and vary by cell type and experimental endpoint. For metabolic studies in astrocytes, 100 μM consistently produces maximal effects [2] [4], while endocytosis inhibition may require different concentrations. Researchers should conduct preliminary dose-response experiments for their specific system. Note that cell viability may be compromised at concentrations exceeding 200-300 μM during prolonged incubations [4].

Temporal Considerations

Metabolic stimulation by this compound occurs rapidly, with significant effects detectable within 30 minutes and maximal response at 2-4 hours [2] [4]. The effects are reversible upon compound removal, enabling washout experiments. For endocytosis studies, shorter pre-incubation times (15-30 minutes) are typically sufficient [5].

Specificity Controls

The structurally related compound tyrphostin 25 serves as an excellent negative control for metabolic studies, as it does not stimulate glycolytic flux despite similar chemical structure [2] [4]. Additionally, the phosphatase inhibitor vanadate completely abolishes T23-induced lactate production in astrocytes, suggesting involvement of phosphorylation/dephosphorylation events [4].

Cell Type Considerations

The dramatic metabolic effects of this compound have been specifically documented in primary astrocytes [2] [3] [4]. Researchers working with other cell types should perform thorough validation, as responses may differ significantly. The endocytosis inhibition function appears to be more broadly applicable across cell types [5].

Troubleshooting Guide

Table 3: Troubleshooting Common Issues

Problem Potential Cause Solution
No metabolic effect Incorrect concentration Perform concentration gradient (10-200 μM)
Cell toxicity Concentration too high Reduce concentration to ≤100 μM
Inconsistent results Compound degradation Use fresh aliquots, minimize freeze-thaw cycles
No endocytosis inhibition Insufficient pre-incubation Extend pre-treatment time to 30 minutes
High background in uptake assays Inefficient surface stripping Optimize acid wash conditions

Conclusion

This compound represents a versatile research tool with unique applications in studying metabolic regulation and receptor trafficking. Its dual functionality as both a metabolic stimulator in specific cell types and an endocytosis inhibitor provides unique experimental opportunities. The protocols outlined herein provide a foundation for implementing this compound in cell culture systems, with appropriate considerations for concentration, timing, and cell-type specificity. Researchers are encouraged to conduct preliminary optimization experiments and include appropriate controls to ensure interpretable results.

References

Comprehensive Application Notes: Tyrphostin 23 Concentration Optimization for Kinase Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrphostin 23 and Cellular Mechanisms

This compound (also known as AG-18) is a well-characterized protein tyrosine kinase inhibitor that has been extensively used in signal transduction research since the early 1990s. As a member of the tyrphostin family, it primarily functions by competing with ATP for binding to the kinase domain of epidermal growth factor receptor (EGFR) and other tyrosine kinases, with a reported Ki of 11 μM for EGFR [1]. Beyond its intended kinase inhibitory effects, research has revealed that this compound also exhibits calcium channel blocking activity in various cell types and significantly modulates glycolytic metabolism in astrocytes, suggesting multiple mechanisms of cellular action [2] [3] [4]. These diverse effects make comprehensive concentration optimization essential for specific research applications.

The molecular mechanism of this compound involves interference with phosphorylation-dependent signaling cascades, which subsequently affects downstream cellular processes. In transformed fibroblasts, tyrosine kinase inhibition impacts Src-dependent pathways that regulate cytoskeletal reorganization and the transformation of focal adhesions into podosomes [5]. Additionally, the compound's effect on glycolytic flux in astrocytes appears to be mediated through phosphorylation/dephosphorylation balance, as evidenced by the complete abolition of its metabolic effects by vanadate, a phosphatase inhibitor [6] [4]. The following diagram illustrates the key cellular pathways affected by this compound:

G T23 This compound EGFR EGFR Tyrosine Kinase T23->EGFR Competitive Inhibition CaChannel Voltage-Dependent Ca²⁺ Channels T23->CaChannel Direct Block SrcPathway Src Signaling Pathway T23->SrcPathway Pathway Modulation Metabolic Metabolic Regulation T23->Metabolic Regulation Phosphorylation Reduced Tyrosine Phosphorylation EGFR->Phosphorylation IC₅₀ = 35 μM CaCurrent Inhibited Ca²⁺ Current CaChannel->CaCurrent 10-300 μM Podosome Podosome Disassembly SrcPathway->Podosome Concentration-Dependent Glycolysis Accelerated Glycolytic Flux Metabolic->Glycolysis 100 μM Max Effect

Figure 1: Cellular signaling pathways affected by this compound. The diagram illustrates the compound's primary molecular targets and downstream physiological effects, with experimental concentration ranges indicated for key interactions.

Concentration Guidelines and Efficacy Across Biological Systems

Comprehensive Concentration Reference Table

Effective concentrations of this compound vary significantly depending on the biological system and targeted pathway. Researchers must carefully consider these differences when designing experiments. The following table summarizes the empirically determined effective concentrations across different experimental systems:

Table 1: this compound Effective Concentrations Across Experimental Systems

Biological System Target Pathway Effective Concentration Range Optimal Concentration Experimental Context Citation
Vascular Smooth Muscle Cells (rabbit ear artery) Voltage-operated Ca²⁺ channel currents 10-300 μM ~100 μM Concentration-dependent inhibition of Ca²⁺ channel currents [2]
Gastric Smooth Muscle Cells (guinea pig) Voltage-dependent Ba²⁺ currents 10-300 μM Not specified Whole-cell patch clamp experiments [3]
Cultured Primary Astrocytes (rat) Glycolytic lactate production 10-300 μM 100 μM (2h incubation) Doubled glucose consumption and lactate release [6] [4]
EGFR Inhibition Tyrosine kinase activity 35 μM (IC₅₀) 11 μM (Kᵢ) In vitro kinase assay [1]
General Cell Culture Protein tyrosine kinases 10-300 μM 50-100 μM Broad experimental use [multiple citations]
Critical Concentration-Response Relationships

The concentration-dependent nature of this compound effects requires careful empirical determination for each experimental system. In vascular smooth muscle cells, this compound produces concentration-dependent inhibition of voltage-operated calcium channel currents, with similar potency reported for structurally dissimilar tyrosine kinase inhibitors like genistein [2]. This suggests that the calcium channel blocking activity may be linked to its kinase inhibitory function, though researchers should note that some studies indicate potential direct channel effects at higher concentrations.

In metabolic studies, this compound demonstrates a clear concentration-response relationship in stimulating glycolytic flux in cultured primary astrocytes. The maximal effects on both glucose consumption and lactate production were observed at 100 μM with 2 hours of incubation, effectively doubling the basal glycolytic rate [4]. Importantly, the effects were rapidly reversible upon compound removal, indicating a specific pharmacological effect rather than general toxicity. For researchers targeting specific tyrosine kinases like EGFR, the measured IC₅₀ of 35 μM provides a rational starting point for concentration optimization [1].

Detailed Experimental Protocols and Methodologies

Protocol 1: Calcium Channel Current Inhibition in Vascular Smooth Muscle

This protocol adapts methodology from Wiechen et al. (1992) for measuring voltage-operated calcium channel currents in the presence of this compound [2].

  • Cell Preparation: Isolate vascular smooth muscle cells from rabbit ear artery using enzymatic digestion (collagenase Type I, 1 mg/mL) in nominally Ca²⁺-free physiological solution. Maintain cells in suspension at 4°C and use within 4-5 hours of isolation.
  • Electrophysiology Solutions:
    • Pipette Solution (mM): Cs⁺ 130, tetraethylammonium (TEA⁺) 10, Mg²⁺ 2, Cl⁻ 144, glucose 5, EGTA 5, ATP 5, HEPES 10/Tris (pH 7.35-7.40)
    • Bath Solution (mM): Ba²⁺ 10, TEA⁺ 135, Cl⁻ 155, glucose 10, HEPES 10/Tris (pH 7.35-7.40)
  • This compound Application: Prepare fresh 10 mM stock solution in DMSO with final DMSO concentration ≤0.3% (v/v). Apply this compound (10-300 μM) via bath perfusion at 2 mL/min. Allow 5-10 minutes for compound equilibration before measurements.
  • Voltage Clamp Parameters: Use conventional whole-cell configuration. Hold potential at -70 mV with depolarizing steps to +10 mV (1s duration) applied every 20s. Low-pass filter at 1 kHz and sample at 1 ms.
  • Data Analysis: Subtract leak and capacitive currents using 100 μM Cd²⁺ subtraction method. Normalize current amplitudes to cell capacitance. Analyze concentration-response relationship using non-linear regression.
Protocol 2: Metabolic Effect Analysis in Primary Astrocytes

This protocol is derived from the experimental approach described in Neurochemical Research (2016) for assessing glycolytic flux modulation by this compound [6] [4].

  • Primary Astrocyte Culture: Prepare primary rat astrocytes from cerebral cortices of 1-3 day old neonates. Culture in DMEM with 10% FBS at 37°C with 5% CO₂. Use cultures at 14-21 days in vitro, with ≥95% GFAP-positive cells.
  • This compound Treatment: Prepare drug stock solution as above. Apply this compound (10-300 μM) to confluent cultures in glucose-containing balanced salt solution. Include vehicle controls (DMSO ≤0.3%). For maximal effect, use 100 μM with 2h incubation.
  • Metabolic Measurements:
    • Glucose Consumption: Measure glucose in medium before and after incubation using glucose oxidase method.
    • Lactate Production: Quantify extracellular lactate using enzymatic (LDH) assay or HPLC.
    • Cell Viability: Assess simultaneously using MTT reduction or calcein-AM staining.
  • Experimental Controls: Include tyrphostin 25 (inactive analog) and vanadate (phosphatase inhibitor) to confirm specificity. Test reversibility by washing out this compound after 2h and monitoring recovery over 2-4h.
  • Data Interpretation: Express results as percentage of basal glycolysis. Significant stimulation is typically observed at ≥50 μM, with maximal effects (~200% of basal) at 100-300 μM.
Additional Experimental Considerations
  • Stock Solution Stability: Prepare this compound stock solutions fresh monthly when stored at -20°C. Avoid repeated freeze-thaw cycles by aliquoting.
  • Vehicle Control Crucial: Given the concentration-dependent effects of DMSO on many cellular processes, carefully match vehicle concentrations across all experimental conditions.
  • Time Course Considerations: For acute electrophysiological effects, responses are typically rapid (minutes). For metabolic and signaling studies, effects may require 1-4 hours of incubation.
  • Specificity Validation: Where possible, use complementary approaches (e.g., siRNA knockdown) to confirm that observed effects are specifically due to kinase inhibition.

Experimental Considerations and Troubleshooting

Critical Methodological Considerations
  • Cellular Context Dependence: Researchers should note that this compound exhibits system-specific potency variations. The compound demonstrates different effective concentrations in vascular smooth muscle (calcium channel blockade) versus astrocytes (metabolic modulation) versus direct kinase inhibition assays [2] [6] [4]. Always conduct preliminary concentration-response experiments in your specific experimental system.

  • Specificity Limitations: While this compound is classified as a tyrosine kinase inhibitor, studies have revealed potentially non-specific effects at higher concentrations (>100 μM). In guinea pig gastric myocytes, the inactive analogue daidzein inhibited Ba²⁺ currents at 30 μM, though genistein remained more potent [3]. This suggests possible direct channel effects that researchers should control for using structural analogs where available.

  • Solvent Compatibility: DMSO concentration must be carefully controlled, as even low concentrations (≥0.5%) can independently affect cellular processes. Maintain DMSO concentration ≤0.3% across all experimental conditions, including controls [3].

Troubleshooting Common Experimental Issues
  • Inconsistent Response Between Preparations: If observing high variability in this compound response between cell preparations, verify consistent passage number, confluence state, and serum concentration. Primary cells particularly may show donor-to-donor variability that requires increased sample size.

  • Apparent Lack of Efficacy: When expected effects are not observed, first verify compound activity and stock solution concentration. Check cellular health and baseline parameters (e.g., calcium currents, glycolysis rates). Consider increasing exposure time rather than concentration, as some effects require longer incubation (1-2 hours for metabolic effects versus minutes for electrophysiological effects).

  • Cellular Toxicity Concerns: At concentrations >300 μM, monitor viability closely using multiple assays (membrane integrity, metabolic activity, morphological changes). While 300 μM for 4 hours did not acutely affect astrocyte viability [4], extended exposures or combination treatments may produce toxic effects.

  • Non-reproducible Metabolic Effects: For glycolysis experiments, ensure consistent nutritional status before this compound application. Starvation periods (30-60 minutes in balanced salt solution) before drug application can improve response consistency.

Conclusion and Research Applications

This compound remains a valuable tool for investigating tyrosine kinase-mediated cellular processes, with well-established concentration ranges for different experimental applications. The diverse cellular effects—from calcium channel modulation to metabolic regulation—highlight the importance of pathway-specific concentration optimization. Researchers should select concentrations based on their specific experimental system and targeted pathway, using the guidelines provided here as a starting point for empirical optimization.

The continuing research utility of this compound is evidenced by its inclusion in modern drug discovery approaches, including evidential deep learning frameworks for drug-target interaction prediction [7]. As research progresses, the compound's effects on signaling pathways may reveal additional applications beyond its traditional use as a kinase inhibitor.

References

Tyrphostin 23 stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Stock Solution Preparation

The table below summarizes the key chemical properties and recommended solvent information for Tyrphostin 23.

Property Description
CAS Number 118409-57-7 [1] [2] [3]
Synonyms AG-18, RG-50810, Tyrphostin A23 [1] [2] [3]
Molecular Formula C₁₀H₆N₂O₂ [1] [2] [4]
Molecular Weight 186.17 g/mol [1] [2] [3]
Physical Form Light yellow to green-yellow solid [1]
Purity Typically ≥95% to ≥99% (HPLC) [2]
Recommended Solvent DMSO [1] [3]
Solubility in DMSO ≥37 mg/mL (198.74 mM) [3] or 100 mg/mL (537.14 mM) [1]
Protocol for Preparing Stock Solutions
  • Calculation: Determine the mass of compound needed for your desired stock concentration and volume. For example, to prepare 1 mL of a 50 mM stock solution in DMSO:
    • Mass (mg) = (Desired Concentration in mM) × (Molecular Weight in g/mol) × (Volume in mL) / 1000
    • Mass (mg) = (50 mM) × (186.17 g/mol) × (1 mL) / 1000 = 9.31 mg
  • Weighing: Tare a clean vial and accurately weigh out the calculated amount of this compound powder.
  • Dissolution: Add the appropriate volume of anhydrous, high-quality DMSO directly to the vial. To continue the example, add 1 mL of DMSO to the 9.31 mg of powder.
  • Mixing: Vortex or sonicate the solution briefly until the solid is completely dissolved, resulting in a clear solution.
  • Aliquoting: Immediately aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles and exposure to moisture [1].

Storage and Stability Guidelines

Proper storage is critical for maintaining the stability and activity of the compound.

Condition Form Recommended Storage Shelf Life
Short-term Powder -20°C or 4°C, protected from light [1] 2-3 years [1]
Long-term Powder -20°C, desiccated, protected from light [1] 3 years [1]
Reconstituted DMSO Stock Solution -80°C (preferred) or -20°C [1] 6 months at -80°C; 1 month at -20°C [1]

Experimental Applications and Protocols

This compound is used to investigate EGFR-mediated signaling and cellular processes like endocytosis.

Inhibition of EGFR Autophosphorylation

This protocol is used to study the direct inhibitory effect of this compound on the EGFR kinase activity [3].

  • Workflow Diagram

    G Start Start: Purified EGFR from A431 cells Step1 Pre-treatment with this compound (15-30 min, 4°C) Start->Step1 Step2 Activation with EGF (800 nM, 20 min, 4°C) Step1->Step2 Step3 Initiate Reaction with Mg(Ac)₂ & [³²P]ATP (10 sec, 15°C) Step2->Step3 Step4 Terminate Reaction (SDS Sample Buffer) Step3->Step4 Step5 SDS-PAGE (8% Gel) Step4->Step5 Step6 Analysis (Autoradiography & Cerenkov Counting) Step5->Step6

  • Detailed Procedure

    • Preparation: Obtain wheat germ agglutinin (WGA)-purified EGF receptor from A431 cells [3].
    • Inhibition: Pre-incubate the purified receptor (0.5 μg/assay) with this compound for 15-30 minutes at 4°C [3].
    • Activation: Add EGF to a final concentration of 800 nM and incubate for 20 minutes at 4°C [3].
    • Kinase Reaction: Initiate the reaction by adding a mixture of Mg(Ac)₂ (60 mM final concentration) and [³²P]ATP (20 μM final concentration, 5 μCi/assay). Conduct the reaction at 15°C for exactly 10 seconds [3].
    • Termination: Stop the reaction by adding SDS sample buffer [3].
    • Analysis: Resolve the proteins by 8% SDS-PAGE. Dry the gel and perform autoradiography. Quantify the radioactive bands (corresponding to phosphorylated EGFR) by cutting them out and counting in Cerenkov mode [3].
Cell-Based Proliferation Assay

This protocol measures the effect of this compound on growth factor-induced cell proliferation, typically using a [³H]thymidine incorporation assay [3].

  • Workflow Diagram

    G Plate Plate GH3 cells (5×10⁴ cells/well) PreTreat Pre-treatment with this compound (10 μM, 30 min) Plate->PreTreat Stimulate Stimulate with Ghrelin/EGF (72 hours) PreTreat->Stimulate Pulse Pulse with [³H]Thymidine (6 hours) Stimulate->Pulse Harvest Harvest Cells Pulse->Harvest Measure Measure Radioactivity (Scintillation Counting) Harvest->Measure

  • Detailed Procedure

    • Cell Seeding: Plate GH3 cells at a density of 5×10⁴ cells per well in media containing 2% charcoal-stripped fetal calf serum [3].
    • Inhibition: Pre-treat cells with 10 μM this compound for 30 minutes [3].
    • Stimulation: Add the proliferative stimulus (e.g., ghrelin or EGF) and incubate the cells for 72 hours [3].
    • Pulse: For the final 6 hours of incubation, add 2 μCi/well of [³H]thymidine [3].
    • Measurement: Harvest the cells and count the incorporated radioactivity in the presence of scintillation fluid using a beta counter [3].

Critical Considerations for Use

  • Solvent Control: Always include a vehicle control (DMSO at the same concentration used for the stock solution) in your experiments. The final DMSO concentration in cell cultures should generally be kept below 0.1% to avoid cytotoxicity.
  • Handling and Stability: this compound solutions are sensitive to moisture and repeated freeze-thaw cycles. Always use fresh, anhydrous DMSO and store aliquots properly [1].
  • Specificity: While this compound is a well-characterized EGFR inhibitor (IC₅₀ of ~35 μM in cell-free assays, Ki of ~11 μM) [1] [3], it can also inhibit other tyrosine kinases like PDGFR [2] and affect unrelated processes such as transferrin receptor internalization [2]. Appropriate controls should be designed to confirm the on-target nature of the observed effects.

Summary of Key Data

For quick reference, the quantitative data related to this compound's activity and preparation is consolidated below.

Parameter Value Context / Assay
IC₅₀ (EGFR) 35 μM Cell-free kinase assay [1] [3]
Kᵢ (EGFR) 11 μM Cell-free kinase assay [1]
Working Concentration 10 - 300 μM Cell-based assays (e.g., proliferation, NF-κB inhibition) [3]
Stock Concentration 10 - 100 mM Prepared in DMSO [1] [3]

References

Comprehensive Application Notes and Protocols for Tyrphostin 23 In Vitro Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrphostin 23

This compound (also known as Tyrphostin A23, AG-18, or RG-50810) is a cell-permeable tyrosine kinase inhibitor belonging to the benzylidenemalononitrile class of tyrphostins. With a molecular weight of 186.17 g/mol and chemical formula C₁₀H₆N₂O₂, this compound has become an important pharmacological tool for investigating various cellular processes, particularly those mediated by tyrosine kinase signaling and receptor internalization. This compound was initially characterized as an EGFR inhibitor with an IC₅₀ of 35 μM and Kᵢ of 11 μM in enzymatic assays [1]. Beyond its kinase inhibitory properties, subsequent research has revealed its ability to selectively disrupt clathrin-mediated endocytosis by interfering with tyrosine-based motif interactions with adaptor protein complexes, making it invaluable for studying intracellular trafficking pathways [2] [3].

The diverse applications of this compound in experimental systems include modulation of growth factor signaling, viral transduction efficiency, and cellular internalization mechanisms. These Application Notes provide detailed protocols for key in vitro assays to assist researchers in implementing this compound in their experimental designs.

Mechanisms of Action

This compound exerts its effects through two primary molecular mechanisms that can be exploited experimentally:

  • EGFR Kinase Inhibition: this compound functions as a competitive inhibitor at the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), blocking receptor autophosphorylation and subsequent downstream signaling cascades including the MAPK and PI3K/Akt pathways [1] [4]. This activity makes it particularly useful for investigating growth factor-dependent processes.

  • Clathrin-Mediated Endocytosis Inhibition: Unlike many tyrosine kinase inhibitors, this compound uniquely disrupts the interaction between YXXΦ motifs in membrane proteins and the μ2 subunit of the AP-2 adaptor complex. This specific interaction is essential for clathrin-coated pit formation and cargo selection during endocytosis [2] [3] [5]. Molecular modeling studies demonstrate that this compound occupies the tyrosine-binding pocket in μ2, competitively inhibiting the recognition of endogenous tyrosine-based motifs [3].

The following diagram illustrates the key cellular processes affected by this compound:

G cluster1 Molecular Targets cluster2 Cellular Processes Inhibited cluster3 Experimental Applications Tyrphostin23 Tyrphostin23 EGFR EGFR Tyrosine Kinase Tyrphostin23->EGFR Inhibits AP2 AP-2 Adaptor Complex (μ2 subunit) Tyrphostin23->AP2 Disrupts Binding Signaling EGFR Signaling Pathway EGFR->Signaling Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis Proliferation Cell Proliferation Signaling->Proliferation AAV Enhanced AAV Transduction Signaling->AAV Alters Phosphorylation Assay Receptor Internalization Assays Endocytosis->Assay Cancer Cancer Cell Growth Studies Proliferation->Cancer

EGFR Kinase Inhibition Assays

Background and Principle

The epidermal growth factor receptor is a transmembrane tyrosine kinase that plays critical roles in cell proliferation, survival, and differentiation. This compound inhibits EGF-dependent autophosphorylation by binding to the kinase domain, thereby blocking downstream signal transduction [1] [4]. This protocol describes both biochemical and cellular assays for assessing EGFR inhibition.

Detailed Experimental Protocol
3.2.1 Materials and Reagents
  • Test compound: this compound (prepare 10 mM stock solution in DMSO, store at -20°C)
  • Control compounds: Tyrphostin A1 (inactive analog) and other tyrphostins as specificity controls
  • Cell lines: A431 epidermoid carcinoma cells (high EGFR expression) or other appropriate models
  • EGF (prepare 100 μg/mL stock in PBS with 0.1% BSA)
  • Lysis buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, 10% glycerol, 1.5 mM MgCl₂, 1 mM EGTA, plus fresh protease and phosphatase inhibitors
  • Phospho-EGFR (Tyr1068) antibody and total EGFR antibody for detection
3.2.2 EGFR Autophosphorylation Assay in Cells
  • Cell culture and treatment:

    • Seed A431 cells in 6-well plates at 2.5 × 10⁵ cells/well in complete growth medium and incubate for 24 hours at 37°C, 5% CO₂ to achieve 70-80% confluence.
    • Serum-starve cells for 16-24 hours using serum-free medium to minimize basal EGFR phosphorylation.
    • Pre-treat cells with varying concentrations of this compound (0-100 μM) or vehicle control (DMSO, not exceeding 0.1%) for 2 hours at 37°C.
  • Stimulation and lysis:

    • Stimulate cells with 100 ng/mL EGF for 10 minutes at 37°C.
    • Immediately place plates on ice, aspirate medium, and wash cells twice with ice-cold PBS.
    • Add 200 μL ice-cold lysis buffer to each well and incubate for 15 minutes on ice with gentle rocking.
    • Scrape cells and transfer lysates to microcentrifuge tubes. Clear by centrifugation at 14,000 × g for 15 minutes at 4°C.
  • Analysis:

    • Determine protein concentration using Bradford or BCA assay.
    • Analyze EGFR phosphorylation by Western blotting (20-30 μg protein per lane) using phospho-specific and total EGFR antibodies.
    • Quantify band intensities using densitometry software and normalize phospho-EGFR signals to total EGFR.
Expected Results and Interpretation

This compound should demonstrate concentration-dependent inhibition of EGF-induced EGFR autophosphorylation with significant reduction observed at 10-50 μM. The IC₅₀ value for cellular EGFR inhibition is typically 20-35 μM [1]. Control tyrphostins with similar kinase inhibitory activity but lacking endocytosis inhibition (e.g., Tyrphostin A1) should show comparable inhibition of EGFR phosphorylation, confirming specificity of the observed effects.

Clathrin-Mediated Endocytosis Inhibition

Background and Principle

This compound uniquely inhibits receptor-mediated endocytosis by disrupting the interaction between tyrosine-based motifs (YXXΦ) in cytoplasmic domains of membrane proteins and the μ2 subunit of the AP-2 adaptor complex, without affecting overall cell viability or endosomal morphology [2] [3]. This application is particularly valuable for studying clathrin-dependent internalization pathways.

Detailed Experimental Protocol
4.2.1 Transferrin Receptor Internalization Assay
  • Materials and Reagents:

    • ¹²⁵I-transferrin or fluorescently-labeled transferrin (e.g., Alexa Fluor 488-transferrin)
    • Cell line: HeLa, HEK293, or other appropriate adherent cells
    • Assay buffer: Serum-free culture medium containing 0.1% BSA
    • Acid strip solution: 0.2 M acetic acid, 0.5 M NaCl (pH 2.5-3.0)
    • This compound (10 mM stock in DMSO), control tyrphostins (e.g., A1, A25)
  • Internalization assay procedure:

    • Seed cells in 24-well plates at 1 × 10⁵ cells/well and culture for 24-48 hours until 80-90% confluent.
    • Pre-incubate cells with 25-50 μM this compound or vehicle control in serum-free medium for 30-60 minutes at 37°C.
    • Simultaneously, pre-incubate labeled transferrin (10-20 μg/mL) in serum-free medium at 37°C.
    • Remove pretreatment medium and add labeled transferrin solution to cells. Incubate for 5-15 minutes at 37°C to allow internalization.
    • Terminate internalization by placing plates on ice and washing three times with ice-cold PBS.
    • Remove surface-bound transferrin by incubating with acid strip solution (2 × 5 minutes on ice).
    • Wash cells twice with ice-cold PBS and lyse with 0.1 M NaOH, 1% SDS for radioactivity measurement or use RIPA buffer for fluorescence detection.
  • Analysis and quantification:

    • For radioactive detection: measure ¹²⁵I activity in lysates using a gamma counter.
    • For fluorescent detection: measure fluorescence intensity using a plate reader (excitation/emission: 495/519 nm for Alexa Fluor 488).
    • Express results as percentage of internalized transferrin relative to vehicle control.
    • Include controls for total surface binding (no acid strip) and non-specific binding (excess unlabeled transferrin).
Expected Results and Interpretation

This compound (25-50 μM) typically inhibits 50-80% of transferrin internalization without significant cytotoxicity [2] [3]. Specificity should be confirmed using control tyrphostins (e.g., A1, A25) that inhibit tyrosine kinases but not endocytosis - these should not significantly affect transferrin uptake. This differential activity is key to distinguishing between kinase-dependent and internalization-dependent cellular processes.

AAV Transduction Enhancement

Background and Principle

Adeno-associated virus (AAV) transduction efficiency is limited by intracellular barriers including phosphorylation of the single-stranded D-sequence binding protein (ssD-BP) by the EGFR tyrosine kinase. This compound-mediated inhibition of EGFR kinase activity promotes ssD-BP dephosphorylation, facilitating viral second-strand DNA synthesis and significantly enhancing transgene expression [6].

Detailed Experimental Protocol
5.2.1 AAV Transduction Enhancement Assay
  • Materials and Reagents:

    • Recombinant AAV vectors (e.g., vCMVp-lacZ or vCMVp-GFP)
    • Target cells: HeLa, 293, or other cell lines of interest
    • This compound (10 mM stock in DMSO)
    • X-Gal staining solution (for lacZ detection) or fluorescence measurement (for GFP)
    • Cell culture reagents and standard laboratory equipment
  • Transduction enhancement procedure:

    • Seed cells in 12- or 24-well plates at appropriate density and incubate for 24 hours to reach 60-70% confluence.
    • Prepare treatment medium containing 50-100 μM this compound in serum-free or complete medium; include DMSO vehicle controls.
    • Pre-treat cells with this compound or vehicle for 2 hours at 37°C.
    • Remove treatment medium and infect cells with recombinant AAV at multiplicity of infection (MOI) of 100-1000 particles/cell in minimal volume.
    • Centrifuge plates at 1000 × g for 30 minutes at room temperature to enhance virus attachment (optional but recommended).
    • Incubate for 2 hours at 37°C, then add complete medium to normal volume.
    • Incubate for 48-72 hours to allow transgene expression.
    • Analyze transduction efficiency by X-Gal staining (count blue cells) or fluorescence microscopy/flow cytometry for GFP.
  • Optimization notes:

    • Titrate this compound concentration (10-200 μM) and pretreatment time (1-4 hours) for specific cell type.
    • Compare with other EGFR inhibitors (genistein, AG1478) for relative efficiency.
    • Assess cytotoxicity using parallel MTT assays to ensure enhancement is not due to selective survival of subpopulations.
Expected Results and Interpretation

This compound treatment typically results in 2-5 fold enhancement of AAV-mediated transgene expression across multiple cell types [6]. The effect should be concentration-dependent up to approximately 100 μM, with higher concentrations potentially exhibiting cytotoxicity. This approach provides a simple chemical method to significantly improve AAV transduction efficiency without vector engineering.

Cellular Proliferation and Apoptosis Assays

Background and Principle

Through its inhibition of EGFR signaling and potential effects on other tyrosine kinases, this compound can modulate cell proliferation and induce apoptosis in certain cellular contexts. These applications are particularly relevant for cancer research and therapeutic development [1] [7].

Detailed Experimental Protocol
6.2.1 Anti-proliferation and Cytotoxicity Assay
  • Materials and Reagents:

    • Cell lines: Appropriate for research context (e.g., cancer cells with EGFR dependence)
    • MTT reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
    • Solubilization solution: Acidified isopropanol (0.1 N HCl) or DMSO
    • This compound and control compounds
  • Procedure:

    • Seed cells in 96-well plates at 3-5 × 10³ cells/well in 100 μL complete medium and incubate for 24 hours.
    • Add this compound (typically 0-100 μM range) in triplicate wells and incubate for 48-72 hours.
    • Add 10-20 μL MTT solution per well and incubate for 3-4 hours at 37°C.
    • Carefully aspirate medium and dissolve formed formazan crystals in 100-150 μL solubilization solution.
    • Measure absorbance at 570 nm with reference wavelength of 630-650 nm.
    • Calculate percentage viability relative to untreated controls.
  • Apoptosis assessment (optional):

    • Using the same treatment conditions, analyze apoptosis by Annexin V/propidium iodide staining followed by flow cytometry according to manufacturer's protocols.
Expected Results and Interpretation

This compound typically exhibits concentration-dependent inhibition of proliferation with IC₅₀ values varying by cell type (typically 10-50 μM) [1] [7]. EGFR-dependent cell lines generally show greater sensitivity. Effects on apoptosis are more variable and cell-type dependent. Results should be interpreted in context of overall cellular health and potential off-target effects.

Comprehensive Data Summary

Table 1: Summary of Key In Vitro Applications and Parameters for this compound

Application Recommended Concentration Incubation Time Key Readout Expected Outcome Control Compounds
EGFR Kinase Inhibition 10-50 μM 2 hours pre-treatment EGFR autophosphorylation (Western blot) 50-80% inhibition at 50 μM Tyrphostin A1 (inactive analog)
Transferrin Internalization Inhibition 25-50 μM 30-60 minutes pre-treatment Radioactive/fluorescent transferrin uptake 50-80% inhibition Tyrphostin A25 (kinase inhibitor without endocytosis effect)
AAV Transduction Enhancement 50-100 μM 2 hours pre-treatment Transgene expression (X-Gal, fluorescence) 2-5 fold enhancement Genistein (broad kinase inhibitor)
Cellular Proliferation Assay 0-100 μM 48-72 hours continuous MTT reduction / cell viability IC₅₀: 10-50 μM (cell-type dependent) DMSO vehicle

Table 2: Troubleshooting Common Issues with this compound Assays

Problem Potential Cause Solution
Inconsistent endocytosis inhibition Inadequate pre-incubation time Extend pre-treatment to 60 minutes before assay
High cytotoxicity Excessive concentration or DMSO Titrate concentration; ensure DMSO ≤0.1%
Weak EGFR inhibition Insufficient drug penetration Verify stock solution freshness; check serum concentration during treatment
Variable AAV enhancement Cell-type specific effects Optimize concentration and timing for each cell line
Poor solubility Aqueous limitation Use fresh DMSO stocks; avoid aqueous storage

Conclusion

This compound represents a versatile pharmacological tool with unique applications in both tyrosine kinase inhibition and clathrin-mediated endocytosis disruption. The detailed protocols provided herein enable researchers to effectively implement this compound in diverse experimental systems from signal transduction studies to viral vector optimization. Particular attention should be paid to appropriate control compounds when interpreting results, as the dual mechanisms of action require careful experimental design to distinguish kinase-dependent from internalization-dependent phenomena. When applied using the recommended concentrations and conditions, this compound provides valuable insights into cellular processes regulated by tyrosine phosphorylation and receptor trafficking.

References

Application Note: Using Tyrphostin 23 to Investigate Astrocytic Glycolysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Tyrphostin 23 (T23) is a well-known inhibitor of protein tyrosine kinases (PTKs). Recent research has revealed that, beyond its kinase-inhibiting properties, T23 acts as a potent stimulator of glycolytic flux in cultured primary rat astrocytes. It induces a rapid, concentration-dependent increase in glucose consumption and lactate release without acutely affecting cell viability. These findings position T23 as a valuable tool for probing the regulation of astrocytic glycolysis and cellular energy metabolism [1] [2] [3].

2. Key Experimental Findings The core discovery is that T23 can double the glycolytic output of astrocytes under specific conditions. The table below summarizes the quantitative findings from these studies.

Parameter Experimental Finding
Optimal Concentration 100 µM [1] [3]
Optimal Incubation Time 2 hours [1]
Effect on Glucose Consumption Doubled (compared to basal levels) [1] [3]
Effect on Lactate Production Doubled (compared to basal levels) [1] [3]
Cell Viability Not affected at concentrations up to 200-300 µM for incubations up to 4 hours [1] [3]
Specificity Effect not mimicked by structurally related Tyrphostin 25 [1]
Reversibility Stimulation of glycolysis is reversible upon T23 removal [1] [3]
Key Mechanistic Insight Stimulation is abolished by the phosphatase inhibitor vanadate [1] [2]

Further research demonstrated that T23's impact extends beyond glycolysis. In astrocytes, T23 also strongly accelerates the tricarboxylic acid (TCA) cycle, enhancing the incorporation of glucose-derived carbon into TCA cycle intermediates and associated amino acids like glutamate, glutamine, and aspartate [4]. This indicates a broader role in stimulating central carbon metabolism.

3. Proposed Mechanism of Action The exact molecular target remains unknown. However, evidence suggests that T23-sensitive phosphorylation/dephosphorylation events are involved [1]. The finding that vanadate, a phosphatase inhibitor, abolishes T23's effect is particularly significant. It implies that T23 may work by inhibiting a tyrosine kinase that normally suppresses glycolysis, and vanadate's phosphatase inhibition might lock proteins in a phosphorylated state, counteracting T23's action [1] [2]. The signaling relationships and proposed workflow for the experiment are illustrated below.

G cluster_workflow Experimental Workflow for T23 Treatment cluster_mechanism Proposed Signaling Mechanism A Primary Rat Astrocytes (Cultured) B Apply this compound (100 µM, 2 hours) A->B C Harvest Media & Cells B->C D Analyze Metabolites C->D T23 This compound (T23) KinaseX Unknown Tyrosine Kinase (Potential T23 Target) T23->KinaseX Inhibits Glycolysis Glycolytic Pathway KinaseX->Glycolysis Normally Suppresses Lactate ↑ Lactate Production Glycolysis->Lactate

Detailed Experimental Protocol

This protocol is adapted from published studies investigating T23-induced lactate production in primary astrocytes [1] [4] [3].

1. Cell Culture Preparation

  • Cell Type: Primary astrocytes cultured from the cerebral cortex of newborn rats.
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS) and penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.
  • Experimental Setup: Plate cells onto multi-well culture plates suitable for the subsequent assays. Experiments are typically performed on confluent cell monolayers.

2. T23 Treatment

  • T23 Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM in DMSO). Aliquot and store at -20°C.
  • Working Solution: On the day of the experiment, dilute the stock solution in the pre-warmed culture medium to the final desired concentration (e.g., 100 µM). Ensure the final concentration of DMSO is consistent across all groups (typically ≤0.1%).
  • Control Groups:
    • Vehicle Control: Culture medium with the same volume of DMSO as the T23 group.
    • Negative Control: A structurally related but inactive compound, such as Tyrphostin 25 (100 µM), can be used to demonstrate specificity [1].
  • Incubation: Replace the culture medium with the T23-containing or control medium. Incubate the cells for the desired period (e.g., 2 hours) at 37°C.

3. Metabolic Assays

  • Lactate Measurement:
    • Sample Collection: After incubation, collect the culture medium and centrifuge briefly to remove any floating cells.
    • Analysis: Use a commercial lactate assay kit (enzymatic or colorimetric) to determine the lactate concentration in the supernatant. Normalize the lactate values to the total cellular protein content per well.
  • Glucose Consumption:
    • Sample Collection: Use the same supernatant collected for lactate measurement.
    • Analysis: Measure the glucose concentration using a commercial glucose assay kit.
    • Calculation: Calculate glucose consumption by subtracting the glucose concentration in the spent medium from the concentration in fresh (initial) culture medium. Normalize to total cellular protein.
  • Cell Viability Test (Parallel Experiment):
    • Perform a parallel experiment under identical treatment conditions.
    • Assess cell viability using a standard assay, such as measuring extracellular lactate dehydrogenase (LDH) activity, to confirm treatment is not cytotoxic [1] [4].

4. Investigating the Mechanism

  • Role of Phosphatases: To test the involvement of phosphorylation dynamics, pre-treat or co-treat astrocytes with the phosphatase inhibitor sodium orthovanadate (e.g., 1-100 µM). The abolition of T23's effect would strongly support the involvement of tyrosine phosphorylation [1] [2].
  • Extended Metabolic Analysis (TCA Cycle):
    • Isotope Labeling: Incubate cells with [U-¹³C]glucose in the presence or absence of T23.
    • Metabolite Extraction: After incubation, extract intracellular metabolites using a solvent like ethanol.
    • GC-MS Analysis: Analyze the extracts via Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ¹³C labeling pattern in TCA cycle intermediates (e.g., citrate, malate) and amino acids (e.g., glutamate, aspartate) [4].

Summary and Research Implications

This compound serves as a robust chemical tool to acutely and reversibly stimulate glycolysis and lactate production in cultured astrocytes. Its application has helped uncover a link between tyrosine phosphorylation/dephosphorylation events and the regulation of astrocytic energy metabolism. The provided protocol offers a framework for reproducing these findings and for designing further experiments to elucidate the precise molecular target and downstream signaling events.

References

Comprehensive Application Notes and Protocols for Tyrphostin 23 in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanisms of Action

Tyrphostin 23 (3,4-dihydroxybenzylidene malononitrile) is a protein tyrosine kinase inhibitor that has become an invaluable tool for investigating signaling pathways in cellular processes. First developed as part of the tyrphostin family of tyrosine kinase inhibitors, this compound has demonstrated potent inhibitory effects across multiple biological systems, including vascular smooth muscle contraction, calcium channel regulation, and intracellular membrane trafficking. Researchers value this compound particularly for its ability to target specific tyrosine kinases at micromolar concentrations, making it a crucial pharmacological probe for deciphering phosphorylation-dependent signaling cascades. [1] [2]

The primary mechanisms of this compound involve competitive inhibition at the ATP-binding site of tyrosine kinases, though recent evidence suggests additional biological activities. The compound features a characteristic benzylidene malononitrile structure that confers both its tyrosine kinase inhibitory properties and certain instability characteristics in solution. Interestingly, studies have revealed that this compound undergoes degradation in solution, with some oxidation products demonstrating even greater kinase inhibitory activity than the parent compound. One such degradation product, designated P3, has been identified as a this compound dimer joined at the benzylidene carbon, exhibiting enhanced stability and potency against Src family kinases with a Kᵢ value of 6 µM. [1]

Beyond its kinase inhibitory properties, this compound has been shown to modulate additional targets, including voltage-operated calcium channels and clathrin-mediated endocytosis processes. These diverse activities make this compound a versatile research tool, though they also necessitate careful experimental design with appropriate controls to distinguish between specific and nonspecific effects. The following application notes provide detailed methodologies for employing this compound in various experimental systems, along with essential data on its stability, specificity, and optimal usage conditions. [2] [3]

Experimental Findings and Quantitative Data Summary

Key Biological Effects of this compound

Table 1: Summary of this compound Effects Across Experimental Systems

Experimental System Measured Effect Potency (IC₅₀/EC₅₀/Kᵢ) Key Findings
Src Kinase Inhibition [1] Tyrosine kinase activity Kᵢ = 6 µM (P3 metabolite) Most potent against Src; P3 metabolite more stable and potent than parent compound
Voltage-Operated Calcium Channels [2] I({}_{\text{Ba}}) current inhibition IC₅₀ ≈ 50 µM Inhibited I({}_{\text{Ba}}) in rabbit ear artery myocytes; hyperpolarized steady-state inactivation
Vascular Contraction [4] 5-HT-induced contraction ~50 µM (69% reduction) Reduced maximal contraction to 5-HT; shifted potency 4-fold rightward
Clathrin-Mediated Endocytosis [3] Transferrin internalization Inhibition at ~50-100 µM Inhibited YXXΦ motif/μ2 interaction without affecting endocytic morphology
HT-29 Cell Growth [1] Colony formation inhibition IC₅₀ ≈ 10 µM (P3 metabolite) Suppressed growth of colon adenocarcinoma cells with activated Src

Table 2: Comparison of Tyrosine Kinase Inhibitor Potencies

Inhibitor Primary Target Calcium Channel Current (I({}_{\text{Ba}})) Inhibition c-src Activity Inhibition Specificity Notes
This compound [2] General PTK IC₅₀ ≈ 50 µM IC₅₀ ≈ 50 µM Also inhibits clathrin-mediated endocytosis [3]
PP1 [2] Src family Most potent Most potent Highly selective for Src family kinases
Genistein [2] General PTK Intermediate potency Intermediate potency Broad-spectrum tyrosine kinase inhibitor
Bistyrphostin [2] Receptor PTK Least potent Least potent Selective for receptor tyrosine kinases

Calcium Channel Inhibition Protocol

Background and Principles

The regulation of voltage-operated calcium channels by tyrosine phosphorylation represents a crucial signaling mechanism in vascular smooth muscle physiology. This compound has been demonstrated to inhibit voltage-operated calcium channel currents (I({}_{\text{Ba}})) in vascular smooth muscle cells with similar potency to its inhibition of pp60c-src kinase activity, suggesting that endogenous c-src may be involved in calcium channel modulation. This protocol details the methodology for investigating this compound effects on calcium channels in isolated vascular smooth muscle cells using whole-cell voltage-clamp techniques. [2]

Materials and Reagents
  • Cells: Freshly dispersed single myocytes from rabbit ear artery
  • This compound stock solution: Prepare at 100 mM in DMSO; store at -20°C protected from light
  • Modified physiological salt solution (PSS): 130 mM NaCl, 6 mM KCl, 0.01 mM CaCl₂, 1.2 mM MgCl₂, 14 mM glucose, 10.7 mM HEPES (pH 7.2 with NaOH)
  • Enzyme solution for cell dispersion: PSS with 2 mg/mL BSA, 1 mg/mL collagenase (130 U/mg), 0.5 mg/mL papain (15 U/mg), and 5 mM dithiothreitol
  • Internal pipette solution: 126 mM NaCl, 1.2 mM MgCl₂, 2 mM EGTA, 2 mM MgATP, 10 mM TEA, 11 mM HEPES (pH 7.2 with NaOH)
  • High barium solution: 110 mM BaCl₂, 10 mM HEPES (pH 7.2 with TEA-OH)
  • Voltage-clamp apparatus: List EPC-7 amplifier or equivalent, A/D interface, recording software
Step-by-Step Procedure
  • Cell Isolation Procedure:

    • Incubate 2-3 mm segments of rabbit ear artery in enzyme solution for 50 minutes at 37°C
    • Dissociate cells by gentle trituration and resuspend in PSS containing 1.7 mM CaCl₂ after centrifugation
    • Store cells on cover slips at 4°C and use within 4-6 hours of isolation
  • Whole-Cell Voltage-Clamp Recording:

    • Fabricate patch pipettes from borosilicate glass (3-5 MΩ resistance)
    • Establish whole-cell configuration using conventional techniques
    • Replace extracellular solution with high barium solution to isolate calcium channel currents
    • Apply test pulses from -40 mV to +10 mV for 200 ms to activate calcium channels
    • Record leak currents using 10 mV hyperpolarizing pulses for digital subtraction
  • Drug Application and Data Collection:

    • Record stable control currents for 5-10 minutes before drug application
    • Bath apply this compound (1-100 µM) via perfusion system
    • Monitor current inhibition until stable (typically 5-10 minutes)
    • Apply multiple concentrations cumulatively for concentration-response curves
    • Record steady-state inactivation using double-pulse protocols
  • Data Analysis:

    • Measure peak I({}_{\text{Ba}}) amplitude before and after drug application
    • Calculate percent inhibition at each concentration
    • Fit concentration-response data to logistic equation for IC₅₀ determination
    • Analyze steady-state inactivation curves using Boltzmann distribution
Expected Results and Interpretation

Tyrphostin 30 typically produces concentration-dependent inhibition of I({}{\text{Ba}}) with IC₅₀ values approximately 50 µM in rabbit ear artery myocytes. The inhibitor should shift steady-state inactivation curves in the hyperpolarizing direction without altering activation kinetics or the slope of inactivation curves. The potency of this compound for inhibiting I({}{\text{Ba}}) should correlate closely with its inhibition of c-src activity (similar IC₅₀ values), supporting the involvement of src-family kinases in calcium channel regulation. Researchers should note that this compound may show somewhat non-selective effects at higher concentrations, including possible inhibition of voltage-gated calcium channels independent of kinase inhibition. [2] [4]

G Calcium Channel Inhibition by this compound Tyrphostin23 This compound Application CalciumChannel L-type Calcium Channel Tyrphostin23->CalciumChannel Direct Effect cSrcKinase c-Src Kinase Activity Tyrphostin23->cSrcKinase Inhibits CurrentInhibition IBa Current Inhibition CalciumChannel->CurrentInhibition Reduces cSrcKinase->CalciumChannel Modulates Vasodilation Vascular Relaxation CurrentInhibition->Vasodilation Leads to

Vascular Contraction Assay Protocol

Background and Principles

Serotonin (5-HT)-induced vascular contraction involves tyrosine kinase activation as a key signaling component. This compound has been shown to significantly attenuate 5-HT-induced contractions in rat carotid arteries and aorta, supporting the role of tyrosine phosphorylation in vascular smooth muscle contractility. This protocol describes the examination of this compound effects on 5-HT-induced vascular contraction using isolated tissue baths, providing insights into non-mitogenic functions of tyrosine kinases in differentiated smooth muscle. [4]

Materials and Reagents
  • Tissue preparation: Carotid arteries or aorta from Sprague-Dawley rats (200-300 g)
  • This compound stock: 100 mM in DMSO (store at -20°C, protect from light)
  • Krebs-Henseleit solution: 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose (aerated with 95% O₂/5% CO₂)
  • Serotonin (5-HT): Prepare fresh 10 mM stock in distilled water
  • Genistein and daidzein controls: 10 mM stocks in DMSO
  • Tissue bath system: 10 mL organ baths with temperature control (37°C) and aeration
  • Force transducers and data acquisition system
Step-by-Step Procedure
  • Tissue Preparation and Mounting:

    • Excise carotid arteries or aorta from euthanized rats
    • Carefully remove endothelium by gentle rubbing with fine forceps
    • Cut helical strips (2 × 15 mm) and mount in tissue baths containing Krebs-Henseleit solution
    • Apply 2 g resting tension and equilibrate for 90 minutes with solution changes every 20 minutes
    • Verify endothelial removal by absence of acetylcholine-induced relaxation
  • Experimental Protocol:

    • Generate control concentration-response curves to 5-HT (10⁻⁹ to 10⁻⁵ M) using cumulative addition
    • Wash tissues thoroughly and preincubate with this compound (50 µM) or vehicle for 30 minutes
    • Repeat 5-HT concentration-response curve in presence of inhibitor
    • Include parallel controls with genistein (5 µM) and daidzein (5 µM)
    • Test specificity using phorbol-12,13-dibutyrate (PKC activator) and KCl depolarization
  • Tyrosine Phosphorylation Analysis:

    • Freeze contracted tissues in liquid nitrogen
    • Homogenize in lysis buffer with protease and phosphatase inhibitors
    • Perform Western blotting with anti-phosphotyrosine antibodies
    • Immunoprecipitate with anti-MAP kinase antibody to identify phosphorylated proteins
  • Data Analysis:

    • Express contraction as percentage of maximal response
    • Calculate EC₅₀ values from log concentration-response curves
    • Compare maximal response and potency in presence and absence of inhibitors
    • Quantify phosphotyrosine immunoreactivity by densitometry
Expected Results and Interpretation

This compound (50 µM) typically causes approximately 4-fold rightward shift in the 5-HT concentration-response curve and reduces maximal contraction to about 10% of control in carotid arteries. The inhibitor should significantly reduce 5-HT-stimulated phosphotyrosine immunoreactivity of a 42-kD protein identified as MAP kinase. Importantly, this compound should not affect contractions induced by phorbol esters, indicating it does not directly inhibit protein kinase C isoforms. However, researchers should note that this compound may partially inhibit KCl-induced contractions, suggesting some non-selective effects on voltage-gated calcium channels at higher concentrations. These findings demonstrate that tyrosine kinase activation partially mediates contractility to 5-HT in arterial smooth muscle and highlight the importance of tyrosine phosphorylation in vascular regulation. [4]

G This compound in Vascular Contraction Serotonin Serotonin (5-HT) Stimulation TyrosineKinase Tyrosine Kinase Activation Serotonin->TyrosineKinase Activates MAPK MAP Kinase Phosphorylation TyrosineKinase->MAPK Phosphorylates Contraction Vascular Contraction MAPK->Contraction Mediates Tyrphostin23 This compound Inhibition Tyrphostin23->TyrosineKinase Inhibits

Kinase Inhibition and Stability Assessment

Tyrosine Kinase Inhibition Profiling

This compound demonstrates differential potency against various tyrosine kinases, with particular efficacy against Src family kinases. The degradation product P3 (a this compound dimer) shows enhanced inhibitory activity compared to the parent compound. This protocol details the assessment of this compound against multiple kinase targets to establish its selectivity profile. [1]

Procedure:

  • Purify recombinant tyrosine kinases (Src, Csk, EGF-receptor, FGF-receptor) and serine kinases (PK-A, PK-C)
  • Conduct kinase assays using appropriate substrates and [γ-³²P]ATP
  • Preincubate kinases with this compound (1-300 µM) for 10 minutes before initiating reaction
  • Terminate reactions after linear time period and quantify phosphate incorporation
  • Determine Kᵢ values using nonlinear regression of inhibition data
  • Test specificity using other nucleotide-utilizing enzymes (lactate dehydrogenase, hexokinase)

Expected Results: this compound and its P3 metabolite should show strongest inhibition against Src (Kᵢ = 6 µM for P3), with reduced potency against Csk, EGF-receptor, and FGF-receptor (Kᵢ = 35-300 µM). Minimal inhibition should be observed against serine kinases PK-A and PK-C, confirming tyrosine kinase selectivity. [1]

Stability Assessment and Metabolite Characterization

This compound is known to be unstable in solution, degrading to form compounds with altered biological activity. This protocol describes the monitoring of this compound stability and characterization of its degradation products. [1] [5]

Procedure:

  • Prepare this compound solutions in appropriate buffers (cell culture media, plasma)
  • Incubate at room temperature and 37°C with protection from and exposure to light
  • Collect samples at various time points (0, 1, 3, 6, 24, 48 hours)
  • Analyze by HPLC with UV detection at 340 nm or LC-MS/MS
  • Purify degradation products using solvent extraction, silica-gel flash chromatography, and reverse-phase HPLC
  • Characterize structure by ¹H and ¹³C NMR spectroscopy
  • Test biological activity of purified degradation products

Expected Results: this compound should demonstrate time-dependent degradation with half-life of approximately 24 hours in cell culture media. The primary degradation product P3 should be identifiable as a this compound dimer joined at the benzylidene carbon, exhibiting enhanced stability and potency against tyrosine kinases. [1]

Critical Experimental Design Considerations

Stability and Storage Conditions

This compound presents significant stability challenges that must be addressed in experimental design. The compound degrades in solution, particularly in biological matrices, with degradation kinetics influenced by temperature, light exposure, and matrix composition. Fresh stock solutions should be prepared immediately before use, with DMSO as the preferred solvent. Stock solutions should be stored at -20°C protected from light, with use within one month of preparation. For extended incubation experiments, stability should be monitored periodically by HPLC or LC-MS/MS. Researchers should note that the degradation product P3 may contribute to biological effects attributed to this compound, particularly in longer-term assays. [1] [5]

Specificity Controls and Interpretation

Given the multiple molecular targets affected by this compound, appropriate control experiments are essential for valid interpretation:

  • Kinase inhibition specificity: Include selective Src family inhibitors (PP1) and general tyrosine kinase inhibitors (genistein) for comparison
  • Calcium channel effects: Compare this compound effects with other kinase inhibitors on I({}_{\text{Ba}}) to distinguish kinase-dependent and independent effects
  • Structural controls: Use tyrphostin analogs that inhibit tyrosine kinases but do not affect YXXΦ motif/μ2 interactions (for endocytosis studies)
  • Inactive analogs: Include daidzein (inactive genistein analog) to control for non-specific effects
  • Solvent controls: Match DMSO concentrations across all experimental conditions

The similar potency of this compound for inhibiting both I({}_{\text{Ba}}) and c-src activity (IC₅₀ ≈ 50 µM) provides evidence for involvement of src-family kinases in calcium channel regulation. However, direct calcium channel effects at higher concentrations necessitate careful concentration-response characterization. [2] [3] [4]

Cellular and Tissue-Based Assays

For cell-based studies using this compound, several methodological considerations apply:

  • Cell permeability: this compound readily crosses cell membranes, making it suitable for whole-cell assays
  • Incubation time: Kinase inhibition occurs rapidly, but extended incubations may increase degradation product contributions
  • Cell type variability: Response may vary based on endogenous kinase expression patterns
  • Functional endpoints: Combine kinase activity measurements with functional readouts (calcium currents, contraction, growth inhibition)

In HT-29 colon adenocarcinoma cells with activated Src, this compound degradation products inhibit growth and colony formation with IC₅₀ values approximately 10 µM, demonstrating the functional consequences of kinase inhibition. [1]

Conclusion

This compound remains a valuable research tool for investigating tyrosine kinase-mediated processes across multiple biological systems. Its applications span from fundamental kinase inhibition studies to complex physiological investigations of vascular regulation and endocytosis. The detailed methodologies presented in these application notes provide researchers with robust protocols for employing this compound in their experimental systems while accounting for its stability limitations and potential non-specific effects. As research continues, understanding of this compound's complete mechanism of action and optimal applications will further refine its utility in biomedical research and drug discovery efforts.

References

Comprehensive Application Notes and Protocols: Tyrphostin 23 in Neuroscience Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrphostin 23 in Neuroscience Research

This compound (T23), chemically known as (3,4-Dihydroxybenzylidene)malononitrile, is a protein tyrosine kinase inhibitor that has emerged as a valuable tool for investigating signaling pathways in neural systems. As a member of the tyrphostin family, T23 was initially characterized for its ability to block EGF-dependent autophosphorylation by binding to the ATP-binding pocket of the epidermal growth factor receptor (EGFR) [1]. While its tyrosine kinase inhibitory properties are well-established, neuroscience research has revealed several kinase-independent effects that make T23 particularly interesting for studying neural cell function. The compound has been demonstrated to significantly modulate glycolytic metabolism in astrocytes, regulate endocytotic processes, and inhibit voltage-gated calcium channels in neural and neurosecretory cells [2] [3] [4]. These diverse effects highlight the multifaceted nature of T23 and its utility in probing complex cellular mechanisms in the nervous system.

The relevance of T23 to contemporary neuroscience stems from its ability to selectively target key cellular processes without acutely affecting cell viability at appropriate concentrations. Studies have demonstrated that cultured primary rat astrocytes exposed to T23 concentrations of up to 200-300 µM for up to 4 hours maintain normal viability and morphology while exhibiting profound changes in metabolic and endocytotic activity [2] [5]. This temporal window of non-toxic intervention enables researchers to investigate acute regulatory mechanisms in neural cells, making T23 an important pharmacological tool for dissecting complex signaling pathways in the nervous system. The following application notes and protocols provide detailed methodologies for utilizing T23 in neuroscience research, with particular emphasis on its effects on astrocyte metabolism, synaptic function, and calcium signaling.

Quantitative Effects of this compound in Neural Systems

Summary of Concentration-Dependent Effects

Table 1: Concentration-dependent effects of this compound on neural cells

Cell Type Process Affected Effective Concentration Magnitude of Effect Experimental Conditions
Primary rat astrocytes Glucose consumption 100 µM ~100% increase 2-hour incubation [2]
Primary rat astrocytes Lactate production 100 µM ~100% increase 2-hour incubation [2] [5]
Bovine adrenal chromaffin cells Endocytosis rate 100 µM Significant slowing Whole-cell patch clamp [3]
Vascular smooth muscle cells Calcium channel currents 100 µM Concentration-dependent inhibition Similar potency to tyrosine kinase inhibition [4]
Primary rat astrocytes Viability/morphology Up to 200-300 µM No acute effect Up to 4-hour incubation [2] [5]
Comparative Specificity Profile of this compound

Table 2: Specificity profile of this compound across experimental models

Target/Process Effect of T23 Structural Analogs (Comparison) Key Specificity Evidence
EGFR tyrosine kinase Inhibition Tyrphostin 25 (inactive) T23 blocks EGF-dependent autophosphorylation; structurally related T25 does not affect glycolysis [2] [1]
Astrocytic glycolysis Stimulation Tyrphostin 25 (no effect) T23 doubles lactate production; T25 shows no effect [5]
Rapid endocytosis Slowing N/A Effect reversible with tyrosine phosphatase inhibitors [3]
Calcium channels Blockade Genistein (similar effect) Both structurally dissimilar tyrosine kinase inhibitors show similar potency [4]
AP-2 adaptor complex Inhibition Control tyrphostins (no effect) T23 perturbs tyrosine motif/μ2 chain interaction [6]

Experimental Protocols

Protocol 1: Assessing Glycolytic Flux in Cultured Astrocytes

Objective: To evaluate the acute effects of this compound on glucose consumption and lactate production in primary astrocyte cultures.

Materials:

  • Primary rat astrocytes cultured according to established methods
  • This compound stock solution (50 mM in DMSO)
  • Control solution: DMSO vehicle at equivalent concentration
  • Glucose-free incubation buffer
  • Glucose assay kit
  • Lactate assay kit
  • Cell viability assay (e.g., MTT, Calcein-AM)

Procedure:

  • Cell Preparation: Culture primary rat astrocytes to 80-90% confluence in appropriate culture vessels. Perform all experiments in physiological buffer solutions maintained at 37°C.

  • Compound Application:

    • Prepare working concentrations of T23 (10-200 µM) in incubation buffer from stock solution.
    • Include vehicle control (DMSO at equivalent dilution).
    • Replace culture medium with experimental buffers containing T23 or vehicle.
  • Incubation and Sampling:

    • Incubate cells for time periods ranging from 30 minutes to 4 hours.
    • Collect aliquots of incubation medium at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes).
    • Reserve cells for viability assessment post-experiment.
  • Metabolite Quantification:

    • Glucose consumption: Measure glucose concentration in medium samples using a glucose assay kit. Calculate consumption as the decrease from baseline.
    • Lactate production: Quantify lactate accumulation in medium samples using a lactate assay kit.
    • Normalize both measures to total cellular protein content.
  • Viability Assessment:

    • Confirm cell viability and morphology are unaffected by T23 treatment using appropriate assays.
    • Exclude experiments where viability is compromised.
  • Data Analysis:

    • Express glucose consumption and lactate production as rates (e.g., μmol/mg protein/hour).
    • Compare T23-treated groups with vehicle controls using appropriate statistical tests.

Troubleshooting Notes: The stimulatory effect on glycolytic flux is maximal at approximately 100 µM T23 with 2-hour incubation. Higher concentrations or longer exposures may begin to affect viability. The effect is reversible upon T23 removal [2] [5]. The structurally related tyrphostin 25 does not produce this effect, demonstrating specificity [2].

Protocol 2: Investigating Endocytosis Regulation in Neurosecretory Cells

Objective: To examine the effects of this compound on rapid endocytosis in bovine adrenal chromaffin cells using capacitance measurements.

Materials:

  • Bovine adrenal chromaffin cells (24-96 hours after preparation)
  • This compound stock solution (50 mM in DMSO)
  • Patch-clamp setup with capacitance measurement capability
  • Extracellular solution: 140 mM NaCl, 10 mM dextrose, 10 mM HEPES, 2.5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.3
  • Intracellular pipette solution: 110 mM Cs-aspartate, 20 mM HEPES, 100 μM EGTA, 2 mM MgCl₂, 2 mM ATP, 350 μM GTP, 14 mM creatine phosphate

Procedure:

  • Cell Preparation: Plate bovine adrenal chromaffin cells on collagen-coated glass coverslips at a density of 0.15 × 10⁶ cells cm⁻². Maintain cells at 37°C in 7.5% CO₂.

  • Electrophysiological Setup:

    • Utilize whole-cell patch-clamp configuration with appropriate electrode resistance.
    • Implement phase-tracking capacitance measurements with a 60 mV peak-to-peak sine wave at 1.4 kHz applied to holding potential of -90 mV.
  • Stimulation Paradigm:

    • Apply train of 10 depolarizations to +10 mV from holding potential of -90 mV.
    • Use 160 msec depolarizations separated by 380 msec interpulse intervals.
  • T23 Application:

    • Apply 100 µM T23 immediately after achieving whole-cell access.
    • Allow 6 minutes of T23 treatment before stimulation.
    • For reversal experiments, include tyrosine phosphatase inhibitors (orthovanadate, Zn²⁺, or poly(Glu,Tyr)).
  • Data Collection:

    • Record capacitance traces before, during, and after stimulation.
    • Quantify maximum rate of exocytosis, total exocytosis, and rapid endocytosis kinetics.
    • Fit rapid endocytosis with exponential functions during fastest phase of capacitance decline.
  • Analysis:

    • Compare endocytosis kinetics between T23-treated and control cells.
    • Evaluate reversibility of T23 effects with phosphatase inhibitors.

Technical Notes: The effect of T23 on endocytosis is specific, as exocytosis parameters remain unaffected. The inhibition can be reversed by tyrosine phosphatase inhibitors, supporting the role of tyrosine phosphorylation in regulating rapid endocytosis [3].

Protocol 3: Calcium Channel Current Inhibition Studies

Objective: To assess the inhibitory effects of this compound on voltage-operated calcium channel currents in neural and smooth muscle cells.

Materials:

  • Vascular smooth muscle cells isolated from rabbit ear artery (or appropriate neural cell model)
  • This compound stock solution (50 mM in DMSO)
  • Voltage-clamp setup for whole-cell recordings
  • Extracellular solution with varying calcium concentrations
  • Intracellular pipette solution appropriate for calcium current measurements

Procedure:

  • Cell Preparation: Isolate and culture target cells on appropriate substrates for electrophysiological recording.

  • Electrophysiological Recording:

    • Establish whole-cell voltage-clamp configuration.
    • Apply voltage steps to activate calcium channels (protocol dependent on specific channel types expressed).
  • Drug Application:

    • Apply T23 in concentration range of 1-300 µM.
    • Include controls with structurally related but inactive analogs (e.g., tyrphostin 1).
    • Compare with other tyrosine kinase inhibitors (e.g., genistein).
  • Data Collection:

    • Record calcium channel currents before and after T23 application.
    • Generate concentration-response curves for inhibition.
    • Monitor time course of inhibition and recovery.
  • Data Analysis:

    • Normalize current amplitudes to control conditions.
    • Calculate IC₅₀ values for T23 inhibition.
    • Compare potency with other tyrosine kinase inhibitors.

Interpretation Guidelines: The inhibitory effect of T23 on calcium channels occurs with potency similar to its action as a tyrosine kinase inhibitor, though direct channel blocking actions cannot be excluded [4]. The structurally related tyrphostin 1 shows similar potency despite reportedly lower tyrosine kinase inhibitory activity, suggesting possible direct channel effects.

Mechanistic Insights and Signaling Pathways

Pathway Diagram: Metabolic and Endocytotic Regulation by T23

Key Mechanistic Aspects

The diverse effects of this compound in neural systems involve multiple molecular mechanisms. In astrocytes, T23 stimulates glycolytic flux through a vanadate-sensitive pathway, indicating involvement of phosphorylation/dephosphorylation events [5]. This effect is rapid, concentration-dependent, and reversible upon T23 removal. The complete blockade by vanadate, a tyrosine phosphatase inhibitor, suggests that T23 may act through inhibiting specific tyrosine kinases that tonically suppress glycolytic activity, though the precise molecular targets remain to be fully elucidated.

In neurosecretory cells, T23 dramatically slows rapid endocytosis without affecting exocytosis, demonstrating a specific role in membrane retrieval mechanisms [3]. This regulation appears to involve tyrosine phosphorylation pathways, as the effect can be reversed by tyrosine phosphatase inhibitors including orthovanadate, Zn²⁺, and poly(Glu,Tyr). Additionally, T23 has been shown to inhibit the interaction between tyrosine motifs and the μ2 subunit of the AP-2 adaptor complex, providing a potential mechanism for its effects on clathrin-mediated endocytosis [6]. This perturbation of adaptor complex function may underlie the inhibition of transferrin receptor internalization observed in various cell types.

The inhibition of voltage-operated calcium channels by T23 and other tyrosine kinase inhibitors suggests modulation of channel activity by tyrosine phosphorylation [4]. However, the similar potency of reportedly less active tyrphostin derivatives raises the possibility of direct channel blockade rather than specific kinase inhibition. These complex and sometimes divergent effects highlight the importance of including appropriate controls, such as structurally related but inactive tyrphostin analogs (e.g., tyrphostin 25), when interpreting experimental results with T23.

Practical Considerations for Experimental Design

Storage and Solubility
  • Storage Conditions: this compound should be stored desiccated at -20°C protected from light. Stock solutions are stable for at least 6 months when properly stored.

  • Solubilization: T23 is soluble in DMSO at concentrations up to 50 mM. Aqueous solubility is limited, and working solutions in physiological buffers should be prepared fresh from DMSO stock immediately before use.

  • Vehicle Controls: Always include vehicle controls with equivalent DMSO concentrations (typically 0.1-0.5% v/v) as T23 effects are compared against these controls.

Specificity Controls and Experimental Validation
  • Structural Controls: Include tyrphostin 25 as a negative control for T23-specific effects, particularly in glycolysis studies where T25 shows no activity [2].

  • Reversibility Testing: Demonstrate reversibility of effects by washout experiments where feasible, as shown for glycolytic stimulation in astrocytes [2].

  • Viability Assessment: Confirm lack of cytotoxicity under experimental conditions using viability assays, as T23 does not acutely affect astrocyte viability at effective concentrations [2] [5].

  • Phosphatase Inhibition: Test whether tyrosine phosphatase inhibitors reverse T23 effects, as demonstrated for both endocytosis and glycolytic stimulation [3] [5].

References

Comprehensive Application Notes and Protocols for Tyrphostin 23 in Signal Transduction Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrphostin 23 and Its Mechanism of Action

This compound (also known as Tyrphostin A23, RG-50810, or AG 18) represents a first-generation protein tyrosine kinase (PTK) inhibitor that has become an invaluable tool in signal transduction research since its development. As a member of the tyrphostin family, which comprises synthetic low molecular weight compounds designed to target PTKs, this compound specifically inhibits epidermal growth factor receptor (EGFR) tyrosine kinase activity with an IC₅₀ of 35 μM and a Kᵢ of 11 μM [1]. Tyrphostins were among the early breakthroughs in targeted kinase inhibitor development, offering researchers specific tools to dissect phosphorylation-dependent signaling pathways without competing with ATP binding sites, unlike many conventional kinase inhibitors. This unique mechanism provides greater specificity for particular tyrosine kinases and typically results in reduced cytotoxicity compared to traditional therapeutic agents [2].

The molecular structure of this compound features a benzylidenemalononitrile core that mimics tyrosine residues, enabling it to bind to the substrate recognition site of tyrosine kinases rather than the ATP binding pocket. This distinctive binding mechanism underlies its specificity and differentiates it from most modern kinase inhibitors that target the conserved ATP-binding cleft. Beyond its canonical kinase inhibitory activity, this compound demonstrates a unique secondary mechanism—it interferes with clathrin-mediated endocytosis by disrupting interactions between YXXΦ motifs in membrane proteins and the μ2 subunit of the AP-2 adaptor complex [3]. This dual functionality makes this compound particularly valuable for researchers investigating receptor internalization and trafficking, while simultaneously requiring careful experimental design to differentiate between these effects.

Research Applications of this compound in Signal Transduction Studies

Kinase Inhibition and MAPK Signaling Pathway Elucidation

This compound has been extensively employed to investigate MAPK signaling cascades, which play fundamental roles in cellular proliferation, differentiation, and stress responses. Research demonstrates that this compound effectively blocks phosphorylation of p42 MAPK (ERK2) without affecting p38 MAPK phosphorylation, enabling researchers to dissect the specific contributions of different MAPK pathways to cellular responses. In studies using rabbit platelets stimulated with zooxanthellatoxin-A, this compound (500 μM) significantly inhibited platelet aggregation and tyrosine phosphorylation of p42 MAPK, highlighting its utility in differentiating between MAPK isoform activation [4]. This selective inhibition has proven particularly valuable for understanding signaling specificity in various cell types, including inflammatory cells where MAPK pathways coordinate complex functional responses. The ability to selectively target the ERK pathway without affecting p38 activation provides a powerful tool for deconstructing complex signaling networks and identifying specific downstream effects mediated by individual MAPK family members.

Endocytosis and Receptor Trafficking Investigations

A distinctive application of this compound lies in its ability to inhibit clathrin-dependent endocytosis by disrupting protein-protein interactions critical for vesicle formation. Molecular modeling studies reveal that this compound occupies the tyrosine-binding pocket in the μ2 subunit of the AP-2 adaptor complex, structurally explaining its capacity to inhibit interactions between YXXΦ motifs and μ2 [3]. Functional experiments in Heb7a cells demonstrate that this compound (50-100 μM) effectively inhibits ¹²⁵I-transferrin internalization without significantly altering endocytic compartment morphology. This specific inhibition provides researchers with a powerful chemical tool to dissect the role of receptor internalization in signal transduction processes, particularly for studying growth factor receptor signaling termination and recycling. Importantly, control tyrphostins that inhibit tyrosine kinase activity but cannot disrupt YXXΦ/μ2 interactions do not affect endocytosis, confirming the specificity of this effect and enabling careful control experiments [3].

Metabolic Regulation and Glycolytic Control Studies

Recent investigations have revealed a novel role for this compound in regulating cellular metabolism, particularly in neural cells. Exposure of cultured primary rat astrocytes to this compound (100 μM) for 2 hours resulted in a twofold increase in both glucose consumption and lactate production, indicating a significant stimulation of glycolytic flux [5]. This effect was time- and concentration-dependent, reversible upon compound removal, and not observed with other endocytosis inhibitors or structurally related compounds such as Tyrphostin 25. The stimulation was completely abolished by the phosphatase inhibitor orthovanadate, suggesting involvement of tyrosine phosphorylation/dephosphorylation events in the regulation of astrocytic glycolysis [5]. These findings position this compound as a valuable tool for investigating metabolic adaptations in various cell types and understanding the intersection between tyrosine phosphorylation networks and metabolic regulation, particularly in specialized cells like astrocytes that contribute significantly to brain energy metabolism.

Genotoxicity and Chromosomal Effects Assessment

Studies investigating the potential genotoxic effects of this compound have revealed important considerations for its research application, particularly in transformed cell systems. Research using Chinese hamster cell lines demonstrated that this compound increased sister chromatid exchange frequency in both transformed (CHO-K1) and primary embryonic (CHE) cell lines. However, it induced chromosomal aberrations exclusively in the transformed CHO-K1 cells when treatment occurred during the S phase of the cell cycle [2]. This differential effect suggests that cells with pre-existing deficits in cell cycle control may be more susceptible to Tyrphostin-induced chromosomal damage, highlighting the importance of considering cell type and status when designing experiments and interpreting results. These findings also underscore the potential therapeutic implications of tyrosine kinase inhibition in cancer cells with dysregulated cell cycle checkpoints, providing insights for targeted cancer therapy development.

Experimental Protocols for Key Applications

Protocol 1: Inhibition of EGFR Tyrosine Kinase Activity

Purpose: To assess this compound-mediated inhibition of EGFR autophosphorylation in cultured cells.

Materials:

  • Cell line of interest (e.g., epithelial cells expressing EGFR)
  • This compound (prepare 10 mM stock solution in DMSO, store at -20°C) [1]
  • EGFR ligand (EGF, 10-100 ng/mL)
  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
  • Phospho-EGFR specific antibody and corresponding secondary antibody

Procedure:

  • Culture cells in appropriate medium until 70-80% confluent.
  • Serum-starve cells for 12-16 hours to reduce basal phosphorylation.
  • Pre-treat cells with this compound (10-100 μM) or vehicle control (DMSO) for 60 minutes.
  • Stimulate cells with EGF (50 ng/mL) for 10 minutes at 37°C.
  • Immediately place cells on ice, wash twice with ice-cold PBS.
  • Lyse cells in RIPA buffer (150 μL per well of 6-well plate) for 20 minutes on ice.
  • Centrifuge lysates at 12,000 × g for 15 minutes at 4°C.
  • Collect supernatant and determine protein concentration.
  • Analyze EGFR phosphorylation by western blot (20-40 μg protein per lane) using phospho-EGFR specific antibody.

Technical Notes:

  • Maintain DMSO concentration constant across all treatments (typically ≤0.1%).
  • Include controls for non-specific antibody binding using isotype-matched antibodies.
  • Optimize this compound concentration and treatment time based on cell type.
Protocol 2: Inhibition of Transferrin Receptor Endocytosis

Purpose: To evaluate this compound-mediated inhibition of clathrin-dependent endocytosis using transferrin internalization assay.

Materials:

  • Cells expressing transferrin receptor (e.g., Heb7a cells)
  • This compound (10 mM stock in DMSO) [3]
  • ¹²⁵I-labeled transferrin or fluorescently-labeled transferrin
  • Binding buffer (PBS with 0.1% BSA and 20 mM HEPES, pH 7.4)
  • Acid strip buffer (150 mM NaCl, 20 mM acetic acid, pH 3.5)

Procedure:

  • Culture cells to 80-90% confluency on appropriate plates.
  • Serum-starve cells for 2 hours in binding buffer.
  • Pre-treat cells with this compound (50-100 μM) or vehicle control for 30 minutes at 37°C.
  • Incubate cells with ¹²⁵I-transferrin (10-20 nM) for 15-30 minutes at 37°C.
  • Transfer plates to ice and wash cells three times with ice-cold binding buffer.
  • To distinguish surface-bound from internalized transferrin, treat cells with acid strip buffer for 5 minutes on ice.
  • Collect strip solution (surface transferrin) and lyse cells (internalized transferrin).
  • Quantify radioactivity in both fractions using a gamma counter.
  • Calculate internalized transferrin as percentage of total cell-associated radioactivity.

Technical Notes:

  • Include control tyrphostins (e.g., Tyrphostin 51) to confirm specificity of endocytosis inhibition.
  • For fluorescence-based assays, use Alexa Fluor-conjugated transferrin and analyze by flow cytometry or microscopy.
  • Optimize this compound concentration and incubation time for specific cell types.
Protocol 3: Assessment of Glycolytic Flux Modulation

Purpose: To measure this compound-induced changes in glycolytic rate in primary astrocytes.

Materials:

  • Primary rat astrocytes cultured in DMEM with 10% FBS [5]
  • This compound (10 mM stock in DMSO)
  • Glucose assay kit
  • Lactate assay kit
  • Orthovanadate (phosphatase inhibitor, 1 mM)

Procedure:

  • Culture primary astrocytes to 90% confluency in 12-well plates.
  • Pre-incubate cells with or without orthovanadate (1 mM) for 30 minutes.
  • Treat cells with this compound (100 μM) or vehicle control for 2 hours at 37°C.
  • Collect culture media before and after treatment.
  • Measure glucose consumption by comparing media glucose concentrations before and after treatment using glucose assay kit.
  • Quantify lactate production by measuring media lactate concentration using lactate assay kit.
  • Normalize values to total cellular protein content.
  • Calculate glycolytic flux as glucose consumption rate and lactate production rate (nmol/min/mg protein).

Technical Notes:

  • Include control compounds (Tyrphostin 25) to verify specificity.
  • Ensure pH control as lactate measurements can be affected by media acidification.
  • Perform time-course experiments (30 min to 4 hours) to establish kinetics.

Data Summary and Comparative Analysis

Table 1: Quantitative Effects of this compound in Various Experimental Systems

Experimental System Concentration Range Key Effects Measurement Reference
EGFR tyrosine kinase inhibition 35 μM (IC₅₀) 50% inhibition of EGFR activity In vitro kinase assay [1]
CHO-K1 and CHE cells Not specified Increased sister chromatid exchange Cytogenetic analysis [2]
Rabbit platelets 500 μM Inhibition of zooxanthellatoxin-A-induced aggregation Platelet aggregation assay [4]
Primary rat astrocytes 100 μM (2 hours) 2-fold increase in lactate production Lactate assay [5]
Heb7a cells 50-100 μM Inhibition of transferrin internalization ¹²⁵I-transferrin uptake [3]

Table 2: Comparison of this compound with Related Tyrphostin Compounds

Compound Primary Target Key Applications Distinguishing Features Reference
This compound (AG18) EGFR (IC₅₀ 35 μM) Kinase inhibition, endocytosis blockade Inhibits YXXΦ/μ2 interaction, stimulates glycolysis [3] [5] [1]
Tyrphostin A9 PDGFR, 5-LO, PYK2 Anti-inflammatory, anticancer Mitochondria-disrupting properties, protonophor [6] [7]
AG556 EGFR BK channel regulation, vasodilation Selective EGFR inhibitor, enhances BK channel activity [8]
Tyrphostin 46 EGFR Kinase inhibition, genotoxicity studies Structural analog of this compound [2]

Technical Considerations and Limitations

When employing this compound in signal transduction research, several critical technical considerations must be addressed to ensure experimental validity. First, researchers should note the dual inhibitory mechanisms of this compound—affecting both tyrosine kinase activity and clathrin-mediated endocytosis. This necessitates careful control experiments using tyrphostins that selectively inhibit kinases without affecting endocytosis (e.g., Tyrphostin 51) to differentiate between these effects [3]. Second, solubility limitations require that this compound be prepared in DMSO at stock concentrations typically not exceeding 100 mM, with final DMSO concentrations maintained at ≤0.1% in cell-based assays to avoid solvent toxicity [1].

The concentration-dependent effects of this compound present another important consideration. While EGFR inhibition occurs at mid-micromolar ranges (IC₅₀ 35 μM), endocytosis blockade typically requires higher concentrations (50-100 μM), and metabolic effects in astrocytes are optimal at 100 μM [3] [5] [1]. Researchers should perform careful dose-response studies for each application and cell type. Additionally, the potential for off-target effects increases with concentration and exposure time, particularly regarding genotoxic effects observed as sister chromatid exchanges in mammalian cell systems [2]. Finally, the reversible nature of this compound effects necessitates precise timing of interventions and analyses, particularly for metabolic studies where effects are rapidly reversible upon compound removal [5].

Conclusion

This compound remains a versatile and valuable tool for signal transduction research, offering unique capabilities to dissect tyrosine kinase signaling, endocytic processes, and metabolic regulation. Its dual mechanisms of action, while requiring careful experimental design, provide opportunities to investigate the intersection between phosphorylation-dependent signaling and membrane trafficking. The well-characterized protocols and quantitative data summarized in these application notes provide researchers with a solid foundation for employing this compound in diverse experimental systems. As research continues to evolve, this compound will likely maintain its relevance both as a specific molecular tool and as a prototype for understanding the complex pharmacology of tyrosine kinase inhibitors.

Visual Overview of this compound Mechanisms and Applications

To facilitate understanding of this compound's multifaceted roles in signal transduction research, the following diagrams provide visual summaries of its primary mechanisms and experimental applications.

G cluster_mechanisms Molecular Mechanisms cluster_pathways Affected Signaling Pathways cluster_applications Research Applications compound This compound kinase_inhibition Kinase Inhibition (EGFR IC₅₀ 35 μM) compound->kinase_inhibition endocytosis_block Endocytosis Blockade (YXXΦ-μ2 disruption) compound->endocytosis_block mapk MAPK Signaling (p42 phosphorylation blocked) kinase_inhibition->mapk metabolic Metabolic Regulation (Glycolytic flux stimulation) kinase_inhibition->metabolic calcium Calcium Signaling (Indirect modulation) kinase_inhibition->calcium cytoskeletal Cytoskeletal Organization (Through kinase inhibition) kinase_inhibition->cytoskeletal endocytosis_block->calcium trafficking Membrane Trafficking endocytosis_block->trafficking cancer_research Cancer Cell Signaling mapk->cancer_research inflammation Inflammatory Signaling mapk->inflammation neuro_research Neuroscience & Metabolism metabolic->neuro_research calcium->neuro_research cytoskeletal->cancer_research trafficking->neuro_research

Diagram 1: this compound Mechanisms and Research Applications. This diagram illustrates the dual molecular mechanisms of this compound and their connections to various signaling pathways and research applications.

G cluster_preparation Compound Preparation cluster_assays Application Protocols cluster_analysis Analysis & Interpretation start Experimental Design Phase stock Prepare 10-100 mM stock in DMSO start->stock storage Aliquot and store at -20°C stock->storage working Dilute to working concentration (10-500 μM) storage->working kinase_assay Kinase Inhibition Assay • Pre-treat 60 min • Stimulate with ligand • Analyze phosphorylation working->kinase_assay endocytosis_assay Endocytosis Assay • Pre-treat 30 min • Add labeled transferrin • Measure internalization working->endocytosis_assay metabolic_assay Metabolic Flux Assay • Treat 2-4 hours • Measure glucose/lactate • Normalize to protein working->metabolic_assay data_analysis Data Analysis • Dose-response curves • Statistical testing • Control normalization kinase_assay->data_analysis endocytosis_assay->data_analysis metabolic_assay->data_analysis mechanism_check Mechanism Verification • Compare with control tyrphostins • Check specificity controls • Assess off-target effects data_analysis->mechanism_check interpretation Result Interpretation • Consider dual mechanisms • Account for cell-type differences • Evaluate timing considerations mechanism_check->interpretation

Diagram 2: Experimental Workflow for this compound Applications. This flowchart outlines key steps in designing, executing, and interpreting experiments using this compound, highlighting critical considerations at each stage.

References

Tyrphostin 23: Solubility & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

A key first step in troubleshooting is the correct preparation of a stock solution. The data below summarizes the solubility characteristics of Tyrphostin 23.

Solvent Solubility Concentration Preparation Note
DMSO Soluble [1] [2] 35-50 mg/mL [3] [1] Sonication is recommended to aid dissolution [3].
Ethanol Soluble [3] 35 mg/mL [3] Sonication is recommended [3].
Water Insoluble or slightly soluble [3] < 1 mg/mL [3] Not recommended for stock preparation.

Recommended Protocol for 100 mM Stock Solution in DMSO

  • Weighment: Calculate the mass of this compound needed. For example, to make 1 mL of a 100 mM solution, you would need 18.6 mg (Molecular Weight: 186.17 g/mol).
  • Dissolution: Transfer the compound to a suitable vial and add the required volume of anhydrous, high-purity DMSO.
  • Sonication: Sonicate the mixture for a few minutes until the solution is clear. Visually inspect to ensure no undissolved particles remain.
  • Aliquoting: Immediately aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and water absorption from the atmosphere, as DMSO is hygroscopic [2].
  • Storage: Store aliquots at -20°C or -80°C. Under these conditions, the solution is typically stable for 1 to 6 months [2].

Common Experimental Issues & Solutions

Here are solutions to frequently encountered problems when using this compound in experiments.

Problem Possible Cause Solution & Troubleshooting Steps

| Precipitation in Assay Buffer | Rapid dilution of DMSO stock into aqueous buffer. | - Dilute the stock solution more gradually in a multi-step manner.

  • Ensure the final DMSO concentration is ≤0.1-0.5% (v/v), which is typically tolerated by cells [4]. | | Loss of Activity / Inconsistent Results | 1. Degradation of the compound in solution.
  • Use of an outdated stock solution.
  • Inhibition of non-target kinases. | 1. Use a fresh aliquot from frozen storage.
  • Verify the inhibitor's specificity; this compound can inhibit other kinases like Src at higher concentrations [5].
  • Include relevant positive/negative controls in your experiment. | | Cellular Toxicity at Low Concentrations | Off-target effects or solvent cytotoxicity. | - Titrate the inhibitor to find the minimum effective dose.
  • Confirm that the DMSO concentration in your assay is not causing toxicity by including a vehicle control. |

Critical Considerations for Experimental Design

The following experimental workflow outlines key steps for using this compound effectively in cell-based assays.

Start Prepare this compound Stock Solution A Aliquot & Store at -20°C/-80°C Start->A In DMSO B Pre-treat Cells (30 min prior to stimulus) A->B Thaw fresh aliquot C Apply EGF/Other Stimulus B->C e.g., 10-100 µM final conc. D Harvest Cells for Analysis C->D Incubation period End Assess EGFR Inhibition (e.g., p-EGFR, proliferation) D->End

  • Mechanism of Action: this compound functions as a protein tyrosine kinase inhibitor that targets the substrate-binding site of the EGFR kinase domain [6] [7]. It is known to inhibit EGFR with an IC50 of 35 µM and a Ki of 11 µM [3] [2].
  • Stability Warning: Be aware that this compound is reported to be unstable in solution and can form degradation products, some of which may have different or more potent inhibitory activities against kinases like Src [5]. This underscores the importance of using fresh stock solutions.
  • Specificity and Controls: Given its mechanism, this compound may inhibit other cellular tyrosine kinases [6]. It is crucial to include an inactive analog, such as Tyrphostin A1, as a negative control to confirm that observed effects are due to tyrosine kinase inhibition and not other compound properties [6].

Finding More Specialized Protocols

The search results I obtained provide a solid foundation but lack highly specific protocols for every potential application. To acquire more detailed information, I suggest you:

  • Consult Supplier COA: Check the Certificate of Analysis (COA) for the specific batch of this compound you purchased from suppliers like Sigma-Aldrich or Santa Cruz Biotechnology [1] [6].
  • Search Literature: Look up the original research articles that first used this compound for your specific experimental model (e.g., "GH3 cell proliferation" or "astrocyte glycolytic flux" [3] [2]).
  • Optimize Empirically: Be prepared to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay system.

References

optimizing Tyrphostin 23 concentration for experiments

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin 23 Concentration Guide

Application / Target Effective Concentration Range Key Findings / Context Citation
Inhibiting Clathrin-Mediated Endocytosis 50 - 100 µM Inhibits internalization of transferrin. Acts by disrupting the interaction between YXXΦ motifs and the AP-2 adaptor complex, not via kinase inhibition. [1]
Stimulating Glycolytic Flux 100 µM Doubled glucose consumption and lactate production in cultured primary rat astrocytes during a 2-hour incubation. Effect was reversible. [2]

| EGFR Kinase Inhibition | IC₅₀: 35 µM (Cell Assay) Kᵢ: 11 µM | Reported as a standard measure of its tyrosine kinase inhibitory activity. | [3] |

Key Considerations for Experimental Optimization

  • Dual Mechanisms of Action: A critical consideration is that Tyrphostin A23 has two distinct mechanisms. It is not only a protein tyrosine kinase inhibitor but also a specific disruptor of clathrin-mediated endocytosis by binding to the AP-2 adaptor complex [1]. Your experimental results must be interpreted in light of this dual function.
  • Cell Type and Viability: The cited studies on endocytosis and glycolysis reported no acute effects on cell viability or morphology at concentrations up to 100-300 µM [1] [2]. However, you should perform dose-response and viability assays in your specific cell model.
  • Solubility and Handling: this compound is commonly dissolved in DMSO. One supplier notes a solubility of 100 mg/mL (537.14 mM) in DMSO, but the solution is hygroscopic [3].

Experimental Troubleshooting Guide

Issue: Observed cellular effects do not align with expected kinase inhibition.

  • Possible Cause: The effects may be due to the inhibition of clathrin-mediated endocytosis, a distinct function of Tyrphostin A23 [1].
  • Solution: Include a control compound, such as an inactive tyrphostin analog (e.g., Tyrphostin A25). If your phenotype is not replicated by the control, it is likely specific to A23's action on endocytosis [1].

Issue: Lack of desired effect at reported concentrations.

  • Possible Cause: Variability in cell type sensitivity, serum concentration in media, or compound stability.
  • Solution: Run a pilot experiment with a concentration gradient (e.g., 10 µM, 50 µM, 100 µM) to establish a dose-response curve for your specific system.

Issue: High background toxicity in experiments.

  • Possible Cause: The solvent (DMSO) concentration is too high, or the compound is toxic to your specific cell line at the chosen concentration.
  • Solution: Ensure the final DMSO concentration is low (typically ≤0.1%). Test a range of concentrations to find the optimal window where the biological effect occurs without significant toxicity.

The following diagram illustrates the dual signaling pathways affected by this compound, which is crucial for interpreting your experimental results.

G cluster_pathway1 Kinase Inhibition Pathway cluster_pathway2 Endocytosis Inhibition Pathway T23 This compound EGFR EGFR T23->EGFR Inhibits AP2 AP-2 Adaptor Complex T23->AP2 Inhibits KinaseCascade Downstream Kinase Signaling (e.g., MAPK) EGFR->KinaseCascade CellProliferation Cell Proliferation & Growth KinaseCascade->CellProliferation Clathrin Clathrin-Coated Pit Assembly AP2->Clathrin VesicleFormation Receptor Internalization Clathrin->VesicleFormation

References

Tyrphostin 23 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Storage Specifications

The table below summarizes the key identification and storage information for Tyrphostin 23 (AG-18) from safety data sheets.

Property Specification
Product Name AG-18 [1] [2]
CAS Number 118409-57-7 [1] [2]
Synonyms This compound, Tyrphostin A23, RG-50810 [1] [2]
Molecular Formula C₁₀H₆N₂O₂ [1] [2]
Molecular Weight 186.17 g/mol [1]
Appearance Solid [1] [2]
Recommended Storage Cool place; tightly closed container in dry, well-ventilated area [1]
Recommended Temperature 2 - 8 °C [1] or -20°C (powder) [2]
Incompatible Materials Strong oxidizing agents [1]

Stability & Handling Guidelines

Understanding the stability profile of this compound is crucial for obtaining reliable experimental results.

  • Stability Statement: The chemical is stable under recommended storage conditions [1] [2].
  • Major Stability Concern: A key study highlights that Tyrphostin A9 (a closely related compound) is susceptible to hydrolysis [3]. The degradation product was identified as 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This suggests that Tyrphostins, as a class, may be sensitive to aqueous environments.
  • Stability in Biological Matrices: The same study found that Tyrphostin A9 degrades faster in murine plasma than in cell culture media [3]. This is critical for planning and interpreting pharmacokinetics and cell-based assays.
  • Handling Precautions: To prevent stability issues and ensure personal safety:
    • Avoid dust formation and avoid breathing vapors, mist, or gas [1].
    • Handle with gloves and use equipment for eye protection [1].
    • Do not eat, drink, or smoke when using this product [1].

Experimental Validation of Stability

For critical experiments, it is advisable to validate the stability of your this compound stock under your specific conditions. The following workflow, adapted from a published LC-MS/MS method for Tyrphostin A9, can serve as a guide [3].

Start Start: Prepare this compound solutions in relevant solvents Store Aliquot and store under different conditions Start->Store Analyze Analyze samples at time points using LC-MS/MS Store->Analyze Compare Compare peak areas to determine degradation Analyze->Compare Act Establish validated storage protocol Compare->Act

Key Steps for Validation:

  • Preparation: Make stock solutions in appropriate solvents (e.g., DMSO).
  • Storage Conditions: Store aliquots under various conditions you wish to test (e.g., 4°C, -20°C, through multiple freeze-thaw cycles).
  • Analysis: Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to analyze the samples at predetermined time points. Monitor for the parent compound and any potential degradation products.
  • Decision: Based on the results, establish a lab-specific protocol that ensures compound integrity.

Frequently Asked Questions

Q1: There is a conflict in the recommended storage temperature. Should I store this compound at 2-8°C or -20°C?

  • A1: Both are valid, but -20°C is the more conservative and likely safer option for long-term storage of the powder, as it further minimizes the potential for any thermal degradation. The 2-8°C recommendation may refer to short-term storage of solutions or under specific contexts. When in doubt, follow the manufacturer's instructions on the Certificate of Analysis for your specific batch.

Q2: My experimental results with this compound are inconsistent. Could compound degradation be the cause?

  • A2: Yes. Given the known hydrolysis susceptibility of related Tyrphostins [3], degradation is a likely factor. You should:
    • Check how long your stock solution has been stored and under what conditions.
    • Prepare a fresh stock solution from powder stored at -20°C.
    • If possible, analyze an old sample via LC-MS to check for purity and the presence of degradation products.

Q3: How should I handle this compound solutions for cell culture work?

  • A3: Always use fresh stock solutions where possible. If you must store a stock solution, aliquot it into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or lower. When thawing, allow the vial to come to room temperature inside a sealed container to prevent water condensation, which could accelerate hydrolysis.

References

Tyrphostin 23 cytotoxicity testing methods

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin A23's Cellular Action

Tyrphostin A23 is noted not for general cytotoxicity, but for its specific ability to inhibit a particular cellular process. The table below summarizes its mechanism based on research.

Feature Description
Primary Documented Action Inhibition of receptor-mediated endocytosis, specifically the internalization of the transferrin receptor [1].
Molecular Mechanism Binds to the tyrosine-binding pocket in the μ2 subunit of the AP-2 adaptor complex. This inhibits the interaction between YXXΦ motifs in membrane proteins and the AP-2 complex, disrupting clathrin-coated vesicle formation [1].
Evidence in Cells Treatment of Heb7a cells with A23 inhibited the internalization of (^{125})I-transferrin without affecting the morphology of the endocytic compartments. Inactive tyrphostin analogs did not have this effect [1].
Key Differentiator Its action is distinct from inhibition of tyrosine kinase activity. Control tyrphostins that inhibit tyrosine kinases did not inhibit endocytosis, indicating a specific pathway [1].

Cytotoxicity Testing Workflow

For evaluating the cytotoxic effects of any compound, including tyrphostins, you can follow this general assay procedure. The workflow below outlines the key stages, from cell preparation to data calculation [2].

cluster_phase1 1. Cell Preparation cluster_phase2 2. Compound Treatment cluster_phase3 3. Detection & Measurement cluster_phase4 4. Data Analysis Start Start Cytotoxicity Assay A1 Collect and count cells Start->A1 A2 Prepare cell suspension with assay buffer A1->A2 A3 Seed 96-well plate with cell suspension A2->A3 A4 Pre-incubate plate A3->A4 B1 Prepare test compound (e.g., Tyrphostin A23) A4->B1 B2 Perform serial dilutions B1->B2 B3 Add compound to wells B2->B3 B4 Include positive & negative controls B3->B4 B5 Incubate plate B4->B5 C1 Select and add dye (e.g., MTT, Calcein-AM) B5->C1 C2 Incubate in the dark C1->C2 C3 Wash to remove excess dye C2->C3 C4 Measure absorbance with microplate reader C3->C4 D1 Correct for background absorbance C4->D1 D2 Calculate percentage of cytotoxicity D1->D2

Troubleshooting Common Assay Issues

Here are solutions to common problems encountered during cytotoxicity assays, which are applicable when testing compounds like tyrphostins [2].

Problem Potential Causes Recommended Solutions
Low Absorbance Value Low cell density leading to a weak signal. Repeat the experiment to determine and use the optimal cell count for the assay [2].

| High Spontaneous Control Absorbance | 1. Excessive cell density. 2. Rough pipetting during cell spreading. | 1. Re-optimize cell seeding density. 2. Handle cell suspension gently during plate setup [2]. | | High Medium Control Absorbance | High concentration of certain substances in the cell culture medium. | Test medium components and try to reduce their concentration [2]. | | High Well-to-Well Variability | Air bubbles present in the wells during measurement. | Check for and break air bubbles with a syringe needle before reading the plate [2]. |

Key Considerations for Tyrphostin Testing

When designing your experiments with Tyrphostin A23 or related compounds, keep these points in mind:

  • Solvent and Stock Solutions: Research indicates that tyrphostins like A9 are often dissolved in DMSO to create a stock solution, which is then diluted with cell culture media or PBS to the final working concentration [3]. Ensure the final concentration of DMSO in your assays is low enough (commonly <0.1-0.5%) to avoid solvent toxicity.
  • Mechanism-Driven Assays: Since A23 specifically inhibits endocytosis [1], your experimental design could include functional readouts beyond cell death, such as measuring the uptake of fluorescently-labeled transferrin or other ligands to confirm target engagement.
  • Control Compounds: The literature emphasizes the importance of using inactive tyrphostin analogs (e.g., A1) as negative controls to confirm that the observed effects are due to the specific action of A23 and not general toxicity or other off-target effects [1] [4].

References

Troubleshooting Guide: Tyrphostin 23 Effect Variability

Author: Smolecule Technical Support Team. Date: February 2026

Q: Why does Tyrphostin 23 produce different effects in different cell lines?

A key study provides a direct explanation for this variability. Researchers tested this compound on a transformed Chinese hamster ovary cell line (CHO-K1) and a primary embryonic Chinese hamster cell line (CHE). The table below summarizes the critical differential effects [1].

Cell Line Cell Type Sister Chromatid Exchange Chromosomal Aberrations
CHO-K1 Transformed Increased Induced (when treated in S phase)
CHE Primary Embryonic Increased Not Induced

The study concluded that this difference is likely because transformed cells, which already have deficits in cell cycle control, are more susceptible to the clastogenic (chromosome-breaking) effects of this compound. This means the genetic background and stability of your cell line are critical factors in determining the compound's effect [1].

Q: What are the known mechanisms of action that could cause this variability?

The variability arises because Tyrphostins, including this compound, have multiple mechanisms beyond their known role as tyrosine kinase inhibitors [2].

  • Primary Mechanism: Tyrphostins are synthetic compounds designed to inhibit specific protein tyrosine kinases (PTKs) without competing for ATP, which generally makes them less cytotoxic [1].
  • Secondary/Off-target Mechanisms: Research shows that different Tyrphostins can protect neuronal cells through at least three distinct mechanisms, some of which are unrelated to kinase inhibition. These include acting as direct antioxidants, increasing cellular glutathione levels, or acting as mitochondrial uncouplers [2]. Furthermore, some Tyrphostins, including A23, can inhibit specific membrane trafficking events by blocking the interaction between tyrosine-based motifs in proteins and adaptor complexes, which is a separate function from kinase inhibition [3].

The following diagram illustrates how these different mechanisms can be triggered in various cellular contexts, leading to divergent experimental outcomes.

G Start This compound Application Mechanism1 Kinase Inhibition (Primary Target) Start->Mechanism1 Mechanism2 Mitochondrial Uncoupling Start->Mechanism2 Mechanism3 Altered Membrane Trafficking Start->Mechanism3 Mechanism4 Antioxidant Effects Start->Mechanism4 Context1 Transformed Cell Line (e.g., CHO-K1) Mechanism1->Context1 Context2 Primary Cell Line (e.g., CHE) Mechanism1->Context2 Mechanism2->Context1 Mechanism2->Context2 Mechanism3->Context1 Mechanism3->Context2 Mechanism4->Context1 Mechanism4->Context2 Outcome1 Genotoxic Effects (Chromosomal Aberrations) Context1->Outcome1 Outcome2 Reduced ROS (Cell Protection) Context1->Outcome2 Possible Outcome3 Inhibition of Receptor Internalization Context1->Outcome3 Context2->Outcome2 Outcome4 Minimal Genotoxic Impact Context2->Outcome4

Frequently Asked Questions (FAQs)

Q: Besides this compound, do other Tyrphostins show variable effects? A: Yes, this is a recognized characteristic of the Tyrphostin family. Different Tyrphostin compounds have been shown to protect nerve cells through at least three distinct mechanisms: some act as antioxidants, others as mitochondrial uncouplers (like Tyrphostin A9), and a third group works by boosting cellular glutathione levels [2]. This "polypharmacology" means that each analog can have a unique profile, and their effects cannot be generalized [4].

Q: What key experimental parameters should I control for when using this compound? A: To ensure reproducible results, please pay close attention to the following:

  • Cell Line Status: Clearly define whether you are using a transformed/immortalized or a primary cell line, as their responses can differ dramatically [1].
  • Treatment Timing: The genotoxic effect of this compound in transformed cells was specifically observed when the treatment occurred during the S phase of the cell cycle. The timing of your treatment relative to the cell cycle is therefore critical [1].
  • Compound Specificity: Do not assume all Tyrphostins have identical effects. Use the exact compound specified in your experimental design and source it from a reliable supplier.
  • Concentration: The cited genotoxicity study used concentrations ranging from 0.5 to 200 µM. Always perform a dose-response curve to determine the appropriate concentration for your specific assay and cell type [2].

References

Tyrphostin 23 batch-to-batch variability solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Tyrphostin 23 (AG-18)

This compound is a well-known protein tyrosine kinase inhibitor. Confirming these basic properties for every new batch is the first step in quality verification.

Property Description
CAS Number 118409-57-7 [1] [2]
Synonyms AG-18, Tyrphostin A23, RG-50810 [1] [3] [2]
Molecular Formula C₁₀H₆N₂O₂ [1] [3] [2]
Molecular Weight 186.17 g/mol [1] [3] [2]
Primary Stated Target EGFR (Epidermal Growth Factor Receptor) [1] [3] [2]
Reported IC₅₀ / Kᵢ IC₅₀ of 35 μM; Kᵢ of 11 μM (for EGFR) [1] [3]
Physical Form Solid, light yellow to green-yellow in color [3]
Purity (from suppliers) Typically ≥99% (HPLC) [1] [2]

Key Assays for Batch Verification

To functionally validate a new batch, you can replicate established experimental protocols. The table below summarizes two key assays targeting its different known actions.

Assay Type / Target Key Readout Expected Result with Active Compound
EGFR Autophosphorylation [1] [2] Inhibition of EGF-induced EGFR autophosphorylation. Dose-dependent inhibition of phosphorylation, with significant effects at 10-15 μM [1].
Transferrin Receptor Internalization [4] [2] Inhibition of clathrin-mediated endocytosis of transferrin. Significant inhibition of ¹²⁵I-transferrin uptake in HeLa or Heb7a cells [4].

Here are detailed methodologies for these two critical assays:

Inhibiting EGFR Autophosphorylation

This assay tests the compound's canonical function as a tyrosine kinase inhibitor.

  • Cell Line: A431 cells (which overexpress EGFR) are a standard model [1].
  • Protocol:
    • Cell Preparation and Lysis: Culture A431 cells and stimulate with EGF (e.g., 800 nM) for 20 minutes at 4°C to activate the EGFR [1].
    • Reaction: Initiate the autophosphorylation reaction in WGA-purified EGFR receptor preparations by adding a mixture containing Mg(Ac)₂, Tris-Mes buffer, and [³²P]ATP. The reaction can be run at 4°C or 15°C [1].
    • Termination and Analysis: Stop the reaction with SDS sample buffer. Separate the proteins using SDS-PAGE (e.g., 8% gel), dry the gel, and perform autoradiography to visualize and quantify the phosphorylated EGFR bands [1].
  • Batch Validation: A qualified batch should show a dose-dependent reduction in the ³²P-labeled EGFR band, with an IC₅₀ value similar to the reported 35 μM [1].
Inhibiting Transferrin Internalization

This assay tests the compound's ability to disrupt the YXXΦ motif/AP-2 adaptor complex interaction, a kinase-independent function [4].

  • Cell Line: Heb7a cells (a derivative of HeLa) are used [4].
  • Protocol:
    • Treatment: Incubate cells with the batch of Tyrphostin A23 (e.g., at 100 μM).
    • Uptake Measurement: Expose cells to ¹²⁵I-labeled transferrin for a defined period.
    • Quantification: Measure the amount of internalized ¹²⁵I-transferrin, typically by acid-washing the cells to remove surface-bound transferrin before counting the cell-associated radioactivity [4].
  • Batch Validation: An active batch will significantly inhibit the internalization of ¹²⁵I-transferrin compared to a control (e.g., DMSO vehicle or an inactive tyrphostin analog). It should not affect the general morphology of the endocytic compartments [4].

Troubleshooting Batch Variability

This workflow visualizes a systematic approach to diagnosing and resolving issues with a new batch of this compound.

Start New Batch of This compound Step1 Step 1: Confirm Physical Properties • Check CAS# (118409-57-7) • Verify color (light yellow/green) • Review CoA for Purity (≥99%) Start->Step1 Step2 Step 2: Verify Stock Solution • Ensure full dissolution (sonicate) • Use fresh DMSO (hygroscopic) • Check for precipitation Step1->Step2 Step3 Step 3: Run Functional Assay Step2->Step3 AssayA A. Kinase Inhibition Assay (Check primary target) Step3->AssayA AssayB B. Endocytosis Assay (Check off-target activity) Step3->AssayB Result1 Assay A Fails Assay B Passes AssayA->Result1 Result2 Assay A Passes Assay B Fails AssayA->Result2 Result3 Both Assays Pass AssayA->Result3 AssayB->Result1 AssayB->Result2 AssayB->Result3 Diag1 Diagnosis: Potency issue with primary kinase inhibition target. Result1->Diag1 Diag2 Diagnosis: Specific action on AP-2 complex is compromised. Result2->Diag2 Batch Qualified Batch Qualified Result3-> Batch Qualified Action1 Action: Titrate higher doses or contact supplier. Diag1->Action1 Action2 Action: Confirm specific YXXΦ motif inhibition is affected. Diag2->Action2

Frequently Asked Questions (FAQs)

  • Q1: Why is the color of my this compound powder different from a previous batch?

    • This compound is described as a solid with a color ranging from light yellow to green-yellow [3]. Slight variations in shade can occur between syntheses and do not necessarily indicate a problem. Functional validation through bioassays is more critical.
  • Q2: My stock solution in DMSO keeps precipitating. What should I do?

    • DMSO is hygroscopic and absorbs water from the atmosphere, which can lead to precipitation of the compound over time. Always use fresh, anhydrous DMSO, aliquot stock solutions after sonication, and store them properly at -20°C or -80°C. If precipitation occurs, warm and sonicate the solution before use [1] [3].
  • Q3: I am getting inconsistent results in my calcium channel current (IBa) experiments. Could the this compound batch be the cause?

    • Yes. This compound is known to inhibit voltage-operated calcium channel currents (IBa) in vascular smooth muscle cells, with effects following a concentration-dependent manner [5]. Batch-to-batch variability in potency could directly impact the extent of IBa inhibition. It is recommended to use a functional calibration experiment with a known control batch to establish the effective concentration for your specific system.

References

Tyrphostin 23 cell viability concerns troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin 23: Key Experimental Findings

The table below summarizes quantitative data from research on this compound (T23) relevant to viability and metabolic assessment.

Cell Type/Line T23 Concentration Exposure Time Key Finding on Viability Other Notable Effects Citation
Primary Rat Astrocytes Up to 300 µM 4 hours No acute effect on viability or morphology Doubled glycolytic lactate production & glucose consumption; effect reversible upon removal [1]
HT-29 Colon Adenocarcinoma ~10 µM (P3 compound*) Not specified Inhibited growth & colony formation (IC~50~) P3 is a stable, potent T23-derived PTK inhibitor [2]
CAL62 & KAT4 (ATC cells) Varying (AG 1296) 72 hours Additive suppression of viability with MK-2206 Additive induction of apoptosis & inhibition of cell migration [3]

Note: The P3 compound is a stable, oxidized dimer of T23 with enhanced protein tyrosine kinase (PTK) inhibitory activity [2]. Note: Tyrphostin AG 1296 is another tyrphostin and a specific PDGFR inhibitor [3].*

Troubleshooting Guide & FAQs

Here are answers to specific questions you might encounter when troubleshooting experiments with this compound.

FAQ 1: My WST-1 assay shows reduced signal after treating cells with this compound. Does this mean my cells are dying? Not necessarily. A reduced signal in a WST-1 assay indicates a decrease in cellular metabolic activity, which is not always synonymous with cell death [4]. Research shows that T23 can strongly and rapidly accelerate glycolytic lactate production without affecting cell viability [1]. It is shifting the cell's metabolic state. You may be measuring a change in metabolism rather than a loss of viability.

FAQ 2: How can I confirm if a change in metabolic activity is due to actual cell death? To distinguish between metabolic change and cytotoxicity, you should use an orthogonal viability assay based on a different principle.

  • Recommended Assay: A luminescence-based viability assay (e.g., CellTiter-Glo) that quantifies ATP content, which is a direct marker of viable cells [3].
  • Alternative Approach: Perform nuclei staining with a dye like Hoechst and look for morphological changes indicative of apoptosis, such as nuclear condensation or fragmentation [3].

FAQ 3: The effects of this compound seem inconsistent between my experiments. What could be the cause? The stability of the compound could be a factor. This compound is known to be unstable in solution and degrades over time. One study isolated a more stable and potent dimeric oxidation product (designated P3) from aged T23 solutions [2].

  • Solution: Prepare fresh stock solutions of T23 for each experiment and avoid repeated freeze-thaw cycles. Consider testing the stable derivative P3 for more consistent results [2].

Detailed Experimental Protocol: Assessing Viability & Metabolism

This protocol integrates a metabolic activity assay (WST-1) with a viability assay (ATP quantification) to help you disentangle the effects of T23.

1. Materials

  • Cells of interest (e.g., primary astrocytes, cancer cell lines)
  • This compound (prepare a fresh stock solution in DMSO or as appropriate)
  • Cell culture plates (96-well, flat-bottom)
  • WST-1 assay reagent [4]
  • CellTiter-Glo Luminescent Cell Viability Assay [3]
  • Microplate reader capable of measuring absorbance (440–450 nm) and luminescence

2. Cell Seeding and Treatment

  • Seed cells into a 96-well plate at an optimized density. Incubate overnight under standard conditions (37°C, 5% CO₂) to allow adherence [4] [3].
  • The next day, treat the cells with a range of T23 concentrations (e.g., 0-300 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity [1] [3].

3. Concurrent WST-1 and CellTiter-Glo Assay

  • For a time-course experiment, you can perform the non-destructive WST-1 assay first, followed by the terminal CellTiter-Glo assay on the same plate.
  • WST-1 Assay: Add 10 µL of WST-1 reagent per 100 µL of culture medium. Incubate for 0.5-4 hours at 37°C. Measure the absorbance at 440-450 nm [4].
  • CellTiter-Glo Assay: After the WST-1 reading, add a volume of CellTiter-Glo reagent equal to the volume of culture medium. Mix, incubate for 10 minutes at room temperature, and record the luminescence [3].

4. Data Analysis

  • Normalize the absorbance (WST-1) and luminescence (CellTiter-Glo) data to the vehicle control (set as 100%).
  • Compare the two datasets. A decrease in WST-1 signal with a stable CellTiter-Glo signal suggests a metabolic effect without cell death. A correlated decrease in both signals indicates a loss of cell viability.

Signaling Pathway and Experimental Workflow

To help visualize the experimental process and the proposed mechanism of T23, the following diagrams were created using Graphviz.

G This compound Experimental Workflow Seed Seed cells in 96-well plate Treat Treat with This compound Seed->Treat WST1 Add WST-1 reagent & incubate 0.5-4h Treat->WST1 MetaRead Measure absorbance at 440-450 nm WST1->MetaRead LumiAssay Add CellTiter-Glo reagent & incubate MetaRead->LumiAssay ViabilityRead Measure luminescence LumiAssay->ViabilityRead Analysis Analyze data (Normalize to control) ViabilityRead->Analysis

The diagram below illustrates how this compound affects key cellular processes, highlighting the crucial difference between metabolic activity and viability.

G Proposed Mechanism of this compound T23 This compound PTK Protein Tyrosine Kinase (PTK) T23->PTK Inhibits Glycolysis Glycolytic Pathway PTK->Glycolysis Alters Regulation Lactate ↑ Lactate Production Glycolysis->Lactate Accelerates WST1Signal ↓ WST-1 Signal (Reduced Tetrazolium) Glycolysis->WST1Signal Alters Redox State Metabolism Metabolic State Lactate->Metabolism WST1Signal->Metabolism Viability Cell Viability (ATP levels)

References

Tyrphostin 23 experimental conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin 23 (AG-18) Key Biochemical Data

The table below summarizes the fundamental quantitative data for this compound, essential for planning your experiments.

Parameter Value / Description Notes / Context
IC₅₀ (Cell Assay) 35 μM [1] Half-maximal inhibitory concentration for EGFR.
Kᵢ 11 μM [1] Inhibition constant for EGFR.
Molecular Weight 186.17 g/mol [1] ---
CAS Number 118409-57-7 [1] ---
Chemical Formula C₁₀H₆N₂O₂ [1] ---
Solubility (DMSO) 100 mg/mL (537.14 mM) [1] Solution may require ultrasonication; DMSO is hygroscopic.
Recommended Stock 10-25 mg/mL in DMSO [1] For preparing aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols & Application Notes

While the search results do not contain a complete step-by-step protocol for using this compound, they provide crucial insights from published research that can guide your experimental setup.

  • In Vitro Cell Treatment:

    • Dosing: this compound has been used at a concentration of 10 μM in cell-based assays to inhibit EGFR and study its effects on cell proliferation [1].
    • Pre-treatment: Cells can be treated with the inhibitor for 2 hours prior to applying another stimulus or conducting the main experiment, a common practice for kinase inhibitors [2].
    • Solvent Control: Always include a vehicle control group (e.g., DMSO at the same dilution as used with the compound) to account for any solvent effects on the cells.
  • Mechanism & Specificity Considerations:

    • Primary Target: this compound is a known EGFR inhibitor [1].
    • Off-Target Effects: Be aware that Tyrphostin A23 can also inhibit clathrin-mediated endocytosis by disrupting the interaction between YXXΦ motifs in membrane receptors and the μ2 subunit of the AP-2 adaptor complex [3]. This is a crucial consideration for experiments studying receptor internalization, as its effects may not be solely due to EGFR inhibition.

Troubleshooting Common Experimental Issues

Issue Potential Cause Suggested Solution
Low or No Activity in Cell Assay Compound degradation; insufficient concentration; cell line not dependent on targeted pathway. Use fresh stock solutions; validate activity with a positive control cell line known to be sensitive to EGFR inhibition; perform a dose-response curve.
High Cell Death or Toxicity Excessive concentration of this compound; solvent (DMSO) toxicity. Titrate the compound to find an effective but non-toxic dose; ensure final DMSO concentration is low (typically <0.1%). A study noted that other tyrphostins showed toxicity at 10 μM [2].
Unexpected Effects on Endocytosis Inhibition of AP-2 adaptor complex, an off-target effect of A23 [3]. If your experiment involves receptor trafficking, confirm findings with a more specific EGFR inhibitor that does not affect endocytosis (e.g., another tyrphostin control as in [3]).
Poor Solubility in Aqueous Buffer Precipitation upon dilution from DMSO stock into cell culture medium. Ensure the compound is first dissolved in high-quality DMSO before adding to medium. Vortex thoroughly after dilution. The final solution can be briefly sonicated to aid dissolution [1].

Mechanism of Action & Signaling Pathway

The following diagram synthesizes information from the search results to illustrate the dual mechanisms of Tyrphostin A23, which is critical for interpreting your experimental results.

G A23 Tyrphostin A23 EGFR EGFR Tyrosine Kinase A23->EGFR Inhibits AP2 AP-2 Adaptor Complex (μ2 subunit) A23->AP2 Disrupts Binding Signaling Downstream EGFR Signaling (e.g., MAPK, Akt) EGFR->Signaling Activates Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis Required for Internalization Receptor Internalization Endocytosis->Internalization Leads to

This diagram highlights that Tyrphostin A23 has two distinct molecular targets, which can lead to convergent phenotypic outcomes such as inhibited cell proliferation [1] [3].

Key Insights for Experimental Design

  • Interpret Results Cautiously: Because Tyrphostin A23 inhibits both EGFR kinase activity and receptor internalization, it can be difficult to decouple which mechanism is responsible for an observed effect. Design control experiments accordingly [3].
  • Stock Solution Management: Prepare a concentrated stock solution in DMSO, aliquot it, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain compound stability [1].
  • Vehicle is Critical: The maximum tolerated concentration of DMSO in cell culture varies by cell type but is often around 0.1%. Always match the DMSO concentration in all your experimental and control groups.

References

Troubleshooting Guide: Overcoming Low Efficacy of Tyrphostins in Assays

Author: Smolecule Technical Support Team. Date: February 2026

Q: What could be causing low efficacy of my tyrphostin compound in cellular assays?

Low efficacy can stem from various factors. The table below outlines common issues and their verification methods.

Potential Cause Verification Method Corrective Action
Insufficient cellular uptake Compare activity in cell-free vs. cell-based assays [1] Use formulated compounds (e.g., DMSO stock); optimize solvent concentration.
Rapid metabolism/ inactivation Pre-incubate compound with cells, measure residual activity over time. Shorten pre-incubation time; use metabolic inhibitors (e.g., glutathione) with controls [1].
Off-target effects Profile against related kinase/enzyme panels; use selective inhibitors. Switch to more selective tyrphostins (e.g., AG879 for specific kinases) [1].
Incorrect pathway targeting Check phosphorylation status of upstream/downstream targets via Western blot. Re-evaluate primary target; consider combination therapies [2].
Compound reactivity issues Test activity in presence of nucleophiles (e.g., glutathione). Use stabilized formulations; choose compounds with reversible covalent binding [1].

Experimental Protocols for Key Assays

1. Protocol for Evaluating 5-Lipoxygenase (5-LO) Inhibition Based on assays used to identify potent tyrphostins like AG556 and degrasyn [1].

  • Recombinant Enzyme Assay: Inhibit recombinant human 5-LO. Test compounds are pre-incubated with the enzyme, reaction initiated with arachidonic acid, and 5-LO products quantified via HPLC.
  • Intact Cell Assay: Use human polymorphonuclear leukocytes (PMNL). Stimulate cells with calcium ionophore A23187 in presence of test compound. Measure leukotriene formation.
  • Covalent Binding Analysis (for covalent inhibitors): Incubate compound with 5-LO, analyze by mass spectrometry to detect covalent adduct formation on cysteine residues (e.g., C416, C418) [1].

2. Protocol for Assessing EGFR Inhibition in Glioblastoma Cells Based on studies using AG1478 [2].

  • Cell Culture: Maintain U251-MG (or other GB cell lines) in DMEM with 10% FBS.
  • Treatment: Treat cells at 50-80% confluence with tyrphostin (e.g., 5-80 µM AG1478) for 48 hours.
  • Viability Assessment: Use Trypan Blue exclusion assay or MTT assay.
  • Flow Cytometry for Target Expression: Detach cells, fix, permeabilize, and stain with anti-EGFR antibody. Analyze with flow cytometry to confirm target engagement and expression changes [2].

Comparative Data on Potent Tyrphostins

The table below summarizes several potent tyrphostins identified in recent research, which can serve as benchmarks or alternatives.

Tyrphostin Compound Primary Target / Activity Potency (IC₅₀) Key Characteristics & Mechanisms
AG556 5-Lipoxygenase (5-LO) inhibitor 64 nM Covalently binds to cysteines near 5-LO substrate entry site; anti-inflammatory [1].
AG879 5-Lipoxygenase (5-LO) inhibitor 78 nM Potent 5-LO inhibitor; cited in kinase and cancer pathway studies [1] [3].
Degrasyn 5-Lipoxygenase (5-LO) inhibitor 0.11 µM Covalently binds to multiple 5-LO cysteines; promising for inflammation/cancer [1].
Tyrphostin A9 5-Lipoxygenase (5-LO) inhibitor 0.8 µM Member of tyrphostin family with Michael-reactive cyanoacrylate motif [1].
AG1478 EGFR tyrosine kinase inhibitor Effective at 35 µM in cells Induces resistance markers (MRP-1, PD-L1, CD73) in glioblastoma cells [2].
AG490 JAK/STAT signaling inhibitor Effective at 5-10 mg/kg in mice Suppresses iNOS, TNF-αR, Stat1/3 phosphorylation; improves survival in inflammation models [4].

Experimental Workflow for Troubleshooting Low Efficacy

The diagram below outlines a systematic approach to diagnose the cause of low efficacy in your assays.

G Start Start: Low Efficacy in Assay C1 Verify Compound Integrity (HPLC, Mass Spec) Start->C1 S1 Compound is stable C1->S1 Yes F1 Re-prepare or reformulate C1->F1 No C2 Check Cellular Uptake S2 Compound enters cells C2->S2 Yes F2 Optimize delivery method C2->F2 No C3 Confirm Target Engagement S3 Binds intended target C3->S3 Yes F3 Re-evaluate biological hypothesis C3->F3 No C4 Rule Out Off-Target Effects S4 Minimal off-target effects C4->S4 Yes F4 Use more selective analog C4->F4 No S1->C2 S2->C3 S3->C4 End Identify Lead Compound S4->End

Key Considerations for Experimental Design

  • Covalent vs. Non-covalent Inhibition: Some tyrphostins (e.g., Degrasyn, AG556) act as covalent inhibitors via a Michael-reactive cyanoacrylate motif, offering prolonged effects but potential for off-target binding. Test sensitivity to glutathione and use mutant enzymes to confirm mechanism [1].
  • Cell Type and Model Selection: Efficacy can vary between cell lines and model systems. For example, AG1478 effects were studied in specific glioblastoma cell lines [2], while AG490 was effective in a murine inflammation model [4].
  • Combination Therapy Potential: Tyrphostins may be used with other agents to overcome resistance. Research shows AG1478 combination with a CD73 inhibitor in glioblastoma modestly reversed some resistance markers [2].

References

Tyrphostin 23 vs other tyrosine kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Documented Inhibitory Profile of Tyrphostin 23

The following quantitative data is extracted from a single, older comparative study [1]. The concentrations (IC₅₀ values) and effects are specific to the experimental conditions described in the methodology.

Inhibitor Target / Process Experimental System Reported Effect Citation
This compound (AG23) Thrombin-induced platelet aggregation Rabbit, monkey, dog, and human platelets Inhibition [1] [1]
Thrombin-induced calcium mobilization ([Ca²⁺]i) Rat, guinea pig, rabbit, dog, monkey, and human platelets Inhibition in all species tested [1] [1]
SFLLRN (thrombin receptor agonist)-induced platelet aggregation Monkey and human platelets Inhibition [1] [1]
SFLLRN-induced calcium mobilization ([Ca²⁺]i) Monkey and human platelets Inhibition [1] [1]

Experimental Context and Protocols

The data in the table above was generated using specific protocols. Understanding these methods is crucial for evaluating the results.

  • Cell System: The study used washed platelets isolated from the blood of various species, including rats, guinea pigs, rabbits, dogs, monkeys, and humans [1].
  • Induction of Activity: Platelet activation was induced using two agonists:
    • Thrombin: A potent natural activator.
    • SFLLRN: A synthetic peptide that mimics thrombin's tethered ligand, specifically activating the protease-activated receptor (PAR-1) on human platelets [1].
  • Measurement of Responses:
    • Aggregation: Platelet aggregation was measured using a lumi-aggregometer, which tracks changes in light transmission through a stirred platelet suspension as platelets clump together.
    • Calcium Mobilization: Changes in intracellular calcium concentration ([Ca²⁺]i) were measured using the fluorescent calcium indicator Fura-2/AM [1].
  • Inhibitor Application: this compound was pre-incubated with the platelet suspension for a specified time before the addition of the agonists to assess its inhibitory effect.

Modern TKI Context and Key Concepts

G TKI Tyrosine Kinase Inhibitor (TKI) ATP ATP-Binding Site TKI->ATP Binds KinaseInactive Inactive Kinase Conformation (DFG-out) TKI->KinaseInactive Some TKIs prefer KinaseActive Active Kinase Conformation (DFG-in) ATP->KinaseActive Normally Binds ATP->KinaseInactive Access Blocked Signaling Uncontrolled Cell Growth & Proliferation KinaseActive->Signaling Promotes Mutation Gatekeeper Mutation (e.g., T315I in BCR-ABL) Mutation->TKI Causes Resistance

This diagram shows that TKIs primarily work by competing with ATP at the kinase domain's active site [2] [3]. A critical concept in TKI efficacy and resistance is the "gatekeeper" residue, a specific amino acid within the ATP-binding pocket. Mutations at this site (e.g., T315I in BCR-ABL) can sterically hinder TKI binding, leading to drug resistance, as seen with inhibitors like imatinib, dasatinib, and nilotinib [4] [3].

Interpretation and Research Implications

The provided data shows this compound is an inhibitor of thrombin-mediated signaling. However, for your comparison guide, please note:

  • Specific Niche: The findings are confined to a specific physiological context (platelet activation) and may not predict its activity against other kinase targets like those in cancer.
  • Lack of Direct Comparison: The study does not provide head-to-head data against modern, clinically approved TKIs (e.g., imatinib, dasatinib) on the same targets.
  • Dated Information: As a 1995 study, it does not reflect the current understanding of kinase inhibitor selectivity or the "tyrphostin" family's full scope. Newer tyrphostins (e.g., AG556, AG879) have been identified as potent inhibitors of other enzymes like 5-lipoxygenase, showing a diverse range of biological activities [5].

To build a more current and comprehensive guide, I suggest you:

  • Consult Specialized Databases: Use resources like the PKIS or IUPHAR/BPS Guide to PHARMACOLOGY for broad kinase profiling data.
  • Focus on Clinical TKIs: For a more relevant comparison for drug development professionals, consider focusing a guide on approved TKIs (e.g., imatinib, dasatinib, nilotinib, asciminib) where extensive clinical and biochemical data is available [6] [7] [3].
  • Explore Newer Research: Investigate recent literature on "tyrphostins" as covalent inhibitors or probes for other targets beyond tyrosine kinases [5].

References

Documented Effects of Tyrphostin 23 in Cell Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table details the experimental data available for T23 from specific studies.

Cell Model Reported Effects of T23 Key Experimental Findings Concentration Used Citation
Primary Rat Astrocytes Strong acceleration of TCA cycle metabolism and glycolytic flux [1] Increased 13C labeling from [U-13C]glucose into TCA cycle intermediates (glutamate, glutamine, aspartate); increased glucose consumption and lactate production. 100 µM [1]
HT-22 Hippocampal Cells & Rat Primary Neurons Protection from oxidative stress (oxytosis) [2] Identified as a mitochondrial uncoupler; collapses mitochondrial membrane potential, reducing mitochondrial ROS generation during glutamate toxicity. 0.5 - 200 µM [2]
Cultured Astrocytes Inhibition of volume-dependent chloride channels [1] Used as a tool to study the role of tyrosine kinases in cell volume regulation. Not specified in excerpt [1]
Cultured Neurons Blockade of nanoparticle uptake [1] Inhibited the accumulation of iron oxide nanoparticles in primary neurons. Not specified in excerpt [1]

Experimental Protocol: Metabolic Studies in Astrocytes

The most detailed protocol available from the search results is for the metabolic study in primary astrocytes [1], which can serve as a reference:

  • Cell Culture: Primary astrocytes are cultured from the brains of newborn Wistar rats and maintained in DMEM supplemented with 10% fetal calf serum.
  • Differentiation & Treatment: Cells are seeded and grown to confluence. For experiments, cells are incubated in a physiological buffer (e.g., 20 mM HEPES-buffered saline).
  • T23 Application: T23 is dissolved in DMSO and applied to the cultures at a final concentration of 100 µM for a set period (e.g., 2 hours).
  • Metabolic Tracing: The culture medium contains [U-13C]glucose, a stable isotope tracer that allows for the tracking of glucose metabolism through various pathways.
  • Sample Collection & Analysis:
    • Media Analysis: The culture medium is collected to measure glucose consumption and lactate production.
    • Cell Extraction: Cells are extracted with ethanol, and the extracts are dried for metabolite analysis.
    • Metabolite Profiling: The labeling patterns of TCA cycle intermediates and associated amino acids (like glutamate, glutamine, and aspartate) are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The 13C-isotopomer patterns provide information on the flux through the TCA cycle.
  • Viability Assay: Extracellular lactate dehydrogenase (LDH) activity is measured to confirm that the observed effects are not due to cell death.

Mechanisms of Action in Different Models

Based on the available data, T23 appears to operate through distinct mechanisms depending on the cellular context. The diagram below illustrates these pathways.

G cluster_neuronal Neuronal & Astrocyte Models cluster_astrocyte Astrocyte Metabolic Model T23 T23 Uncouples Mitochondria Uncouples Mitochondria T23->Uncouples Mitochondria Accelerates TCA Cycle Accelerates TCA Cycle T23->Accelerates TCA Cycle Glutamate Glutamate Oxidative Stress Oxidative Stress Glutamate->Oxidative Stress Mitochondrial ROS Mitochondrial ROS Oxidative Stress->Mitochondrial ROS Reduces Membrane Potential Reduces Membrane Potential Uncouples Mitochondria->Reduces Membrane Potential ↓ Mitochondrial ROS ↓ Mitochondrial ROS Reduces Membrane Potential->↓ Mitochondrial ROS Protection from Cell Death Protection from Cell Death ↓ Mitochondrial ROS->Protection from Cell Death Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle ↑ Metabolite Labeling ↑ Metabolite Labeling Accelerates TCA Cycle->↑ Metabolite Labeling ↑ Glutamate, Glutamine, Aspartate ↑ Glutamate, Glutamine, Aspartate ↑ Metabolite Labeling->↑ Glutamate, Glutamine, Aspartate

Key Limitations in the Available Data

When planning your research, please consider these important caveats:

  • Lack of Direct Comparisons: The search results did not contain studies that directly and systematically compare T23's potency, efficacy, or specificity against other tyrphostins (like AG1478, AG490) or broader kinase inhibitors across the same set of experiments.
  • Incomplete Specificity Profile: While T23 was originally developed as an EGFR inhibitor [1], the provided data highlights "off-target" metabolic and uncoupling effects [2] [1]. A comprehensive kinome-wide selectivity profile for T23 was not available in these results.
  • Mechanistic Gaps: The precise molecular target by which T23 accelerates the TCA cycle in astrocytes remains unclear and is noted as an area for future investigation [1].

To conduct a thorough comparison, you may need to consult specialized kinase profiling databases or perform original experimental screening.

References

Efficacy Comparison of Tyrphostin 23 and Tyrphostin 25

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for T23 and T25 from the research data.

Compound Experimental Model/Assay Key Findings on Efficacy & Action Key Differences & Notes
Tyrphostin 23 (T23) Glycolytic flux in primary rat astrocytes [1] Doubled glucose consumption and lactate production (stimulated glycolytic flux) at 100 µM [1]. Effect was reversible upon removal. Viability not affected acutely [1].
Tyrphostin 25 (T25) Glycolytic flux in primary rat astrocytes [1] Did not affect glycolytic flux [1]. Shows a fundamentally different effect on energy metabolism compared to T23 in this model [1].
This compound (T23) YXXΦ motif/μ2 subunit interaction & endocytosis [2] Inhibited internalization of transferrin by disrupting the YXXΦ-μ2 interaction [2]. Effect was specific to A23; other tyrphostins that inhibit tyrosine kinase did not have this effect [2].
Tyrphostin 25 (T25) Endothelial monolayer integrity [3] Caused cell retraction and separation, showing greater specificity for disrupting cell-cell junctions without significantly affecting actin stress fibers or focal contacts [3]. Highlighted for its unique specificity within its activity group [3].
This compound & 25 pp60c-src protein tyrosine kinase inhibition [4] Inhibition was related to their instability. The formation of degradation products, at least one of which was >10x more inhibitory, was responsible for the activity [4]. The observed inhibition is likely due to degradation products, not the parent compounds. Results must be interpreted with caution [4].

Detailed Experimental Context and Protocols

For a deeper understanding, here are the methodologies and contexts for the key experiments cited.

  • Glycolytic Flux Assay in Astrocytes [1]

    • Cell Model: Cultured primary rat astrocytes.
    • Treatment: Cells were exposed to T23 or T25 for up to 4 hours at concentrations up to 200 µM.
    • Viability Assessment: Cell viability and morphology were not acutely affected.
    • Key Metabolic Measurements:
      • Glucose consumption and lactate release were measured as indicators of glycolytic flux.
      • The stimulation by T23 was concentration-dependent, with a maximum effect at 100 µM.
      • The effect of T23 was fully reversible after the compound was removed from the culture.
  • Endocytic Inhibition Assay [2]

    • Theoretical Basis: Molecular modeling showed T23 fits into the tyrosine-binding pocket of the μ2 subunit of the AP-2 adaptor complex, which is crucial for clathrin-mediated endocytosis.
    • Cell Model: Heb7a cells.
    • Key Measurement: Internalization of (^{125})I-labeled transferrin was tracked.
    • Control: Other tyrphostins that inhibit tyrosine kinase did not inhibit endocytosis, confirming the specificity of T23's action on the YXXΦ-μ2 interaction.
  • Cellular Junction and Cytoskeleton Integrity [3]

    • Cell Model: Confluent calf pulmonary artery endothelial cell monolayers.
    • Treatment: 14 different tyrphostins were screened.
    • Analysis: Immunofluorescence microscopy was used to assess:
      • Cell shape and retraction.
      • Levels of protein phosphotyrosine.
      • Integrity of actin stress fibers.
      • Status of focal contact (cell-substrate) and junctional (cell-cell) proteins.
    • Finding: T25 was noted for its unique profile of causing cell separation by specifically targeting cell-cell junctions.

Interpretation of Tyrphostin Mechanisms

The experimental data reveals that T23 and T25, despite structural similarities, can have distinct and sometimes opposing biological effects. A critical finding is that their parent compounds are unstable, and their inhibitory activity may be attributed to degradation products [4]. This necessitates careful interpretation of experimental results, as the observed effects might not be directly due to T23 or T25 themselves.

The diagram below illustrates the different cellular processes and signaling pathways affected by T23 and T25 based on the search results.

G cluster_0 Common Property (Interpretation Caution) cluster_1 Divergent Cellular Effects T23 This compound (T23) Unstable Parent compounds are unstable T23->Unstable Glycolysis Stimulates Glycolytic Flux (Doubles lactate production) T23->Glycolysis Endocytosis Inhibits Clathrin-Mediated Endocytosis (e.g., Transferrin) T23->Endocytosis T25 Tyrphostin 25 (T25) T25->Unstable Junctions Disrupts Cell-Cell Junctions (Causes endothelial cell separation) T25->Junctions NoGlycolysis No Effect on Glycolytic Flux T25->NoGlycolysis Degrad Formation of more potent degradation products Unstable->Degrad PKI Inhibition of Protein Tyrosine Kinases Degrad->PKI May explain delayed inhibition

The information available is limited to specific experimental models. For a complete profile, future research may need to investigate:

  • Stability profiles and identification of the active degradation products.
  • Head-to-head comparisons in the same model for apoptosis modulation and chemoprotective effects, areas where other tyrphostins (AG1714, AG1801) have shown promise [5].

References

Tyrphostin 23 performance in comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Documented Comparisons of Tyrphostin 23

The table below summarizes the available experimental data comparing this compound (A23) with other inhibitors, primarily from early-stage in vitro studies.

Inhibitor Primary Target/Mechanism Key Comparative Findings Experimental Context

| Tyrphostin A23 | - Tyrosine Kinase (TK) inhibition [1]

  • Disruption of YXXΦ motif/μ2 adaptor interaction [2] | - Induced a Ni²⁺/Cd²⁺-sensitive NCX current [1].
  • Instability: Degrades into products with 10x higher TK inhibitory activity [3].
  • Inhibited transferrin internalization; control tyrphostins did not [2]. | Guinea-pig ventricular myocytes; whole-cell patch-clamp [1]. | | Genistein | TK inhibition; Direct CFTR Cl⁻ channel activation [1] | - Induced a Cl⁻ current (ICFTR) [1].
  • Induced current was unaffected by Na⁺/Ca²⁺ removal or divalent cations [1]. | Guinea-pig ventricular myocytes; same conditions as A23 [1]. | | Tyrphostin A1 | TK-inactive control compound [1] | - Ineffective at activating NCX current [1]. | Used as a negative control in A23 studies [1]. | | Tyrphostin A25 | TK inhibition [1] [3] | - As effective as A23 in activating cardiac NCX current [1].
  • Shares instability and formation of more potent inhibitory products [3]. | Comparative study with A23 in guinea-pig ventricular myocytes [1]. |

Detailed Experimental Protocols

For the key experiments cited above, the methodologies were as follows:

1. Protocol for Electrophysiological Comparison (A23 vs. Genistein) [1]

  • Cell Preparation: Ventricular myocytes were isolated from guinea-pig hearts via Langendorff perfusion with collagenase.
  • Solutions: Cells were superfused with a K⁺-free Tyrode's solution. The pipette (internal) solution was a K⁺-free, Cs⁺-based solution with EGTA to buffer Ca²⁺ (pCa ~10.5).
  • Electrophysiology: Whole-cell membrane currents were recorded at 36°C using an EPC-7 amplifier. Cells were held at -40 mV to inactivate Na⁺ currents, and 200-ms depolarizations to 0 mV were applied to elicit L-type Ca²⁺ current (ICa,L).
  • Drug Application: Inhibitors (100 µM) were added to the superfusate. Their effects on holding current and end-pulse current were measured.
  • Characterization Tests:
    • For the A23-induced current, tests included the addition of divalent cations (Cd²⁺, Ni²⁺) and removal of external Na⁺ or Ca²⁺.
    • For the genistein-induced current, the same tests were performed, and its behavior relative to Cl⁻ driving force was assessed.

2. Protocol for Inhibition of Transferrin Internalization [2]

  • Cell Line: HeLa cells (specifically, the Heb7a cell line).
  • Assay: Cells were incubated with ¹²⁵I-labeled transferrin to measure receptor-mediated endocytosis.
  • Inhibitor Application: Cells were treated with A23 or control tyrphostins that are active TK inhibitors but do not inhibit the YXXΦ motif/μ2 interaction.
  • Measurement: The amount of internalized ¹²⁵I-transferrin was quantified and compared between treated and untreated cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key mechanistic pathways and experimental workflows based on the search results.

Mechanistic Pathways of Tyrphostin A23

A23 Tyrphostin A23 TK Tyrosine Kinase (TK) A23->TK  Inhibits Adaptor μ2 Subunit of AP-2 A23->Adaptor  Inhibits Binding   NCX Na⁺–Ca²⁺ Exchanger (NCX) Activation A23->NCX  Induces Current YXXΦ YXXΦ Motif (e.g., on Transferrin Receptor) Adaptor->YXXΦ Binds to Endocytosis Clathrin-Mediated Endocytosis YXXΦ->Endocytosis TK_Inactive Kinase-Inactive Tyrphostins TK_Inactive->Endocytosis No Effect

Workflow for Electrophysiology Comparison

Start Isolate Guinea-Pig Ventricular Myocytes Setup Whole-Cell Patch-Clamp Setup Start->Setup Sol1 Superfusate: K⁺-free Tyrode's Setup->Sol1 Sol2 Pipette: Cs⁺, EGTA (pCa ~10.5) Setup->Sol2 Voltage Voltage Protocol: Hold at -40 mV, Pulse to 0 mV Setup->Voltage Apply Apply Inhibitor (100 µM) Voltage->Apply Compare Compare Induced Currents Apply->Compare Char1 A23 Current: Add Cd²⁺/Ni²⁺, Remove Na⁺/Ca²⁺ Compare->Char1 Char2 Genistein Current: Assess Cl⁻ dependence Compare->Char2

Key Insights for Researchers

  • Dual Mechanisms: Tyrphostin A23 is not just a TK inhibitor. Its ability to disrupt clathrin-coated vesicle formation by binding to the μ2 subunit of the AP-2 adaptor complex is a distinct, kinase-independent mechanism [2]. This is crucial for designing control experiments.
  • Instability Consideration: The finding that A23 and A25 are unstable and degrade into more potent products implies that the observed biological activity in experiments may not be due to the parent compound. This necessitates careful interpretation of results and proper compound handling [3].
  • Comparative Context: Most contemporary comparative studies focus on clinically approved TKIs (e.g., imatinib, dasatinib, nilotinib) for diseases like CML [4] [5] [6]. Tyrphostins like A23 are primarily used as research tools to probe fundamental cell biology, which explains the lack of direct performance data against modern therapeutic TKIs.

References

Tyrphostin 23 alternative inhibitors for phosphorylation studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Tyrosine Kinase Inhibitors

The following table organizes Tyrphostin 23 and its alternatives based on search findings, highlighting key characteristics for your research comparison [1] [2] [3].

Inhibitor Name Primary Target / Mechanism Key Experimental Findings / Effects Selectivity Notes
This compound Protein Tyrosine Kinases (PTKs); inhibits non-selective cation current ( [2]) and accelerates glycolytic lactate production ( [1]). Doubled glucose consumption and lactate release in primary rat astrocytes (100 µM, 2h); effect reversible and abolished by phosphatase inhibitor vanadate ( [1]). Broad-spectrum, early-generation tyrphostin; considered a non-selective inhibitor.
AG 538 Insulin-like Growth Factor 1 Receptor (IGF-1R); substrate-competitive inhibitor ( [3]). Blocks IGF-1R autophosphorylation and colony formation in soft agar ( [3]). Part of a tyrphostin family; bioisosteres developed for improved stability ( [3]).
AG 957 BCR-ABL fusion kinase ( [3]). Induces apoptosis in imatinib-resistant cell lines and acts synergistically with imatinib ( [3]). A tyrphostin developed to target a specific oncogenic kinase.
AG 490 Janus Kinase 2 (JAK2) ( [3]). Shows synergistic effects when combined with imatinib ( [3]). A potent and selective inhibitor of the JAK2 signaling pathway.
Genistein Protein Tyrosine Kinases (PTKs); inhibits noradrenaline-evoked cation current ( [2]). Inhibits non-selective cation current (Icat) in rabbit portal vein smooth muscle cells ( [2]). A broad-spectrum, natural isoflavone inhibitor.
Imatinib BCR-ABL, c-KIT, PDGFR; ATP-competitive Type II inhibitor ( [3] [4]). First-line treatment for Chronic Myeloid Leukemia (CML); blocks ATP-binding to BCR-ABL ( [4]). Multi-targeted, but highly selective for BCR-ABL; represents a later generation of optimized TKIs.
Gefitinib/Erlotinib Epidermal Growth Factor Receptor (EGFR); ATP-competitive Type I inhibitors ( [5] [3] [4]). Standard first-line treatment for EGFR-mutated NSCLC; improves progression-free survival ( [5] [4]). Target-specific; developed from structural optimization of tyrphostin scaffolds ( [3]).

Experimental Context and Methodologies

To effectively interpret the data in the table, here is deeper experimental context from the search results.

  • Experimental Protocol for this compound (Glycolytic Flux): The key finding on lactate production was derived from studies on cultured primary rat astrocytes [1].

    • Methodology: Cells were exposed to this compound for up to 4 hours.
    • Concentration: Effects were concentration-dependent, with maximal stimulation observed at 100 µM over a 2-hour incubation.
    • Measurement: Glucose consumption and lactate release were quantified to determine glycolytic flux.
    • Validation: The effect was shown to be reversible and was abolished by the phosphatase inhibitor vanadate, suggesting involvement of phosphorylation/dephosphorylation events in regulating astrocytic glycolysis [1].
  • Experimental Protocol for this compound (Cation Current): The effect on ion channels was observed in single smooth muscle cells from the rabbit portal vein [2].

    • Methodology: Whole-cell patch-clamp recording was used to measure membrane currents.
    • Finding: Intracellular application of this compound, similar to other PTK inhibitors like genistein, inhibited the non-selective cation current (Icat) evoked by noradrenaline [2].
  • The Evolution of Inhibitor Design: The search results highlight a crucial progression in the field. This compound represents an early, broad-spectrum tyrosine kinase inhibitor [2]. Subsequent research, often using tyrphostins as a structural scaffold (based on the natural product erbstatin), focused on chemical optimization to develop inhibitors with much greater specificity for individual kinases, such as AG 538 and the clinically approved drugs like imatinib and gefitinib [3]. This evolution from non-selective to highly targeted inhibitors is a central theme in modern drug development [6] [4].

Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the general signaling pathway of Receptor Tyrosine Kinases (RTKs) and the points where different types of inhibitors act, based on the information gathered.

G cluster_kinase Kinase Domain GrowthFactor Growth Factor RTK_Active RTK (Active) Dimerized & Autophosphorylated GrowthFactor->RTK_Active Binds RTK RTK RTK (Inactive) RTK->RTK_Active Dimerization DownstreamPathways Downstream Signaling (PI3K/AKT, RAS/MAPK) RTK_Active->DownstreamPathways Recruits Signaling Proteins CellularResponse Cellular Responses Proliferation, Survival DownstreamPathways->CellularResponse AllostericInhibitor Allosteric Inhibitor (Types III/IV) AllostericInhibitor->RTK_Active Alters Conformation ATP ATP PhosphateTransfer ATP->PhosphateTransfer TypeI_Inhibitor Type I/II Inhibitor (this compound, Gefitinib, Imatinib) TypeI_Inhibitor->ATP Competes for ATP-binding site Substrate Protein Substrate SubstrateCompetitive Substrate-Competitive Inhibitor (AG 538) SubstrateCompetitive->Substrate Competes for Substrate-binding site PhosphateTransfer->Substrate

This diagram shows the primary mechanisms of different inhibitor classes:

  • Type I/II Inhibitors (e.g., many modern TKIs) compete with ATP at its binding site [4].
  • Substrate-Competitive Inhibitors (e.g., AG 538) block the site where the protein substrate binds [3].
  • Allosteric Inhibitors bind to a site other than the active pocket, changing the kinase's shape to inhibit it [4].

Key Considerations for Your Research

Based on the analysis, here are points to consider when selecting an inhibitor:

  • Specificity vs. Breadth: Determine if your experiment requires a broad-spectrum tool compound like This compound to probe general PTK function, or a highly specific inhibitor like AG 538 to dissect a single signaling pathway. The clinical drugs (e.g., Imatinib) represent the ultimate application of high-specificity inhibitors [3] [4].
  • Mechanism of Action: The choice between an ATP-competitive, substrate-competitive, or allosteric inhibitor can lead to different experimental outcomes and interpretations, as they interfere with the kinase's function at distinct points [3] [4].
  • Cellular Context is Critical: The effects of an inhibitor can vary significantly between cell types. The strong metabolic effect of this compound was observed in astrocytes [1], and its effect on ion channels was seen in smooth muscle cells [2]. Always validate findings in your specific experimental model.

References

Relative Potency of Tyrphostin 23 and Other Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various protein tyrosine kinase (PTK) inhibitors from a study investigating their effects on L-type calcium channel currents (IBa) and pp60c-src (c-src) kinase activity in vascular smooth muscle cells [1].

Inhibitor Target Specificity [1] IC₅₀ for IBa Inhibition IC₅₀ for c-src Kinase Inhibition
PP1 src-family selective ~ 1.5 µM ~ 0.04 µM
Genistein Non-selective PTK ~ 7.5 µM ~ 3 µM
Tyrphostin 23 Non-selective PTK ~ 25 µM ~ 20 µM
Bistyrphostin Receptor-PTK selective ~ 100 µM ~ 80 µM
Peptide-A c-src selective (intracellular) Data presented as concentration-dependent inhibition, not a specific IC₅₀ Data presented as concentration-dependent inhibition, not a specific IC₅₀

Key Findings from the Comparison [1]:

  • Potency Ranking: The inhibitors demonstrated the same order of potency for both blocking calcium channel currents and inhibiting c-src kinase activity: PP1 > Genistein > this compound > Bistyrphostin.
  • Correlation of Effects: The close similarity between IC₅₀ values for IBa inhibition and c-src kinase inhibition for each compound provides strong evidence that the endogenous c-src kinase is a key regulator of L-type calcium channels in these cells.
  • Mechanism of Action: this compound and the other inhibitors shifted the steady-state inactivation of the calcium channels to a more hyperpolarized direction without affecting the activation kinetics, indicating a specific effect on channel availability.

Experimental Protocol Summary

The quantitative data was generated using the following key methodologies [1]:

  • Cell Preparation: Single smooth muscle cells were freshly isolated from rabbit ear arteries by enzymatic digestion (collagenase and papain).
  • Electrophysiology (IBa measurement):
    • Technique: Conventional whole-cell voltage-clamp.
    • Charge Carrier: 110 mM barium solution to isolate calcium channel currents.
    • Data Analysis: Currents were recorded and analyzed using PClamp software. Leak currents were subtracted digitally.
  • Biochemical Assay (c-src activity):
    • Method: A non-radioactive tyrosine kinase assay kit using purified human c-src enzyme.
    • Measurement: The assay quantifies the phosphorylation of a specific substrate by the kinase.
  • Drug Application:
    • This compound, Genistein, Bistyrphostin, and PP1 were applied via bath perfusion.
    • Peptide-A was applied intracellularly through the patch pipette solution.
  • Data Analysis: Concentration-response curves were constructed to determine IC₅₀ values for each inhibitor.

Contextualizing the Role of c-src in Calcium Channel Regulation

The study suggests that this compound exerts its effect by inhibiting c-src, which in turn modulates L-type calcium channels. The following diagram illustrates this proposed signaling pathway and the experimental workflow used to investigate it.

cluster_0 Experimental Measurement PTKInhibitor PTK Inhibitors (e.g., this compound, Genistein) csrcKinase c-src Kinase PTKInhibitor->csrcKinase Inhibits LTypeChannel L-type Calcium Channel csrcKinase->LTypeChannel Regulates (Tyrosine Phosphorylation) Assay1 In Vitro Kinase Assay (Measure c-src Activity) csrcKinase->Assay1 CalciumInflux Calcium Influx LTypeChannel->CalciumInflux Mediates Assay2 Whole-Cell Voltage Clamp (Measure IBa) LTypeChannel->Assay2 VSMCFunction Vascular Smooth Muscle Cell Function CalciumInflux->VSMCFunction Influences

Key Insights for Researchers

  • Comparative Selectivity: While this compound is a useful non-selective tool, PP1 demonstrates significantly higher potency for targeting src-family kinases specifically [1].
  • Relevance in Cancer Research: Tyrphostins are established tools in oncology research. For instance, a 2025 study highlighted Tyrphostin A9 as a promising agent for KRAS-mutant colorectal carcinoma, inhibiting both EGFR and VEGFR-2 [2]. This shows the continued relevance of the tyrphostin class.
  • Mechanistic Caution: Researchers should be aware that some tyrphostins can have off-target effects. For example, Tyrphostin A23 is known to inhibit clathrin-mediated endocytosis by disrupting interactions between adaptor proteins and tyrosine-based motifs, an effect independent of its kinase inhibition [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

186.042927438 Da

Monoisotopic Mass

186.042927438 Da

Heavy Atom Count

14

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RV0GCD31OJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Health Hazard

Health Hazard

Other CAS

118409-57-7

Wikipedia

Tyrphostin a23

Dates

Last modified: 08-15-2023
1: Ortiz-Zapater E, Soriano-Ortega E, Marcote MJ, Ortiz-Masiá D, Aniento F.
2: Banbury DN, Oakley JD, Sessions RB, Banting G. Tyrphostin A23 inhibits
3: Ogura T, Imanishi S, Shibamoto T. Activation of background membrane

Explore Compound Types